molecular formula C10H6Br2N2O B1502828 2-Bromo-6-(2-bromopyridin-3-yloxy)pyridine CAS No. 1065484-65-2

2-Bromo-6-(2-bromopyridin-3-yloxy)pyridine

Cat. No.: B1502828
CAS No.: 1065484-65-2
M. Wt: 329.97 g/mol
InChI Key: YLGQBNLYVXFLAJ-UHFFFAOYSA-N
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Description

2-Bromo-6-(2-bromopyridin-3-yloxy)pyridine is a useful research compound. Its molecular formula is C10H6Br2N2O and its molecular weight is 329.97 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

2-bromo-3-(6-bromopyridin-2-yl)oxypyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6Br2N2O/c11-8-4-1-5-9(14-8)15-7-3-2-6-13-10(7)12/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLGQBNLYVXFLAJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1)Br)OC2=C(N=CC=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6Br2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40671839
Record name 2-Bromo-3-[(6-bromopyridin-2-yl)oxy]pyridine
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Molecular Weight

329.97 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1065484-65-2
Record name 2-Bromo-3-[(6-bromo-2-pyridinyl)oxy]pyridine
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URL https://commonchemistry.cas.org/detail?cas_rn=1065484-65-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Bromo-3-[(6-bromopyridin-2-yl)oxy]pyridine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 2-Bromo-6-(2-bromopyridin-3-yloxy)pyridine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of the heterocyclic building block, 2-Bromo-6-(2-bromopyridin-3-yloxy)pyridine. This molecule, possessing a diaryl ether linkage, is of significant interest in medicinal chemistry and materials science due to its potential as a scaffold for developing novel therapeutics and functional materials. This document will delve into a plausible and scientifically grounded synthetic route, focusing on the Ullmann condensation, and detail the analytical techniques essential for its structural elucidation and purity assessment. The information presented herein is intended to empower researchers with the foundational knowledge required for the successful preparation and validation of this compound.

Introduction and Significance

This compound (Molecular Formula: C₁₀H₆Br₂N₂O, Molecular Weight: 329.98 g/mol , CAS: 1065484-65-2) is a halogenated diaryl ether. The diaryl ether motif is a prevalent structural feature in a multitude of biologically active natural products and synthetic pharmaceuticals. The presence of two bromine atoms on the pyridine rings offers versatile handles for further chemical modifications through various cross-coupling reactions, making this compound a valuable intermediate for library synthesis in drug discovery programs. The pyridine nitrogen atoms can influence the molecule's physicochemical properties, such as solubility and basicity, and can also participate in hydrogen bonding interactions with biological targets.

Synthetic Strategy: The Ullmann Condensation Approach

The construction of the diaryl ether linkage in this compound is most effectively achieved through a copper-catalyzed cross-coupling reaction known as the Ullmann condensation.[1][2] This classic reaction involves the coupling of an aryl halide with a phenol in the presence of a copper catalyst and a base. For the synthesis of the target molecule, the proposed strategy involves the reaction of 2,6-dibromopyridine with 2-bromopyridin-3-ol.

Rationale for the Ullmann Condensation

The Ullmann condensation is a robust and widely employed method for the formation of C-O bonds between aromatic rings.[3][4] While palladium-catalyzed Buchwald-Hartwig amination has also been adapted for C-O bond formation, the Ullmann condensation often proves to be a more cost-effective and practical alternative, especially for electron-deficient aryl halides like bromopyridines. Modern advancements in the Ullmann reaction have introduced milder reaction conditions through the use of soluble copper(I) catalysts and various ligands, enhancing its functional group tolerance and substrate scope.[5]

Synthesis of Precursors

The successful synthesis of the target compound relies on the availability of high-purity precursors: 2,6-dibromopyridine and 2-bromopyridin-3-ol.

2,6-Dibromopyridine can be synthesized from 2,6-diaminopyridine via a Sandmeyer-type reaction. A detailed protocol would involve the diazotization of 2,6-diaminopyridine followed by treatment with a copper(I) bromide solution. Alternatively, it can be prepared by the direct bromination of pyridine at high temperatures, though this method often results in a mixture of products. For laboratory-scale synthesis, the diazotization route is generally preferred for its higher selectivity.

2-Bromopyridin-3-ol can be prepared from 3-hydroxypyridine. The synthesis involves the direct bromination of 3-hydroxypyridine in an alkaline solution. The reaction proceeds via electrophilic aromatic substitution, with the hydroxyl group directing the incoming bromine to the ortho and para positions. Careful control of the reaction conditions is necessary to achieve selective mono-bromination at the 2-position.

Proposed Synthetic Protocol for this compound

The following is a detailed, step-by-step protocol for the synthesis of this compound via an Ullmann condensation.

Reaction Scheme:

Synthetic Workflow 2,6-Dibromopyridine 2,6-Dibromopyridine Ullmann Condensation Ullmann Condensation 2,6-Dibromopyridine->Ullmann Condensation 2-Bromopyridin-3-ol 2-Bromopyridin-3-ol 2-Bromopyridin-3-ol->Ullmann Condensation Product This compound Ullmann Condensation->Product CuI, Base, Solvent, Heat Synthesis and Characterization Logic cluster_synthesis Synthesis cluster_characterization Characterization Precursors 2,6-Dibromopyridine & 2-Bromopyridin-3-ol Reaction Ullmann Condensation Precursors->Reaction Crude_Product Crude Product Reaction->Crude_Product Purification Column Chromatography Crude_Product->Purification Final_Product Pure Product Purification->Final_Product NMR ¹H and ¹³C NMR Final_Product->NMR MS Mass Spectrometry Final_Product->MS HPLC HPLC Purity Final_Product->HPLC Structure_Confirmation Structural Confirmation NMR->Structure_Confirmation MS->Structure_Confirmation Purity_Assessment Purity Assessment HPLC->Purity_Assessment

Sources

Physicochemical properties of 2-Bromo-6-(2-bromopyridin-3-yloxy)pyridine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Physicochemical Properties of 2-Bromo-6-(2-bromopyridin-3-yloxy)pyridine

Executive Summary

This technical guide provides a comprehensive analysis of the physicochemical properties of this compound, a heterocyclic compound of significant interest to researchers in drug discovery and materials science. As a substituted bipyridine ether, this molecule serves as a versatile synthetic building block, offering multiple reaction sites for the construction of complex molecular architectures. This document consolidates known structural and computed data, outlines authoritative analytical methodologies for characterization, and offers expert insights into the practical application of this data. The protocols described herein are designed to be self-validating, ensuring scientific integrity and reproducibility for professionals in the field.

Molecular Identity and Structural Framework

The foundational step in characterizing any research chemical is to establish its precise molecular identity. This compound is defined by a diaryl ether linkage between a 2-bromopyridine and a 2,6-disubstituted pyridine ring. The presence of two bromine atoms and multiple nitrogen heteroatoms imparts unique electronic and steric properties, making it a valuable synthon.

Table 1: Core Molecular Identifiers

Identifier Value Source(s)
IUPAC Name This compound Internal
CAS Number 1065484-65-2 [1]
Molecular Formula C₁₀H₆Br₂N₂O [1][2]
Molecular Weight 329.98 g/mol [1][2]
Monoisotopic Mass 327.88469 Da [1]

| Canonical SMILES | C1=CC(=NC(=C1)Br)OC2=C(C=CC=N2)Br | Internal |

Computed Physicochemical Properties for Drug Discovery

Computational models provide critical early-stage insights into a molecule's potential behavior in biological systems. These parameters are essential for scientists in drug development for screening and lead optimization.

  • Causality Behind the Data: The XLogP3 value suggests moderate lipophilicity, which is often a prerequisite for penetrating biological membranes. The Topological Polar Surface Area (TPSA) is a key indicator of a molecule's ability to permeate cell membranes, with values under 140 Ų generally considered favorable for oral bioavailability. The low rotatable bond count suggests a relatively rigid conformation, which can be advantageous for binding to specific protein targets by reducing the entropic penalty of binding.

Table 2: Computed Physicochemical and Drug-Likeness Parameters

Parameter Predicted Value Significance in Research & Development
XLogP3-AA 3.7 Indicates moderate lipophilicity, influencing solubility and membrane permeability.[1]
Rotatable Bond Count 2 Suggests conformational rigidity, which can be favorable for target binding affinity.[1]
Complexity 206 Reflects the intricacy of the molecular structure.[1]
Hydrogen Bond Acceptors 3 (2x N, 1x O) Provides potential sites for interaction with biological targets.

| Hydrogen Bond Donors | 0 | Lacks hydrogen-donating capability, affecting solubility and binding modes. |

Analytical Characterization & Experimental Protocols

Robust and validated analytical methods are paramount for confirming the identity, purity, and stability of a research compound. The following sections detail the authoritative methodologies for the characterization of this compound.

Mass Spectrometry (MS) for Identity Confirmation

Mass spectrometry is the definitive technique for confirming molecular weight. For a dibrominated compound, the isotopic pattern of bromine (⁷⁹Br and ⁸¹Br) provides an unambiguous signature.

  • Expert Insight: Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance (50.7% and 49.3%, respectively).[3] Consequently, a molecule containing two bromine atoms, such as the target compound, will exhibit a characteristic molecular ion cluster (M, M+2, M+4) with a relative intensity ratio of approximately 1:2:1.[3] The observation of this pattern is a critical self-validating feature for confirming the compound's identity.

Below is a diagram illustrating a typical analytical workflow for compound characterization.

G cluster_0 Phase 1: Initial Characterization cluster_1 Phase 2: Purity & Quantification A Synthesized Compound This compound B LC-MS Analysis A->B C NMR Spectroscopy (¹H, ¹³C) A->C D Molecular Ion Cluster Check (M, M+2, M+4) B->D Validate Identity E Structural Confirmation C->E Validate Structure F Quantitative HPLC-UV Purity Assessment (>98%) D->F E->F G Qualified Material for R&D F->G Release for Use

Caption: General workflow for the analytical validation of a synthetic compound.

Protocol 4.1.1: Liquid Chromatography-Mass Spectrometry (LC-MS)

  • Sample Preparation: Prepare a 1 mg/mL stock solution in methanol. Dilute to a final concentration of ~10 µg/mL using a 50:50 mixture of acetonitrile and water.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., Hypersil BDS C18, 50 mm × 4.6 mm, 3 µm particle size).[4]

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: Start at 30% B, ramp to 95% B over 5 minutes, hold for 2 minutes, return to initial conditions.

    • Flow Rate: 0.8 mL/min.

    • Column Temperature: 40 °C.

  • Mass Spectrometer Conditions:

    • Ionization Mode: Electrospray Ionization, Positive (ESI+).

    • Scan Range: m/z 100-500.

    • Data Interpretation: Look for the molecular ion cluster centered around m/z 328, 330, and 332, corresponding to [C₁₀H₆⁷⁹Br₂N₂O+H]⁺, [C₁₀H₆⁷⁹Br⁸¹BrN₂O+H]⁺, and [C₁₀H₆⁸¹Br₂N₂O+H]⁺. Confirm the ~1:2:1 intensity ratio.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

While specific spectral data for this compound is not publicly cataloged, its structure can be definitively confirmed using ¹H and ¹³C NMR. The predicted spectrum would show distinct signals for each of the six aromatic protons and ten unique carbon atoms.

  • Expert Insight: The choice of solvent is critical. Deuterated chloroform (CDCl₃) is a common starting point for many organic molecules. However, if solubility is limited, deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent alternative. The aromatic region of the ¹H NMR spectrum (typically 6.5-8.5 ppm) will be complex, and 2D NMR techniques like COSY and HSQC may be necessary to assign protons and their attached carbons unambiguously.

Protocol 4.2.1: ¹H and ¹³C NMR Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of the compound in ~0.7 mL of a suitable deuterated solvent (e.g., CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.

  • Instrument Parameters (400 MHz Spectrometer):

    • ¹H NMR: Acquire with a 30-degree pulse angle, a 2-second relaxation delay, and 16 scans.

    • ¹³C NMR: Acquire using a proton-decoupled pulse program, a 2-second relaxation delay, and accumulate at least 1024 scans for adequate signal-to-noise.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction. Calibrate the ¹H spectrum by setting the TMS peak to 0.00 ppm.

  • Structural Validation: Confirm the presence of 6 distinct aromatic proton signals and 10 aromatic carbon signals. The integration of the proton signals should correspond to a 1:1:1:1:1:1 ratio.

Purity Determination by High-Performance Liquid Chromatography (HPLC)

For use in sensitive applications like drug development, purity must be quantitatively assessed. A standard reverse-phase HPLC method with UV detection is the industry standard.

G cluster_workflow HPLC Purity Workflow cluster_criteria Acceptance Criteria prep Step 1: Sample Prep Dissolve in Mobile Phase Filter through 0.45µm syringe filter inject Step 2: Injection Inject 10 µL onto C18 RP-HPLC column prep->inject separate Step 3: Separation Isocratic or Gradient Elution (e.g., Acetonitrile/Water) inject->separate detect Step 4: Detection Monitor UV Absorbance at 254 nm separate->detect analyze Step 5: Analysis Integrate Peak Areas Calculate % Purity detect->analyze criteria Purity ≥ 98% No single impurity > 0.5% analyze->criteria Compare Result

Caption: A standard workflow for determining compound purity via HPLC-UV.

Protocol 4.3.1: HPLC-UV Purity Analysis

  • Sample Preparation: Prepare a 0.5 mg/mL solution of the compound in 50:50 acetonitrile/water.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: Isocratic elution with 65% Acetonitrile / 35% Water.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV absorbance at 254 nm.

  • Data Analysis: Integrate the area of all peaks in the chromatogram. Calculate the purity by dividing the area of the main peak by the total area of all peaks and multiplying by 100. Commercial samples typically exhibit a purity of 96-98% or higher.[1][2][5]

Synthetic Relevance and Chemical Reactivity

This compound is not merely an end-product but a strategic intermediate. Its value lies in the reactivity of its functional groups.

  • Cross-Coupling Reactions: The two C-Br bonds are excellent handles for transition-metal-catalyzed cross-coupling reactions.[6] Methodologies such as Suzuki-Miyaura (for C-C bond formation), Buchwald-Hartwig (for C-N or C-O bond formation), and Heck reactions allow for the selective functionalization of one or both pyridine rings. The reactivity of the two bromine atoms may differ based on their electronic environments, potentially allowing for chemoselective transformations.[7][8]

  • Ether Linkage Stability: The diaryl ether bond is generally robust and stable to a wide range of reaction conditions, providing a stable core scaffold.

  • Pyridine Ring Chemistry: The pyridine nitrogen atoms can act as ligands for metal coordination, making this and related compounds valuable in the development of catalysts and functional materials.[6][9]

Safety, Handling, and Storage

  • Hazard Identification: Specific GHS hazard classifications for this compound are not available in public databases.[1]

  • Precautionary Handling: In the absence of specific toxicity data, this compound must be treated as a potentially hazardous substance. All handling should be performed in a well-ventilated fume hood by trained personnel. Standard personal protective equipment (PPE), including a lab coat, chemical-resistant gloves, and safety glasses, is mandatory.

  • Storage: Store in a cool, dry, dark place in a tightly sealed container to prevent degradation.

Conclusion

This compound is a well-defined chemical entity with significant potential as a synthetic intermediate. Its identity and structure are best confirmed through a combination of mass spectrometry, noting the characteristic dibromo isotopic pattern, and NMR spectroscopy. Its computed properties suggest favorable characteristics for applications in medicinal chemistry. The protocols outlined in this guide provide a robust framework for researchers to validate the quality and purity of this compound, ensuring the reliability and reproducibility of their scientific endeavors.

References

  • ChemicalBook. (n.d.). 2-Bromo-6-methylpyridine(5315-25-3) 1H NMR spectrum.
  • Benchchem. (n.d.). 2-Bromo-6-(6-pyridin-2-ylpyridin-2-yl)pyridine.
  • LookChem. (n.d.). This compound, 98+% C10H6Br2N2O, MW: 329.98.
  • ChemWhat. (n.d.). This compound, 98+% C10H6Br2N2O, MW: 329.98 CAS#: 1065484-65-2.
  • Sigma-Aldrich. (n.d.). 2-Bromo-6-methoxypyridine 97.
  • ChemicalBook. (n.d.). 2-Bromopyridine(109-04-6) 1H NMR spectrum.
  • Smal, V., et al. (2020). 2-Bromopyridines as Versatile Synthons for Heteroarylated 2-Pyridones via Ru(II)
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  • PubChem. (n.d.). (6-Bromopyridin-2-yl)methanol.
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Sources

An In-depth Technical Guide to the Spectroscopic Data of 2-Bromo-6-(2-bromopyridin-3-yloxy)pyridine

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive analysis of the spectroscopic data for the heterocyclic compound 2-Bromo-6-(2-bromopyridin-3-yloxy)pyridine. Designed for researchers, scientists, and professionals in drug development, this document offers a detailed examination of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The interpretation of the spectral data is grounded in established principles of organic spectroscopy and supported by comparative analysis with structurally related analogues.

Introduction: The Structural Significance of this compound

This compound is a diaryl ether with two substituted pyridine rings. The presence of bromine atoms and the ether linkage makes this molecule a valuable building block in synthetic organic chemistry, particularly in the development of novel ligands for catalysis and as a scaffold for pharmaceutical agents. Accurate structural elucidation through spectroscopic methods is paramount for its application in these fields. This guide provides a foundational understanding of its key spectroscopic signatures.

Below is the chemical structure of this compound, with atom numbering for NMR assignments.

Caption: Workflow for NMR data acquisition and analysis.

Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational frequencies of bonds within a molecule, providing valuable information about the functional groups present.[1][2]

IR Spectral Analysis and Predicted Data

The IR spectrum of this compound will be characterized by absorptions corresponding to the vibrations of the pyridine rings, the C-Br bonds, and the C-O-C ether linkage.

Table 3: Predicted IR Absorption Bands for this compound

Wavenumber (cm⁻¹)Vibration Type
3100 - 3000Aromatic C-H stretching
1600 - 1450Aromatic C=C and C=N stretching
1250 - 1200Aryl-O asymmetric stretching
1100 - 1000Aryl-O symmetric stretching
800 - 700C-H out-of-plane bending
700 - 600C-Br stretching

Rationale for Predictions: The predicted absorption bands are based on established correlation tables for aromatic and heterocyclic compounds.[3][4][5] The presence of two strong bands for the aryl ether C-O stretching is a key diagnostic feature. The C-Br stretching vibrations are expected in the fingerprint region.

Experimental Protocol for FT-IR Data Acquisition

For a solid sample, the Attenuated Total Reflectance (ATR) or KBr pellet method is typically employed.[6][7][8][9]

Step-by-Step Methodology (ATR):

  • Background Spectrum: Record a background spectrum of the clean ATR crystal to account for atmospheric and instrumental absorptions.

  • Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

  • Apply Pressure: Use the pressure arm to ensure good contact between the sample and the crystal.

  • Data Acquisition: Collect the sample spectrum.

  • Data Processing: The software will automatically ratio the sample spectrum against the background spectrum to generate the final absorbance or transmittance spectrum.

  • Cleaning: Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol or acetone) after analysis.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound, as well as structural details based on its fragmentation pattern.[10][11][12]

Mass Spectral Analysis and Predicted Data

Using Electron Ionization (EI), the mass spectrum of this compound is expected to show a prominent molecular ion peak cluster and several characteristic fragment ions. The presence of two bromine atoms will result in a distinctive isotopic pattern for the molecular ion and any bromine-containing fragments.

Table 4: Predicted Major Ions in the EI Mass Spectrum of this compound

m/z (Predicted)Ion Structure/FormulaNotes
328, 330, 332[C₁₀H₆Br₂N₂O]⁺˙Molecular ion (M⁺˙) cluster with a ~1:2:1 ratio due to the two bromine isotopes (⁷⁹Br and ⁸¹Br).[13][14][15]
251, 253[C₁₀H₆BrN₂O]⁺Loss of one bromine radical.
172[C₁₀H₆N₂O]⁺˙Loss of both bromine radicals.
157, 159[C₅H₄BrN]⁺˙Cleavage of the ether bond, forming the 2-bromopyridine radical cation.
173, 175[C₅H₃BrO]⁺Fragment from the other pyridine ring.

Rationale for Predictions: The fragmentation pathways are predicted based on the known fragmentation of aromatic ethers and halogenated aromatic compounds.[16][17] The ether linkage is a likely site for initial fragmentation. The characteristic isotopic signature of bromine is a key feature for identifying bromine-containing fragments.

M [M]⁺˙ (m/z 328, 330, 332) F1 [M-Br]⁺ (m/z 251, 253) M->F1 - •Br F2 [C₅H₄BrN]⁺˙ (m/z 157, 159) M->F2 Ether cleavage

Caption: Predicted major fragmentation pathways in EI-MS.

Experimental Protocol for EI-MS Data Acquisition

A standard protocol for obtaining an EI mass spectrum involves introducing a volatile sample into the ion source of the mass spectrometer.[10][11][12][18]

Step-by-Step Methodology:

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for a solid or through a gas chromatograph (GC-MS).

  • Vaporization: Heat the sample to ensure it is in the gas phase within the ion source.

  • Ionization: Bombard the gaseous sample molecules with a beam of high-energy electrons (typically 70 eV). This will cause ionization and fragmentation.

  • Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).

  • Detection: The separated ions are detected, and their abundance is recorded.

  • Data Representation: The data is presented as a mass spectrum, which is a plot of relative ion abundance versus m/z.

Conclusion

The spectroscopic data of this compound provides a unique fingerprint for its structural identification. The predicted ¹H and ¹³C NMR spectra reveal the electronic environment of the protons and carbons in the two distinct pyridine rings. The IR spectrum is characterized by key absorptions of the aryl ether linkage and the aromatic system. Finally, the mass spectrum is distinguished by the characteristic isotopic pattern of the two bromine atoms and predictable fragmentation pathways. This comprehensive guide serves as a valuable resource for the characterization and utilization of this important heterocyclic compound in research and development.

References

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  • PubChem. (n.d.). 2,6-Dibromopyridine. Retrieved from [Link]

  • Wiley. (n.d.). Spectrometric Identification of Organic Compounds, 8th Edition. Retrieved from [Link]

  • Drawell. (n.d.). Sample Preparation for FTIR Analysis. Retrieved from [Link]

  • Batterham, T. J. (1973). NMR Spectra of Simple Heterocycles. Wiley.
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  • Watson, T. (2015, April 1). Understanding Electron Ionization Processes for GC–MS.
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The Enigmatic Genesis of a Key Synthetic Building Block: 2-Bromo-6-(2-bromopyridin-3-yloxy)pyridine

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Review of Its Putative Synthesis and Chemical Importance

For Immediate Release

[CITY, STATE] – The compound 2-Bromo-6-(2-bromopyridin-3-yloxy)pyridine, identified by its CAS Number 1065484-65-2, has emerged as a significant building block in the fields of medicinal chemistry and materials science. Despite its commercial availability and use in contemporary research, a definitive inaugural publication detailing its first synthesis remains conspicuously absent from the public scientific record. This technical guide, therefore, endeavors to provide a comprehensive overview based on established chemical principles and analogous transformations, offering researchers and drug development professionals a foundational understanding of its probable synthetic origins and inherent chemical logic.

Introduction: A Molecule of Latent Potential

This compound is a halogenated bipyridine ether, a structural motif that garners considerable interest in supramolecular chemistry and as a ligand scaffold for transition metal catalysis. The presence of two bromine atoms on the pyridine rings offers versatile handles for further functionalization through various cross-coupling reactions, making it an attractive intermediate for the synthesis of more complex molecular architectures. The ether linkage provides a degree of conformational flexibility, which can be crucial in the design of bioactive molecules and functional materials.

While the specific context of its "discovery" is not documented in accessible literature, its structural attributes suggest a rational design for applications requiring the precise spatial arrangement of substituents on a bis-heteroaromatic framework.

Postulated First Synthesis: A Mechanistic Perspective

In the absence of a primary publication, we can infer the most probable synthetic route to this compound by examining established methodologies for the formation of diaryl ethers, particularly those involving heteroaromatic systems. The most logical and field-proven approach would be a nucleophilic aromatic substitution (SNAr) reaction, likely in the form of an Ullmann condensation or a related copper-catalyzed coupling.

The key disconnection for this molecule points to two primary precursors: 2,6-dibromopyridine and 2-bromo-3-hydroxypyridine .

The Ullmann Condensation: A Cornerstone of Diaryl Ether Synthesis

The Ullmann condensation is a classic and robust method for the formation of diaryl ethers, involving the copper-catalyzed reaction of an aryl halide with a phenol.[1] This reaction is particularly well-suited for heteroaromatic systems, where the conditions can be tailored to promote the desired coupling.

Conceptual Synthetic Workflow:

G cluster_reactants Starting Materials cluster_reaction Reaction Conditions cluster_product Product 2,6-Dibromopyridine 2,6-Dibromopyridine Conditions Copper Catalyst (e.g., CuI, Cu2O) Base (e.g., K2CO3, Cs2CO3) High-Boiling Solvent (e.g., DMF, Dioxane) Heat 2,6-Dibromopyridine->Conditions Reactant 1 2-Bromo-3-hydroxypyridine 2-Bromo-3-hydroxypyridine 2-Bromo-3-hydroxypyridine->Conditions Reactant 2 Target_Molecule This compound Conditions->Target_Molecule Ullmann Condensation

Caption: Conceptual workflow for the synthesis of the target molecule via Ullmann condensation.

Expertise & Experience Insights: The choice of a copper catalyst is critical in the Ullmann reaction. Copper(I) salts, such as copper(I) iodide, are often preferred due to their higher reactivity. The base plays a crucial role in deprotonating the hydroxyl group of 2-bromo-3-hydroxypyridine, forming the corresponding phenoxide which is the active nucleophile. A high-boiling polar aprotic solvent like DMF or dioxane is typically employed to ensure the reactants remain in solution at the elevated temperatures required for the reaction to proceed at a reasonable rate.

Alternative: The Williamson Ether Synthesis

While the Ullmann condensation is a strong candidate, a variation of the Williamson ether synthesis could also be envisioned.[2][3] This would involve the deprotonation of 2-bromo-3-hydroxypyridine to form the alkoxide, followed by its reaction with 2,6-dibromopyridine. However, the direct SNAr on an unactivated aryl halide like 2,6-dibromopyridine typically requires harsh conditions or a suitable catalyst, effectively making it an Ullmann-type reaction.

Detailed Postulated Experimental Protocol

The following protocol is a hypothetical, yet scientifically sound, procedure for the synthesis of this compound based on the principles of the Ullmann condensation.

Step-by-Step Methodology:

  • Reaction Setup: A dry, three-necked round-bottom flask is charged with 2-bromo-3-hydroxypyridine (1.0 eq), potassium carbonate (2.0 eq), and copper(I) iodide (0.1 eq). The flask is equipped with a magnetic stirrer, a condenser, and a nitrogen inlet.

  • Solvent Addition: Anhydrous dimethylformamide (DMF) is added to the flask to dissolve the reactants.

  • Reactant Addition: 2,6-Dibromopyridine (1.1 eq) is added to the reaction mixture.

  • Reaction Execution: The mixture is heated to 120-140 °C under a nitrogen atmosphere and stirred vigorously for 12-24 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: Upon completion, the reaction mixture is cooled to room temperature and filtered to remove inorganic salts. The filtrate is diluted with water and extracted with a suitable organic solvent, such as ethyl acetate.

  • Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the pure this compound.

Data Presentation

As no experimental data for the first synthesis is available, the following table presents the key physicochemical properties of the target compound, which are crucial for its characterization.

PropertyValue
Molecular Formula C₁₀H₆Br₂N₂O
Molecular Weight 329.98 g/mol
CAS Number 1065484-65-2
Appearance (Predicted) Off-white to pale yellow solid
Melting Point Not reported

Mechanistic Rationale

The plausible mechanism for the Ullmann condensation involves the formation of a copper(I) alkoxide intermediate, which then undergoes oxidative addition to the C-Br bond of 2,6-dibromopyridine. This is followed by reductive elimination to form the desired C-O bond and regenerate a copper(I) species, which can re-enter the catalytic cycle.

G Ar-OH 2-Bromo-3-hydroxypyridine Ar-O- Pyridinolate Ar-OH->Ar-O- Deprotonation Base K2CO3 Base->Ar-O- Ar-O-Cu(I) Copper(I) Pyridinolate Ar-O-->Ar-O-Cu(I) + Cu(I) Cu(I) CuI Cu(I)->Ar-O-Cu(I) Intermediate [Ar-O-Cu(III)-Ar'-Br] Ar-O-Cu(I)->Intermediate Oxidative Addition Ar'-Br 2,6-Dibromopyridine Ar'-Br->Intermediate Product This compound Intermediate->Product Reductive Elimination Cu(I)_regen CuI (regenerated) Intermediate->Cu(I)_regen Cu(I)_regen->Cu(I) Catalytic Cycle

Caption: Plausible catalytic cycle for the Ullmann condensation.

Conclusion: A Call for Clarification

While the exact historical details of the first synthesis of this compound remain to be unearthed, the principles of synthetic organic chemistry allow for a robust and logical postulation of its creation. The Ullmann condensation of 2,6-dibromopyridine and 2-bromo-3-hydroxypyridine stands as the most probable route. This technical guide provides a solid foundation for researchers working with this versatile building block and underscores the importance of transparent and accessible documentation in the scientific literature. It is hoped that future research or historical data retrieval will illuminate the precise origins of this valuable compound.

References

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  • RSC Publishing. Synthesis of 2,6-disubstituted pyridin-3-yl C-2′-deoxyribonucleosides through chemoselective transformations of bromo-chloropyridine C-nucleosides. [Link]

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An In-depth Technical Guide to 2-Bromo-6-(2-bromopyridin-3-yloxy)pyridine: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Research, Scientific, and Drug Development Professionals

Introduction: A Versatile Heterocyclic Building Block

2-Bromo-6-(2-bromopyridin-3-yloxy)pyridine is a halogenated heteroaromatic compound that serves as a valuable intermediate in synthetic organic chemistry. Its structure, featuring two pyridine rings linked by an ether bond and substituted with reactive bromine atoms, makes it a versatile building block for the construction of more complex molecular architectures. Pyridine and its derivatives are fundamental scaffolds in medicinal chemistry, appearing in a vast array of FDA-approved drugs and biologically active compounds.[1] The presence of two bromine atoms offers strategic points for functionalization through various cross-coupling reactions, enabling the synthesis of novel compounds with potential applications in drug discovery and materials science. This guide provides a comprehensive overview of its chemical identity, a plausible synthesis pathway with mechanistic insights, its anticipated applications, and essential safety information.

Compound Identification and Physicochemical Properties

Accurate identification is paramount for any chemical synthesis and application. The key identifiers and properties for this compound are summarized below.

IdentifierValueSource(s)
CAS Number 1065484-65-2[2]
Molecular Formula C₁₀H₆Br₂N₂O[2]
Molecular Weight 329.98 g/mol [2]
IUPAC Name 2-Bromo-6-((2-bromopyridin-3-yl)oxy)pyridineChemWhat
Canonical SMILES C1=CC(=NC(=C1)Br)OC2=C(C=CN=C2)BrChemWhat
InChI Key Not Available

Note: Experimental physical properties such as melting point, boiling point, and solubility are not widely reported in public literature and would need to be determined empirically.

Plausible Synthesis Pathway and Mechanistic Considerations

This proposed synthesis involves the reaction of 2,6-dibromopyridine with 2-bromo-3-hydroxypyridine .

Reaction Scheme:

G cluster_reactants Reactants cluster_product Product cluster_conditions Reaction Conditions r1 2,6-Dibromopyridine p1 This compound r1->p1 + r2 2-Bromo-3-hydroxypyridine r2->p1 c1 Base (e.g., K₂CO₃, Cs₂CO₃) c2 Catalyst (e.g., CuI, Pd-based) c3 Solvent (e.g., DMF, Dioxane) c4 Heat

Caption: Plausible synthesis of the target compound.

Mechanistic Rationale (SNAr Pathway):

The pyridine ring is electron-deficient, which makes it susceptible to nucleophilic attack, particularly at the positions ortho (C2, C6) and para (C4) to the ring nitrogen.[4] The bromine atoms on 2,6-dibromopyridine are good leaving groups.

  • Deprotonation: The base (e.g., potassium carbonate) deprotonates the hydroxyl group of 2-bromo-3-hydroxypyridine to form a more nucleophilic pyridin-3-olate anion.

  • Nucleophilic Attack: The pyridin-3-olate anion attacks one of the bromine-bearing carbons (the C6 position) of 2,6-dibromopyridine. The C6 position is sterically less hindered than the C2 position, which is adjacent to the nitrogen.

  • Intermediate Formation: This attack forms a high-energy, negatively charged intermediate known as a Meisenheimer complex. The negative charge is stabilized by resonance, including delocalization onto the electronegative nitrogen atom of the pyridine ring.

  • Leaving Group Expulsion: Aromaticty is restored by the expulsion of the bromide ion, yielding the final diaryl ether product.

An Ullmann condensation would follow a different, copper-catalyzed mechanism but would lead to the same product.[3] Modern methods often use palladium or copper catalysts to facilitate such C-O bond formations under milder conditions than traditional Ullmann reactions.[5]

Detailed Experimental Protocol (Proposed):

This protocol is a theoretical model based on similar transformations and must be optimized for safety and yield.

  • Reagent Preparation: To an oven-dried Schlenk flask, add 2-bromo-3-hydroxypyridine (1.0 eq), 2,6-dibromopyridine (1.1 eq), potassium carbonate (K₂CO₃, 2.0 eq), and copper(I) iodide (CuI, 0.1 eq).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (e.g., nitrogen or argon) three times.

  • Solvent Addition: Add anhydrous, degassed dimethylformamide (DMF) via syringe. The reaction concentration should be approximately 0.5 M with respect to the limiting reagent.

  • Reaction: Heat the reaction mixture to 100-120 °C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel to yield the pure this compound.

  • Characterization: The final product should be characterized by NMR spectroscopy (¹H and ¹³C), mass spectrometry, and IR spectroscopy to confirm its identity and purity.

Caption: Experimental workflow for the proposed synthesis.

Applications in Research and Drug Development

As a di-brominated heteroaryl compound, this compound is a prime candidate for use as a scaffold or intermediate in the synthesis of more complex molecules. The two bromine atoms can be selectively addressed in sequential cross-coupling reactions.

  • Pharmaceutical Intermediates: Pyridine-based structures are central to many areas of drug discovery, including kinase inhibitors for oncology.[6] This compound can serve as a core structure onto which various substituents can be added via reactions like Suzuki, Stille, Buchwald-Hartwig, and Sonogashira couplings. This allows for the rapid generation of a library of analogues for structure-activity relationship (SAR) studies.

  • Materials Science: Bipyridine and terpyridine structures are widely used as ligands for creating metal complexes with interesting photophysical or catalytic properties.[1] This compound could be a precursor to more elaborate ligand systems for use in organic light-emitting diodes (OLEDs) or novel catalysts.

Safety and Handling

Specific GHS hazard classifications for this compound are not available. However, based on the data for its likely precursors, 2,6-dibromopyridine and 2-bromopyridine, the following hazards should be anticipated.

  • 2,6-Dibromopyridine: Fatal if swallowed (Acute Toxicity, Oral, Category 2), causes skin and serious eye irritation, and may cause respiratory irritation.[7]

  • 2-Bromopyridine: Toxic if swallowed, fatal in contact with skin, causes skin and serious eye irritation, and may cause respiratory irritation.[8]

Given these significant hazards, strict safety protocols must be followed when handling this compound or its precursors.

Hazard CategoryPrecautionary Recommendations
Personal Protective Equipment (PPE) Wear chemical-resistant gloves (e.g., nitrile), a lab coat, and chemical safety goggles or a face shield.
Handling Use only in a well-ventilated area, preferably within a chemical fume hood. Avoid breathing dust, fumes, or vapors. Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.[8]
Storage Store in a tightly closed container in a cool, dry, and well-ventilated place. Store locked up.
Disposal Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.

Always consult a comprehensive and up-to-date Safety Data Sheet (SDS) from the supplier before handling this chemical.

Conclusion

This compound represents a strategically important, yet underexplored, chemical intermediate. Its structure is primed for sequential functionalization, making it an attractive starting material for creating diverse molecular libraries for pharmaceutical and materials science research. While a dedicated, published synthesis protocol is yet to be widely disseminated, its preparation is feasible through established synthetic methodologies. As with all brominated heterocyclic compounds, careful handling in a controlled laboratory environment is essential due to presumed high toxicity.

References

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Navigating the Synthesis and Handling of 2-Bromo-6-(2-bromopyridin-3-yloxy)pyridine: A Technical Safety Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Hazard Identification and Risk Assessment

Based on the hazard classifications of related compounds such as 2-bromopyridine and 2,6-dibromopyridine, 2-Bromo-6-(2-bromopyridin-3-yloxy)pyridine should be treated as a hazardous substance with multiple potential routes of exposure and toxicity.

Anticipated GHS Hazard Classifications:

Hazard ClassCategoryHazard StatementBasis of Extrapolation
Acute Toxicity, OralCategory 3H301: Toxic if swallowed.[2]Data from 2-bromopyridine.[2]
Acute Toxicity, DermalCategory 2H310: Fatal in contact with skin.[2]Data from 2-bromopyridine.[2]
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation.[2][3]Data from 2-bromopyridine and 2,6-dibromopyridine.[2][3]
Serious Eye Damage/Eye IrritationCategory 2AH319: Causes serious eye irritation.[2][3]Data from 2-bromopyridine and 2,6-dibromopyridine.[2][3]
Specific Target Organ Toxicity (Single Exposure)Category 3H335: May cause respiratory irritation.[2][3]Data from 2-bromopyridine and 2,6-dibromopyridine.[2][3]

The presence of two bromine atoms on pyridine rings suggests that this compound is likely a solid at room temperature and possesses significant toxicological properties. The ether linkage may introduce additional metabolic pathways, but the primary hazards are expected to arise from the bromopyridine functionalities.

Prudent Practices for Handling and Storage

A proactive approach to handling and storage is critical to mitigate the risks associated with this compound.

2.1. Engineering Controls and Personal Protective Equipment (PPE)

The principle of "as low as reasonably achievable" (ALARA) for exposure should be strictly followed.

  • Ventilation: All manipulations of this compound, including weighing and transfers, must be conducted in a certified chemical fume hood to prevent inhalation of any dust or vapors.[2][4][5]

  • Eye and Face Protection: Wear tightly fitting safety goggles and a face shield to protect against splashes and airborne particles.[2][6]

  • Skin Protection: Due to the high dermal toxicity of related compounds, robust skin protection is mandatory.[2]

    • Gloves: Wear nitrile or neoprene gloves, and consider double-gloving for extended operations. Gloves must be inspected before use and disposed of properly after handling.

    • Lab Coat: A flame-retardant lab coat should be worn at all times.

    • Additional Protection: For larger quantities or situations with a higher risk of exposure, a full protective suit may be necessary.

  • Respiratory Protection: If there is a risk of exceeding exposure limits or if working outside of a fume hood, a full-face respirator with appropriate cartridges should be used.[4]

2.2. Storage and Incompatibility

Proper storage is crucial for maintaining the stability of the compound and preventing hazardous reactions.

  • Storage Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated area.[2][5] The storage area should be locked and accessible only to authorized personnel.[4][6]

  • Incompatible Materials: Keep away from strong oxidizing agents, strong acids, and acid chlorides.[5]

Emergency Procedures and First Aid

Immediate and appropriate action is vital in the event of an exposure or spill.

3.1. First Aid Measures

Exposure RouteFirst Aid Protocol
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.[2][4]
Skin Contact Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek immediate medical attention.[2][4]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[3][4]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[2]

3.2. Spill Response Protocol

A well-defined spill response plan is essential for safely managing accidental releases. The following workflow outlines the key steps.

Spill_Response_Workflow start Spill Occurs evacuate Evacuate Immediate Area start->evacuate ppe Don Appropriate PPE evacuate->ppe contain Contain Spill with Inert Absorbent ppe->contain collect Carefully Collect and Place in Labeled Waste Container contain->collect decontaminate Decontaminate Spill Area collect->decontaminate dispose Dispose of Waste According to Regulations decontaminate->dispose end Spill Managed dispose->end

Caption: Workflow for managing a chemical spill.

Fire and Explosion Hazard Data

While not explicitly flammable, heating this compound can lead to decomposition and the release of hazardous gases.

  • Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[7]

  • Hazardous Combustion Products: Thermal decomposition may produce carbon oxides, nitrogen oxides (NOx), and hydrogen bromide gas.[3]

  • Firefighting Procedures: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[3][4]

Disposal Considerations

Waste disposal must be conducted in strict accordance with all federal, state, and local regulations.

  • Waste Generation: Minimize waste generation wherever possible.

  • Disposal: Unused material and contaminated items should be treated as hazardous waste. Dispose of contents and container to an approved waste disposal plant.[4][6] Do not mix with other waste.

Toxicological and Ecological Information

Detailed toxicological and ecological studies on this compound are not available. However, based on its structure:

  • Toxicology: The compound is presumed to be highly toxic via oral, dermal, and inhalation routes. The toxicological properties have not been thoroughly investigated, and other dangerous properties cannot be excluded.[7]

  • Ecotoxicity: Discharge into the environment must be avoided. The effects of this compound on aquatic life are unknown, but it should be handled as if it were harmful to the environment.

Conclusion

The safe and effective use of this compound in a research and development setting hinges on a comprehensive understanding of its potential hazards and the diligent application of appropriate safety measures. By treating this compound with the high degree of caution afforded to its toxic, brominated pyridine analogues, researchers can mitigate risks and ensure a safe laboratory environment. Adherence to the engineering controls, personal protective equipment guidelines, and emergency procedures outlined in this guide is essential for all personnel working with this substance.

References

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An In-depth Technical Guide to the Solubility of 2-Bromo-6-(2-bromopyridin-3-yloxy)pyridine in Common Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of 2-Bromo-6-(2-bromopyridin-3-yloxy)pyridine. In the absence of extensive published quantitative data, this document focuses on a predictive solubility profile based on the compound's physicochemical properties and the fundamental principles of solvent-solute interactions. Furthermore, we present a detailed, field-proven experimental protocol for researchers to accurately determine solubility in their own laboratory settings. This guide is intended for researchers, chemists, and drug development professionals who utilize this compound in synthesis, purification, and formulation, providing the foundational knowledge required for effective solvent selection and process optimization.

Introduction and Molecular Overview

This compound is a halogenated, heteroaromatic compound often employed as a key intermediate in the synthesis of more complex molecules, particularly in the fields of medicinal chemistry and materials science. Its structure, comprising two brominated pyridine rings linked by an ether oxygen, imparts a unique combination of properties that dictate its behavior in various chemical environments.

Understanding the solubility of this compound is paramount for its practical application. Proper solvent selection impacts reaction kinetics, influences purification strategies such as crystallization, and is a critical determinant in the feasibility of formulation and delivery systems. This guide will deconstruct the molecular features of this compound to build a predictive framework for its solubility and provide a robust methodology for its empirical determination.

Physicochemical Properties and Solubility Prediction

The solubility of a compound is governed by the principle of "like dissolves like," where solutes dissolve best in solvents that have similar polarity.[1][2][3] To predict the solubility of this compound, we must first analyze its key molecular properties.

Key Physicochemical Descriptors:

  • Molecular Formula: C₁₀H₆Br₂N₂O[4]

  • Molecular Weight: 329.98 g/mol [4][5]

  • Topological Polar Surface Area (TPSA): 35 Ų[4]

  • Hydrogen Bond Acceptors: 3 (two nitrogen atoms and one ether oxygen)[4]

  • XLogP3-AA (Lipophilicity): 3.7[4]

The molecule's structure is characterized by a significant hydrophobic surface area due to the two aromatic pyridine rings and two bromine atoms. The calculated XLogP value of 3.7 indicates a high degree of lipophilicity, suggesting poor solubility in highly polar, protic solvents like water.[4] Conversely, the presence of nitrogen atoms and an ether linkage introduces a moderate polar surface area (TPSA of 35 Ų) and hydrogen bond accepting capabilities, which allow for interactions with polar solvents.[4] This duality suggests that the compound will exhibit optimal solubility in solvents of intermediate to high polarity that can engage in dipole-dipole interactions without being dominated by a strong hydrogen-bonding network.

Diagram 1: Analysis of Molecular Features

G cluster_molecule This compound mol C₁₀H₆Br₂N₂O hydrophobic Large Hydrophobic Surface (2x Bromopyridine Rings) mol->hydrophobic Contributes to solubility in non-polar solvents polar Polar Moieties (Ether Oxygen, 2x Pyridine Nitrogens) mol->polar Contributes to solubility in polar aprotic solvents lipophilicity High Lipophilicity (XLogP = 3.7) hydrophobic->lipophilicity h_bond Hydrogen Bond Acceptors (3) polar->h_bond G start Start prep 1. Prepare Slurry (Add excess solute to known volume of solvent) start->prep equilibrate 2. Equilibrate (Shake at constant T for 24-72h) prep->equilibrate settle 3. Settle (Allow excess solid to sediment) equilibrate->settle filter 4. Sample & Filter (Withdraw supernatant through 0.22µm filter) settle->filter dilute 5. Dilute Sample (Prepare for analysis) filter->dilute analyze 6. Analyze Concentration (e.g., HPLC, UV-Vis) dilute->analyze calculate 7. Calculate Solubility (mg/mL or mol/L) analyze->calculate end End calculate->end

Sources

A Technical Guide to the Single-Crystal X-ray Analysis of 2-Bromo-6-(2-bromopyridin-3-yloxy)pyridine: From Crystallization to Supramolecular Insights

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive walkthrough of the single-crystal X-ray diffraction analysis of the title compound, 2-Bromo-6-(2-bromopyridin-3-yloxy)pyridine. Tailored for researchers and professionals in crystallography and drug development, this document moves beyond a simple recitation of methods. It delves into the rationale behind experimental choices and demonstrates how to translate raw diffraction data into a chemically meaningful model, revealing the intricate molecular and supramolecular features that govern its solid-state architecture.

While the compound is known (CAS 1065484-65-2)[1][2], this guide is based on a representative, hypothetical dataset created to illustrate a best-practice workflow. The principles and techniques described are universally applicable for the analysis of novel small-molecule crystal structures.

Introduction: The Rationale for Structural Analysis

The compound this compound is a halogenated dipyridyl ether. Molecules of this class are of significant interest in medicinal chemistry and materials science. The presence of two pyridine rings offers multiple sites for hydrogen bonding, while the two bromine atoms are potent halogen bond donors. The ether linkage provides conformational flexibility. Understanding the three-dimensional structure is paramount as it dictates the molecule's physical properties (solubility, stability, melting point) and its potential to interact with biological targets.

Single-crystal X-ray diffraction (SCXRD) remains the definitive method for elucidating the atomic arrangement in the solid state.[3] It provides precise information on bond lengths, bond angles, molecular conformation, and, crucially, the network of non-covalent interactions—such as halogen bonds and π-π stacking—that dictate the crystal packing. This guide will detail the complete process, from obtaining a suitable single crystal to the final analysis of its intermolecular interactions.

Experimental Methodology: A Self-Validating Workflow

The validity of a crystal structure relies on a meticulous and well-documented experimental process. The following sections outline the key stages, emphasizing the causality behind each procedural choice.

Synthesis and Crystallization

A brief, generalized synthesis of a dipyridyl ether involves a nucleophilic aromatic substitution reaction, such as a Williamson ether synthesis, between a bromopyridine and a hydroxypyridine derivative. For the title compound, this would typically involve reacting 2-bromo-6-hydroxypyridine with 2-bromo-3-fluoropyridine or a similar precursor under basic conditions.

Protocol for Crystallization: High-quality single crystals are the cornerstone of a successful SCXRD experiment. The goal is to facilitate slow, ordered molecular assembly.

  • Purity Confirmation: Ensure the synthesized compound is of high purity (>98%) using techniques like NMR and mass spectrometry. Impurities can inhibit crystallization or become incorporated into the crystal lattice, leading to disorder.

  • Solvent Screening: Test the solubility of the compound in a range of common laboratory solvents (e.g., methanol, ethanol, acetone, dichloromethane, ethyl acetate, hexane) at room temperature and upon heating. The ideal solvent is one in which the compound is sparingly soluble at room temperature but readily soluble when heated.

  • Crystal Growth via Slow Evaporation:

    • Prepare a saturated or near-saturated solution of the compound in a suitable solvent (e.g., a mixture of dichloromethane and methanol) in a clean vial.

    • Loosely cap the vial or cover it with parafilm perforated with a few small holes. This ensures that the solvent evaporates slowly over several days to weeks.

    • Store the vial in a vibration-free environment at a constant temperature. Slow evaporation prevents rapid precipitation and promotes the growth of large, well-ordered single crystals. For this molecule, colorless, prism-shaped crystals suitable for diffraction were hypothetically obtained after one week.

Single-Crystal X-ray Diffraction Data Collection

Data collection was hypothetically performed on a Bruker D8 VENTURE diffractometer equipped with a PHOTON detector and a Mo-Kα radiation source (λ = 0.71073 Å).

Protocol for Data Collection:

  • Crystal Mounting: A suitable single crystal (approx. 0.2 x 0.15 x 0.1 mm) is selected under a microscope, picked up using a cryo-loop, and mounted on the goniometer head of the diffractometer.

  • Cryo-Cooling: The crystal is flash-cooled to 100 K in a stream of cold nitrogen gas.

    • Rationale: Cooling minimizes thermal vibrations of the atoms, leading to sharper diffraction spots and a more precise structure determination. It also reduces potential radiation damage to the crystal.

  • Unit Cell Determination: A preliminary set of diffraction images (frames) is collected to locate the diffraction spots. The positions of these spots are used by the instrument software to determine the unit cell parameters and Bravais lattice.

  • Data Collection Strategy: The software calculates an optimized strategy to collect a complete and redundant dataset. This involves rotating the crystal through a series of angles (φ and ω scans) while exposing it to the X-ray beam. Data redundancy is crucial for accurate intensity measurements and absorption corrections.

  • Data Integration and Reduction: The raw diffraction images are processed to integrate the intensity of each reflection and apply corrections for factors like Lorentz-polarization effects. An empirical absorption correction (e.g., using SADABS) is applied to account for the absorption of X-rays by the crystal itself.

Structure Solution, Refinement, and Visualization

The processed reflection data (in the .hkl file) and instruction file (in the .ins file) are used to solve and refine the crystal structure. This workflow is seamlessly handled by modern software suites like Olex2[4][5][6], which integrates powerful programs like SHELXT for solution and SHELXL for refinement.[7][8]

Workflow for Structure Solution and Refinement: The following diagram illustrates the standard crystallographic workflow.

G Figure 1: Crystallographic Workflow A Single Crystal Selection B X-ray Data Collection (Diffractometer) A->B C Data Reduction & Correction (e.g., SADABS) B->C D Structure Solution (e.g., SHELXT - Direct Methods) C->D E Initial Model Building D->E F Structure Refinement (e.g., SHELXL - Least-Squares) E->F G Difference Fourier Map Analysis (Locate H-atoms, check for disorder) F->G Is model complete? G->F No, iterate H Final Refinement Cycles G->H I Structure Validation (e.g., checkCIF) H->I J Data Visualization & Analysis (Mercury, Hirshfeld Surface) I->J

Caption: Figure 1: Crystallographic Workflow

Step-by-Step Refinement Protocol:

  • Structure Solution: The structure is solved using SHELXT within Olex2. This program uses "Direct Methods" to determine the initial phases of the structure factors and provides an initial atomic model. For this molecule, all non-hydrogen atoms (C, N, O, Br) were located directly.

  • Initial Refinement: The initial model is refined against the experimental data using SHELXL. This is a least-squares process that adjusts atomic coordinates and thermal displacement parameters to minimize the difference between observed and calculated structure factors.

  • Anisotropic Refinement: All non-hydrogen atoms are refined anisotropically. This means their thermal motion is modeled as an ellipsoid rather than a sphere, providing a more accurate model.

  • Hydrogen Atom Placement: Hydrogen atoms are placed in geometrically calculated positions (e.g., C-H distances of 0.95 Å for aromatic C-H) and refined using a "riding model" (AFIX instructions in SHELXL). Their thermal parameters are constrained relative to the parent atom.

  • Final Refinement and Validation: The refinement is continued until convergence is reached, indicated by a stable R-factor and minimal shifts in atomic parameters. The final model is validated using tools like the IUCr's checkCIF service to ensure it meets publication standards. The final data is visualized using software like Mercury.[9][10][11][12]

Results and Discussion: Unveiling the Structure

Crystallographic Data

The key crystallographic data and refinement details for the hypothetical structure are summarized in the table below.

Table 1. Crystal Data and Structure Refinement Details

ParameterValue
Empirical formulaC₁₀H₆Br₂N₂O
Formula weight329.98 g/mol
Temperature100(2) K
Wavelength (Mo Kα)0.71073 Å
Crystal systemMonoclinic
Space groupP2₁/c
Unit cell dimensionsa = 8.512(3) Å, α = 90°
b = 15.678(5) Å, β = 98.45(1)°
c = 9.123(4) Å, γ = 90°
Volume1205.4(8) ų
Z (molecules/unit cell)4
Density (calculated)1.819 Mg/m³
Goodness-of-fit on F²1.054
Final R indices [I>2σ(I)]R₁ = 0.0351, wR₂ = 0.0876
R indices (all data)R₁ = 0.0412, wR₂ = 0.0915
Largest diff. peak/hole0.54 and -0.48 e.Å⁻³

This data is illustrative and represents typical values for such a compound.

Molecular Structure

The asymmetric unit contains one molecule of this compound. The molecule is not planar. The two pyridine rings are twisted with respect to each other, with a dihedral angle of approximately 65.7°. This twist is primarily due to the steric hindrance around the ether linkage. Key bond lengths and angles are within expected ranges for pyridine and aryl ether systems.

**Table 2. Selected Bond Lengths (Å) and Angles (°) **

Bond/AngleValue (Å or °)
Br1-C11.895(3)
Br2-C61.898(3)
O1-C51.375(4)
O1-C71.381(4)
C5-O1-C7118.5(2)

This data is illustrative.

Supramolecular Assembly and Hirshfeld Surface Analysis

While the molecular structure is informative, the crystal packing reveals the crucial non-covalent interactions that define the material's properties. Hirshfeld surface analysis is a powerful tool for visualizing and quantifying these interactions.[13][14][15][16] This analysis is performed using software like CrystalExplorer.[17]

The Hirshfeld surface is mapped with a property called dnorm, which highlights intermolecular contacts shorter than the van der Waals radii sum in red.

Key Intermolecular Interactions:

  • Halogen Bonding (Br···N): The most significant directional interaction observed in the crystal packing is a Type-II halogen bond between the bromine atom of one molecule (Br1) and a nitrogen atom (N2) of an adjacent molecule. The Br1···N2 distance is 3.05 Å, which is significantly shorter than the sum of their van der Waals radii (~3.37 Å), confirming a strong interaction. This interaction links molecules into chains.

  • π-π Stacking: Parallel-displaced π-π stacking interactions are observed between the pyridine rings of neighboring molecules. The centroid-to-centroid distance is approximately 3.8 Å, indicative of stabilizing π-system interactions.

  • C-H···O and C-H···Br Hydrogen Bonds: A network of weak C-H···O and C-H···Br hydrogen bonds further stabilizes the three-dimensional crystal lattice.

The diagram below illustrates the primary halogen bonding interaction that drives the crystal packing.

Caption: Figure 2: Key Intermolecular Interactions

Conclusion

This guide has detailed the comprehensive workflow for the crystal structure analysis of this compound, from crystal growth to the detailed interpretation of intermolecular forces. The hypothetical analysis reveals a molecule with significant conformational twisting between its two pyridine rings. The crystal packing is dominated by strong Br···N halogen bonds, which, in concert with π-π stacking and weaker C-H···X interactions, assemble the molecules into a stable three-dimensional supramolecular architecture. This detailed structural knowledge is invaluable for understanding the physicochemical properties of the compound and provides a rational basis for its future applications in materials science or as a scaffold in drug design.

References

  • OlexSys Ltd. (2023). Olex2: Crystallography Software. [Link][4]

  • Cambridge Crystallographic Data Centre (CCDC). (2023). Mercury: Crystal Structure Visualization and Analysis Software. [Link][9][11]

  • Dolomanov, O. V., Bourhis, L. J., Gildea, R. J., Howard, J. A. K., & Puschmann, H. (2009). OLEX2: a complete structure solution, refinement and analysis program. Journal of Applied Crystallography, 42(2), 339–341. [Link][6]

  • Sheldrick, G. M. (2008). A short history of SHELX. Acta Crystallographica Section A, 64(1), 112–122. [Link]

  • Girolami, G. S. (2004). A Guide to Using the SHELXTL Crystallographic Software Package. University of Illinois. [Link][7]

  • Macrae, C. F., Bruno, I. J., Chisholm, J. A., et al. (2008). Mercury CSD 2.0 – new features for the visualization and investigation of crystal structures. Journal of Applied Crystallography, 41(2), 466-470. [Link][12]

  • Spackman, M. A., & Jayatilaka, D. (2009). Hirshfeld surface analysis. CrystEngComm, 11(1), 19-32. [Link]

  • Turner, M. J., McKinnon, J. J., Wolff, S. K., et al. (2017). CrystalExplorer17. University of Western Australia. [Link][16]

  • Sheldrick, G. M. (2015). SHELXT – Integrated space-group and crystal-structure determination. Acta Crystallographica Section A, 71(1), 3-8. [Link]

  • ChemWhat. (n.d.). This compound, 98+%. Retrieved January 20, 2026, from [Link][1][2]

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Methodological & Application

Synthesis of Novel Compounds Using 2-Bromo-6-(2-bromopyridin-3-yloxy)pyridine: An Application and Protocol Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Scaffold for Advanced Chemical Synthesis

In the landscape of modern medicinal chemistry and materials science, pyridine-based molecular architectures are of paramount importance, forming the core of numerous pharmaceuticals and functional materials.[1][2] The strategic functionalization of the pyridine ring is a key step in the development of novel compounds with tailored properties. Among the vast array of building blocks available to synthetic chemists, halogenated pyridines stand out as exceptionally versatile intermediates, particularly in the realm of transition-metal-catalyzed cross-coupling reactions.

This guide focuses on the synthetic utility of 2-Bromo-6-(2-bromopyridin-3-yloxy)pyridine , a unique bifunctional scaffold possessing two distinct carbon-bromine bonds. The presence of these two reactive centers, situated in different electronic environments on two interconnected pyridine rings, opens up avenues for selective, stepwise, and exhaustive functionalization. This allows for the creation of complex, three-dimensional molecules that would be challenging to synthesize through other means.

This document serves as a comprehensive guide for researchers, scientists, and drug development professionals, providing not only detailed experimental protocols but also the underlying scientific rationale for the application of this versatile building block in the synthesis of novel compounds. We will delve into the preparation of the title compound and explore its subsequent derivatization through two of the most powerful cross-coupling methodologies: the Suzuki-Miyaura reaction for C-C bond formation and the Buchwald-Hartwig amination for C-N bond formation.

Synthesis of the Core Scaffold: this compound

The creation of the diaryl ether linkage in the title compound is a critical first step. A robust and widely applicable method for the formation of such bonds is the Ullmann condensation, a copper-catalyzed reaction between an aryl halide and a phenol.[3][4] In this case, we propose the coupling of 2,6-dibromopyridine with 2-bromo-3-hydroxypyridine.

Protocol 1: Synthesis of this compound

This protocol is adapted from a similar synthesis of 2-bromo-6-phenoxypyridine.[5]

Reaction Scheme:

Synthesis_of_Target_Molecule cluster_reagents Reagents & Conditions reactant1 2,6-Dibromopyridine reagents NaH, DMF CuI (cat.), 110 °C plus1 + reactant2 2-Bromo-3-hydroxypyridine product This compound reagents->product

A proposed synthetic route.

Materials:

  • 2,6-Dibromopyridine

  • 2-Bromo-3-hydroxypyridine

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Copper(I) iodide (CuI)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a stirred suspension of sodium hydride (1.1 equivalents) in anhydrous DMF under an inert atmosphere (e.g., nitrogen or argon), add a solution of 2-bromo-3-hydroxypyridine (1.0 equivalent) in anhydrous DMF dropwise at 0 °C.

  • After the addition is complete, allow the mixture to stir at room temperature for 30 minutes.

  • To this mixture, add 2,6-dibromopyridine (1.05 equivalents) and copper(I) iodide (0.1 equivalents).

  • Heat the reaction mixture to 110 °C and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature and carefully quench with water.

  • Extract the product with diethyl ether (3 x 50 mL).

  • Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the title compound.

Chemoselectivity in Cross-Coupling Reactions: A Tale of Two Bromines

A key feature of this compound is the presence of two bromine atoms at positions alpha to the pyridine nitrogen atoms (C6 and C2'). This positioning significantly enhances their reactivity in palladium-catalyzed cross-coupling reactions compared to bromines at other positions. The electron-withdrawing nature of the pyridine nitrogen increases the electrophilicity of the attached carbon, facilitating the initial oxidative addition step in the catalytic cycle.

While both C-Br bonds are activated, their electronic environments are not identical. The C6-bromo is on a pyridine ring substituted with a (2-bromopyridin-3-yloxy) group, while the C2'-bromo is on the pyridyl moiety of this substituent. The precise difference in reactivity can be subtle and may be influenced by the specific reaction conditions, catalyst, and ligands employed. It is therefore crucial to consider the possibility of achieving selective mono-functionalization or proceeding directly to di-functionalization.

Application in Suzuki-Miyaura Cross-Coupling: Forging New C-C Bonds

The Suzuki-Miyaura reaction is a powerful and versatile tool for the formation of carbon-carbon bonds, widely used in the synthesis of biaryl and heteroaryl compounds.[6][7]

Protocol 2: Selective Mono-arylation via Suzuki-Miyaura Coupling

This protocol provides a starting point for the selective reaction at one of the bromine positions. It is anticipated that the reaction will likely favor one site, which can be determined experimentally.

Reaction Workflow:

Suzuki_Workflow start Combine Reactants: - this compound (1.0 eq) - Arylboronic acid (1.1 eq) - Base (e.g., K₂CO₃, 2.0 eq) catalyst Add Catalyst System: - Palladium source (e.g., Pd(PPh₃)₄, 0.05 eq) start->catalyst solvent Add Degassed Solvent: (e.g., Dioxane/H₂O) catalyst->solvent reaction Heat under Inert Atmosphere (e.g., 80-100 °C) solvent->reaction workup Aqueous Work-up & Extraction reaction->workup purification Column Chromatography workup->purification product Mono-arylated Product purification->product

General workflow for Suzuki-Miyaura coupling.

Materials:

  • This compound

  • Arylboronic acid (e.g., phenylboronic acid)

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf))

  • Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄)

  • Degassed solvent (e.g., 1,4-dioxane/water, toluene, or DMF)

Procedure:

  • In a Schlenk flask, combine this compound (1.0 equivalent), the arylboronic acid (1.1-1.5 equivalents), and the base (2.0-3.0 equivalents).

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equivalents).

  • Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon).

  • Add the degassed solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water).

  • Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to isolate the mono-arylated product.

Protocol 3: Di-arylation via Suzuki-Miyaura Coupling

For the synthesis of symmetrically di-substituted compounds, an excess of the boronic acid and prolonged reaction times are typically employed.

Procedure:

Follow the procedure for Protocol 2, with the following modifications:

  • Use an excess of the arylboronic acid (2.5-3.0 equivalents).

  • Increase the reaction time to 12-24 hours or until complete consumption of the starting material and mono-arylated intermediate is observed.

Application in Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has revolutionized the synthesis of aryl amines.[5][8][9] This reaction is particularly valuable for the introduction of a wide range of nitrogen-containing functional groups.

Protocol 4: Selective Mono-amination via Buchwald-Hartwig Amination

Similar to the Suzuki coupling, selective mono-amination can likely be achieved by controlling the stoichiometry of the reagents.

Reaction Mechanism Overview:

Buchwald_Hartwig_Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition (Ar-Br) pd_complex [Ar-Pd(II)(Br)L₂] oxidative_addition->pd_complex amine_coordination Amine Coordination (R₂NH) pd_complex->amine_coordination deprotonation Deprotonation (Base) amido_complex [Ar-Pd(II)(NR₂)L₂] deprotonation->amido_complex reductive_elimination Reductive Elimination amido_complex->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product Ar-NR₂ reductive_elimination->product

Catalytic cycle of Buchwald-Hartwig amination.

Materials:

  • This compound

  • Amine (primary or secondary)

  • Palladium precursor (e.g., Pd₂(dba)₃ or Pd(OAc)₂)

  • Phosphine ligand (e.g., BINAP, XPhos, or DavePhos)

  • Base (e.g., NaOt-Bu, K₃PO₄, or Cs₂CO₃)

  • Anhydrous, degassed solvent (e.g., toluene or dioxane)

Procedure:

  • In a glovebox or under an inert atmosphere, charge a Schlenk tube with the palladium precursor (0.01-0.05 equivalents), the phosphine ligand (0.02-0.10 equivalents), and the base (1.5-2.0 equivalents).

  • Add the anhydrous, degassed solvent.

  • Add this compound (1.0 equivalent) and the amine (1.1-1.5 equivalents).

  • Seal the tube and heat the reaction mixture to 80-110 °C for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • After cooling to room temperature, dilute the mixture with an organic solvent and filter through a pad of celite.

  • Concentrate the filtrate and purify the residue by column chromatography.

Protocol 5: Di-amination via Buchwald-Hartwig Amination

To achieve double amination, an excess of the amine and base is required.

Procedure:

Follow the procedure for Protocol 4, with the following modifications:

  • Use an excess of the amine (2.5-3.0 equivalents).

  • Use an excess of the base (3.0-4.0 equivalents).

  • The reaction time may need to be extended.

Data Presentation: A Comparative Overview

The following table provides a hypothetical summary of expected outcomes for the functionalization of this compound, based on literature precedents for similar substrates. Actual yields will be dependent on the specific substrates and optimization of reaction conditions.

EntryReaction TypeCoupling PartnerProduct TypeExpected Yield Range (%)
1Suzuki-MiyauraPhenylboronic acid (1.2 eq)Mono-phenylated60-85
2Suzuki-MiyauraPhenylboronic acid (2.5 eq)Di-phenylated70-90
3Buchwald-HartwigMorpholine (1.2 eq)Mono-aminated55-80
4Buchwald-HartwigMorpholine (2.5 eq)Di-aminated65-85

Conclusion and Future Outlook

This compound emerges as a highly valuable and versatile building block for the synthesis of complex, poly-functionalized pyridine derivatives. Its two strategically positioned bromine atoms allow for a range of synthetic transformations, including selective mono- and di-functionalization via robust and reliable cross-coupling methodologies. The protocols outlined in this guide provide a solid foundation for researchers to explore the vast chemical space accessible from this unique scaffold. The resulting novel compounds hold significant potential for applications in drug discovery, materials science, and agrochemicals. Further exploration of other cross-coupling reactions, such as Sonogashira, Heck, and Stille couplings, will undoubtedly expand the synthetic utility of this promising intermediate.

References

  • PrepChem. Synthesis of 2-Bromo-6-phenoxypyridine. Available from: [Link]

  • Li, J. J., Wang, Z., & Mitchell, L. H. (2007). A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines. The Journal of Organic Chemistry, 72(9), 3606–3607. Available from: [Link]

  • Wikipedia. Ullmann condensation. Available from: [Link]

  • Cristau, H.-J., Cellier, P. P., Hamada, S., Spindler, J.-F., & Taillefer, M. (2004). A General and Mild Ullmann-Type Synthesis of Diaryl Ethers. Organic Letters, 6(6), 913–916. Available from: [Link]

  • SynArchive. Ullmann Condensation. Available from: [Link]

  • Chemistry LibreTexts. Buchwald-Hartwig Amination. Available from: [Link]

  • Wikipedia. Buchwald–Hartwig amination. Available from: [Link]

  • ResearchGate. Suzuki reactions of 2-bromopyridine with aryl boronic acids a. Available from: [Link]

  • ResearchGate. A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. Available from: [Link]

  • ResearchGate. The Ullmann Ether Condensation. Available from: [Link]

  • MDPI. Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. Available from: [Link]

  • ACS Publications. A Practical Buchwald−Hartwig Amination of 2-Bromopyridines with Volatile Amines. Available from: [Link]

  • National Center for Biotechnology Information. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Available from: [Link]

Sources

Suzuki-Miyaura coupling reactions with 2-Bromo-6-(2-bromopyridin-3-yloxy)pyridine

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide to the selective functionalization of 2-Bromo-6-(2-bromopyridin-3-yloxy)pyridine via Suzuki-Miyaura cross-coupling. This document provides researchers, scientists, and drug development professionals with a comprehensive technical resource, including detailed protocols, mechanistic insights, and troubleshooting strategies.

Introduction: Navigating Selectivity in Complex Heteroaromatic Scaffolds

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2] Its application in pharmaceutical and materials science is particularly profound for the synthesis of bi-aryl and hetero-bi-aryl structures, which are prevalent motifs in countless bioactive molecules.[1]

This application note addresses the specific synthetic challenges presented by this compound, a substrate containing two distinct carbon-bromine bonds on electronically different pyridine rings. The primary challenge lies in achieving site-selective mono-arylation, as the inherent reactivity of the two C-Br bonds may be similar. This guide provides a systematic approach to controlling the reaction outcome, offering protocols for both selective mono-coupling and exhaustive di-coupling. Our discussion is grounded in the fundamental principles of palladium catalysis, focusing on how the choice of ligand, base, and reaction conditions can be rationally designed to steer the reaction toward the desired product.[3]

Part 1: Reactivity Profile of the Substrate

The key to designing a selective protocol is to understand the relative reactivity of the two bromine atoms. Let us designate the two reactive sites as Site A and Site B :

  • Site A: The C-Br bond on the pyridine ring directly substituted with the ether linkage at the 6-position.

  • Site B: The C-Br bond on the pyridine ring connected through the ether linkage.

Both bromine atoms are located at the 2-position of their respective pyridine rings. The C-X bond at a position alpha to the pyridine nitrogen is highly activated toward oxidative addition due to the electron-withdrawing nature of the nitrogen atom.[4] The mechanism of oxidative addition at such sites often involves a stereoelectronic stabilization of a nucleophilic displacement-like transition state, making these positions particularly reactive.[5]

While both sites are electronically activated, subtle differences in their electronic environment will govern selectivity. The pyridine ring at Site A is substituted with the -(2-bromopyridin-3-yloxy) group, which is strongly electron-withdrawing. The pyridine ring at Site B is influenced by the ether oxygen, which is electron-donating by resonance but whose overall effect is modulated by the attached pyridine ring. In polyhalogenated heteroarenes, selectivity is often dominated by such electronic effects.[3] It is hypothesized that Site A is the more electrophilic and thus more reactive position for the initial oxidative addition of the Pd(0) catalyst. Our selective mono-coupling protocol is therefore designed to target this site.

Part 2: Protocol for Selective Mono-Arylation at Site A

This protocol is optimized to favor the reaction at the predicted more reactive C-Br bond (Site A) by using a slight deficiency of the boronic acid and carefully controlled conditions. The use of a bulky, electron-rich phosphine ligand is critical for promoting a clean, efficient catalytic cycle while helping to control selectivity.[6][7]

Experimental Workflow for Selective Mono-Coupling

G cluster_prep Preparation cluster_reaction Reaction Setup cluster_workup Workup & Purification prep_reagents Weigh Substrate, Boronic Acid (0.95 eq), Base (K3PO4), and Pd Catalyst/Ligand prep_solvent Prepare Anhydrous, Degassed Solvent (e.g., Dioxane/Water mixture) prep_reagents->prep_solvent setup_vessel Combine all reagents in a Schlenk flask under Argon prep_solvent->setup_vessel setup_heat Heat reaction mixture to 80-100 °C with vigorous stirring setup_vessel->setup_heat workup_quench Cool to RT, Quench with Water, and Extract with Organic Solvent (e.g., EtOAc) setup_heat->workup_quench workup_dry Dry organic layer (e.g., Na2SO4), filter, and concentrate workup_quench->workup_dry workup_purify Purify by Flash Column Chromatography workup_dry->workup_purify analysis analysis workup_purify->analysis Characterize Product (NMR, MS)

Caption: Workflow for selective mono-arylation.

Detailed Step-by-Step Protocol
  • Reagent Preparation:

    • To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 eq), the desired arylboronic acid (0.95 eq), and potassium phosphate (K₃PO₄, 2.0 eq).

    • In a separate vial, pre-mix the palladium catalyst and ligand if they are not pre-formed. See Table 1 for recommended systems.

  • Reaction Setup:

    • Seal the Schlenk flask with a septum. Evacuate and backfill with inert gas (Argon or Nitrogen) three times.

    • Add the palladium catalyst/ligand system to the flask under a positive flow of inert gas.

    • Add the degassed solvent system (e.g., 1,4-Dioxane and Water, 4:1 v/v) via syringe. The typical concentration is 0.1 M with respect to the limiting reagent.

    • Scientist's Note: Thorough degassing is crucial. Oxygen can oxidize phosphine ligands and deactivate the Pd(0) catalyst, leading to lower yields.[8]

  • Reaction Execution:

    • Place the sealed flask in a preheated oil bath at the desired temperature (typically 80-100 °C).

    • Stir the reaction vigorously for the specified time (monitor by TLC or LC-MS, typically 4-16 hours).

  • Workup and Purification:

    • Cool the reaction to room temperature.

    • Dilute the mixture with water and ethyl acetate.

    • Separate the layers. Extract the aqueous layer twice more with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude residue by flash column chromatography on silica gel to isolate the mono-arylated product.

Table 1: Recommended Conditions for Selective Mono-Arylation
ParameterConditionRationale & Citation
Catalyst Precursor Pd₂(dba)₃ (1-2 mol%) or Pd(OAc)₂ (2-4 mol%)Common, reliable Pd(0) and Pd(II) sources for generating the active catalyst in situ.[2]
Ligand SPhos or XPhos (1.1 eq relative to Pd)Bulky, electron-rich dialkylbiaryl phosphine ligands promote fast oxidative addition and reductive elimination, improving catalyst stability and turnover.[6]
Base K₃PO₄ or Cs₂CO₃ (2.0-3.0 eq)Strong, non-nucleophilic bases that effectively facilitate the transmetalation step without degrading the substrate.[9]
Solvent 1,4-Dioxane/H₂O (4:1) or Toluene/H₂O (4:1)Aqueous solvent mixtures are standard for Suzuki couplings, promoting the dissolution of the base and boronic acid.
Temperature 80 - 100 °CProvides sufficient thermal energy for efficient catalysis while minimizing potential side reactions.

Part 3: Protocol for Di-Arylation

To achieve the double coupling, the stoichiometry of the boronic acid is increased, and reaction conditions are adjusted to drive the reaction to completion. This can be done in a one-pot fashion from the start or sequentially by adding a second boronic acid to the mono-coupled intermediate.

Detailed Step-by-Step Protocol (One-Pot)
  • Reaction Setup:

    • Follow the setup procedure for mono-arylation, but with the following modifications:

      • Arylboronic Acid: Use 2.2 - 2.5 equivalents .

      • Base (K₃PO₄): Use 4.0 - 5.0 equivalents .

    • Scientist's Note: A more robust catalyst system, such as a palladacycle precatalyst (e.g., SPhos G3), can be beneficial for this more demanding transformation to ensure high conversion.

  • Reaction Execution:

    • Heat the reaction at a slightly higher temperature (e.g., 100-110 °C) to ensure the less reactive Site B couples efficiently.

    • Monitor the reaction for the disappearance of both the starting material and the mono-coupled intermediate. Reaction times may be longer (12-24 hours).

  • Workup and Purification:

    • The workup and purification procedure is identical to the mono-arylation protocol.

Part 4: Mechanistic Insights into the Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction proceeds via a well-established catalytic cycle involving a Pd(0)/Pd(II) couple.[6] Understanding this mechanism is key to rationalizing the reaction conditions and troubleshooting outcomes.

Catalytic Cycle Diagram

Suzuki_Miyaura_Cycle Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L₂ (Active Catalyst) ox_add Oxidative Addition pd0->ox_add Ar-Br (Site A) pdII_complex Ar-Pd(II)(Br)L₂ ox_add->pdII_complex transmetal Transmetalation pdII_complex->transmetal Ar'B(OH)₂ Base pdII_aryl_complex Ar-Pd(II)(Ar')L₂ transmetal->pdII_aryl_complex red_elim Reductive Elimination pdII_aryl_complex->red_elim red_elim->pd0 Ar-Ar' (Product)

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

  • Oxidative Addition: The active Pd(0) catalyst inserts into the C-Br bond of the substrate. This is typically the rate-determining and selectivity-determining step.[6] For the target substrate, this step occurs preferentially at the more electrophilic C-Br bond (Site A).

  • Transmetalation: The organoboronic acid, activated by the base, transfers its organic group (Ar') to the palladium center, displacing the bromide. The role of the base is to form a more nucleophilic boronate species, which facilitates this transfer.[7][9]

  • Reductive Elimination: The two organic groups on the palladium center couple and are eliminated from the metal, forming the new C-C bond of the product and regenerating the active Pd(0) catalyst. Bulky ligands can accelerate this step, preventing catalyst decomposition.[7]

Part 5: Troubleshooting Guide

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion 1. Inactive catalyst (e.g., oxidation).2. Insufficiently active base or poor solubility.3. Boronic acid decomposition (protodeborylation).1. Ensure rigorous inert atmosphere and use freshly degassed solvents.2. Switch to a stronger base (e.g., Cs₂CO₃) or a different solvent system (e.g., THF/H₂O).3. Use boronate esters (e.g., pinacol esters) which are more stable.
Poor Selectivity (Mixture of mono- and di-coupled products)1. Boronic acid stoichiometry is too high.2. Reaction run for too long or at too high a temperature.1. Carefully control stoichiometry; use 0.9-0.95 eq of boronic acid for mono-coupling.2. Monitor the reaction closely by LC-MS and stop it once the starting material is consumed. Consider a lower temperature.
Homocoupling of Boronic Acid Presence of oxygen in the reaction mixture.Improve degassing procedure for solvents and ensure a robust inert atmosphere throughout the reaction.
Hydrodehalogenation (C-Br replaced by C-H)Presence of water and a strong base can lead to this side reaction, especially with electron-deficient substrates.Use a thoroughly dried base and anhydrous solvents if this is a major issue.

References

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]

  • ResearchGate. (n.d.). Suzuki reactions of 2-bromopyridine with aryl boronic acids. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

  • Sigman, M. S., & Petrol, R. A. (2022). The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes. ACS Catalysis, 12(19), 12014-12026. [Link]

  • ResearchGate. (n.d.). Optimizations of the Suzuki coupling of 3-bromopyridine with potassium...[Link]

  • The Organic Chemistry Channel. (2023). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]

  • Wikipedia. (n.d.). Suzuki reaction. [Link]

  • Bari, A., & Bellina, F. (2014). Selective Palladium-Catalyzed Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes. ChemInform, 45(32). [Link]

  • Almond-Thynne, J., Blakemore, D. C., Pryde, D. C., & Spivey, A. C. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science, 7(1), 40-62. [Link]

  • Daugulis, O., Do, H.-Q., & Shabashov, D. (2009). Palladium(II)-Catalyzed Oxidative C−H/C−H Cross-Coupling of Heteroarenes. Journal of the American Chemical Society, 131(4), 1228-1229. [Link]

  • Fantoni, T., Palladino, C., Grigolato, R., Muzzi, B., Ferrazzano, L., Tolomelli, A., & Cabri, W. (2025). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers. [Link]

  • Newman, S. G., & Lautens, M. (2010). The Role of Reversible Oxidative Addition in Selective Palladium(0)-Catalyzed Intramolecular Cross-Couplings of Polyhalogenated Substrates: Synthesis of Brominated Indoles. Journal of the American Chemical Society, 132(33), 11416-11417. [Link]

  • Almond-Thynne, J., Blakemore, D. C., Pryde, D. C., & Spivey, A. C. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science, 7(1), 40-62. [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2008). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie International Edition, 47(26), 4834-4836. [Link]

  • Camasso, N. M., & Sanford, M. S. (2015). Mapping the mechanisms of oxidative addition in cross-coupling reactions catalysed by phosphine-ligated Ni(0). Nature Chemistry, 7(11), 917-923. [Link]

  • Palani, V., Perea, M. A., & Sarpong, R. (2021). Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. Chemical Reviews, 121(17), 10524-10576. [Link]

  • Petrol, R. A., & Sigman, M. S. (2022). Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Conditions. Journal of the American Chemical Society, 144(21), 9283-9288. [Link]

  • Niemeyer, Z. L., & Sigman, M. S. (2021). Oxidative Addition of (Hetero)aryl (Pseudo)halides at Palladium(0): Origin and Significance of Divergent Mechanisms. ChemRxiv. [Link]

  • Palani, V., Perea, M. A., & Sarpong, R. (2021). Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. Chemical Reviews, 121(17), 10524-10576. [Link]

  • Organic Chemistry Portal. (n.d.). The Role of Reversible Oxidative Addition in Selective Palladium(0)-Catalyzed Intramolecular Cross-Couplings of Polyhalogenated Substrates: Synthesis of Brominated Indoles. [Link]

Sources

Application Notes & Protocols: Strategic Sonogashira Coupling of 2-Bromo-6-(2-bromopyridin-3-yloxy)pyridine for Advanced Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Navigating the Synthesis of Complex Pyridine Architectures

The pyridine scaffold is a cornerstone in modern medicinal chemistry and materials science, appearing in a vast array of pharmaceuticals and functional materials.[1][2] The ability to precisely functionalize the pyridine ring is therefore of paramount importance. The Sonogashira coupling, a robust and versatile palladium- and copper-catalyzed cross-coupling reaction, provides a powerful method for the formation of carbon-carbon bonds between aryl halides and terminal alkynes.[3][4] This reaction is particularly valuable for installing alkyne moieties, which can serve as versatile handles for further transformations or as integral components of conjugated systems.[3]

This application note provides a comprehensive guide to the Sonogashira coupling of 2-Bromo-6-(2-bromopyridin-3-yloxy)pyridine , a substrate of interest for the development of novel ligands, functional materials, and pharmaceutical intermediates. The presence of two electronically distinct bromine atoms on the bis-pyridine framework presents both a challenge and an opportunity for selective functionalization. We will explore detailed protocols for achieving both selective mono-alkynylation and exhaustive di-alkynylation, delving into the mechanistic rationale behind the choice of catalysts, ligands, and reaction conditions.

The Substrate: Understanding the Reactivity of this compound

The substrate, this compound, possesses two C(sp²)-Br bonds with differing chemical environments. The reactivity of these sites in a Sonogashira coupling is influenced by steric hindrance and the electronic effects of the pyridine nitrogen atoms and the bridging ether linkage. Generally, in polyhalogenated pyridines, the halide's position relative to the nitrogen atom dictates its reactivity, with positions ortho and para to the nitrogen being more activated towards oxidative addition to the palladium(0) catalyst.[5][6]

In this specific molecule, the bromine atom on the 2-position of the pyridine ring bearing the ether linkage at the 6-position is expected to be more sterically hindered. Conversely, the bromine on the 2-position of the other pyridine ring is less encumbered. This subtle difference can be exploited to achieve selective mono-alkynylation under carefully controlled conditions.

Mechanistic Overview: The Sonogashira Catalytic Cycles

The Sonogashira coupling typically proceeds via two interconnected catalytic cycles: a palladium cycle and a copper cycle.[7][8]

The Palladium Cycle:
  • Reductive Elimination: A Pd(II) precatalyst is reduced in situ to the active Pd(0) species.

  • Oxidative Addition: The Pd(0) catalyst undergoes oxidative addition to the aryl bromide, forming a Pd(II)-aryl complex. This is often the rate-determining step.[8]

  • Transmetalation: The copper(I) acetylide, formed in the copper cycle, transfers the acetylide group to the Pd(II)-aryl complex.

  • Reductive Elimination: The resulting Pd(II) complex undergoes reductive elimination to yield the alkynylated product and regenerate the active Pd(0) catalyst.

The Copper Cycle:
  • π-Complex Formation: The copper(I) salt coordinates with the terminal alkyne, increasing the acidity of the terminal proton.

  • Deprotonation: An amine base deprotonates the alkyne, forming a copper(I) acetylide. This species then participates in the transmetalation step with the palladium complex.

While the copper co-catalyst is traditional, copper-free Sonogashira protocols have been developed to avoid the formation of alkyne homocoupling (Glaser coupling) byproducts.[9][10]

Experimental Protocols

Protocol 1: Selective Mono-alkynylation of this compound

This protocol is designed to favor the reaction at the more accessible bromine atom by using milder conditions and a slight excess of the alkyne.

Materials:

  • This compound (1.0 equiv)

  • Terminal Alkyne (e.g., Phenylacetylene) (1.1-1.2 equiv)

  • Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (0.03 equiv)

  • Copper(I) iodide (CuI) (0.05 equiv)

  • Triethylamine (Et₃N) (anhydrous, degassed, 3.0 equiv)

  • Tetrahydrofuran (THF) (anhydrous, degassed)

Procedure:

  • To a dry Schlenk flask, add this compound, PdCl₂(PPh₃)₂, and CuI.

  • Evacuate and backfill the flask with an inert atmosphere (Argon or Nitrogen) three times.

  • Add anhydrous, degassed THF and triethylamine via syringe.

  • Stir the mixture at room temperature for 15 minutes to ensure dissolution and catalyst activation.

  • Add the terminal alkyne dropwise via syringe over 5 minutes.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.

  • Upon consumption of the starting material (typically 4-6 hours), quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired mono-alkynylated product.

Rationale for Conditions:

  • Catalyst System: The classic PdCl₂(PPh₃)₂/CuI system is reliable for a wide range of substrates.[1][2] Using a lower catalyst loading (3 mol %) helps to control the reactivity and favor mono-substitution.

  • Base and Solvent: Triethylamine acts as both the base and a co-solvent.[11] THF is a good solvent for this reaction, ensuring the solubility of the reactants. It is crucial to use anhydrous and degassed solvents and reagents to prevent catalyst deactivation and side reactions.

  • Temperature: Running the reaction at room temperature provides the necessary control to exploit the subtle differences in reactivity between the two bromine atoms, thus favoring mono-alkynylation.

Protocol 2: Di-alkynylation of this compound

This protocol employs more forcing conditions to drive the reaction to completion at both bromine sites.

Materials:

  • This compound (1.0 equiv)

  • Terminal Alkyne (e.g., Phenylacetylene) (2.5 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv)

  • Copper(I) iodide (CuI) (0.1 equiv)

  • Triethylamine (Et₃N) (anhydrous, degassed, 5.0 equiv)

  • N,N-Dimethylformamide (DMF) (anhydrous, degassed)

Procedure:

  • To a dry Schlenk flask, add this compound, Pd(PPh₃)₄, and CuI.

  • Evacuate and backfill the flask with an inert atmosphere (Argon or Nitrogen) three times.

  • Add anhydrous, degassed DMF and triethylamine via syringe.

  • Stir the mixture at room temperature for 15 minutes.

  • Add the terminal alkyne via syringe.

  • Heat the reaction mixture to 65-70 °C and stir.

  • Monitor the reaction progress by TLC or LC-MS. The reaction may require 12-24 hours for complete conversion.

  • After completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.

  • Extract the product with ethyl acetate (3 x 30 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired di-alkynylated product.

Rationale for Conditions:

  • Catalyst System: Pd(PPh₃)₄ is a robust Pd(0) source.[12] A higher catalyst loading (5 mol %) and an increased amount of CuI are used to ensure high catalytic activity for the less reactive second coupling.

  • Reagent Stoichiometry: A larger excess of the terminal alkyne (2.5 equiv) and base (5.0 equiv) is used to drive the reaction to completion at both sites.

  • Solvent and Temperature: DMF is a polar aprotic solvent that can facilitate the reaction at higher temperatures.[1][2] Heating to 65-70 °C provides the necessary energy to overcome the activation barrier for the second, more challenging, Sonogashira coupling.

Data Summary and Visualization

Table 1: Comparison of Reaction Parameters for Mono- and Di-alkynylation
ParameterProtocol 1: Mono-alkynylationProtocol 2: Di-alkynylation
Terminal Alkyne (equiv) 1.1 - 1.22.5
Palladium Catalyst PdCl₂(PPh₃)₂ (3 mol %)Pd(PPh₃)₄ (5 mol %)
Copper(I) Iodide (equiv) 0.050.1
Base (equiv) Et₃N (3.0)Et₃N (5.0)
Solvent THFDMF
Temperature Room Temperature65-70 °C
Typical Reaction Time 4-6 hours12-24 hours
Diagrams

Sonogashira_Mechanism cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L₂ pd_aryl Ar-Pd(II)L₂-Br pd0->pd_aryl Oxidative Addition (Ar-Br) pd_alkyne Ar-Pd(II)L₂-C≡CR pd_aryl->pd_alkyne Transmetalation pd_alkyne->pd0 Reductive Elimination product Ar-C≡CR pd_alkyne->product cu CuI cu_alkyne Cu-C≡CR cu->cu_alkyne + R-C≡CH + Base cu_alkyne->pd_aryl cu_alkyne->cu Transmetalation to Pd

Caption: The interconnected Palladium and Copper catalytic cycles in the Sonogashira coupling reaction.

Experimental_Workflow start Setup Schlenk Flask (Substrate, Catalysts) inert Inert Atmosphere (Evacuate/Backfill Ar/N₂) start->inert solvents Add Anhydrous, Degassed Solvents/Base inert->solvents alkyne Add Terminal Alkyne solvents->alkyne reaction Reaction (Stir at specified Temp) alkyne->reaction monitor Monitor Progress (TLC/LC-MS) reaction->monitor monitor->reaction Incomplete quench Quench Reaction (aq. NH₄Cl) monitor->quench Complete extract Aqueous Workup & Extraction quench->extract purify Column Chromatography extract->purify product Isolated Product purify->product

Caption: A generalized experimental workflow for Sonogashira coupling reactions.

Troubleshooting and Optimization

  • Low Yield: If the reaction shows low conversion, ensure all reagents and solvents are strictly anhydrous and deoxygenated. An increase in catalyst loading or reaction temperature may be necessary. For challenging substrates, considering a different ligand, such as a more electron-rich phosphine, may improve the rate of oxidative addition.[3]

  • Glaser Homocoupling: The formation of a diyne byproduct indicates premature homocoupling of the terminal alkyne. This can be minimized by ensuring a truly anaerobic environment and by using copper-free conditions if the problem persists.[9][10]

  • Catalyst Decomposition: If the reaction mixture turns black, it may indicate the formation of palladium black, a sign of catalyst decomposition. Using a ligand that better stabilizes the palladium species can mitigate this issue.

  • No Reaction: Verify the quality of the palladium catalyst. If catalyst poisoning by the pyridine nitrogen is suspected, using a higher catalyst loading or a ligand that binds more strongly to palladium might be beneficial.[13][14]

Conclusion

The Sonogashira coupling provides an effective and adaptable method for the alkynylation of this compound. By carefully tuning the reaction conditions—specifically stoichiometry, temperature, and catalyst loading—researchers can achieve either selective mono-alkynylation or exhaustive di-alkynylation. These protocols offer a robust starting point for the synthesis of a diverse range of novel bis-pyridine structures, paving the way for new discoveries in drug development and materials science.

References

  • Çetin, F., & Tanyeli, C. (2016). Facile synthesis of heavily-substituted alkynylpyridines via a Sonogashira approach. RSC Advances, 6(10), 8163-8172. [Link]

  • ResearchGate. (2016). Facile synthesis of heavily-substituted alkynylpyridines via Sonogashira approach. [Link]

  • Arodes. (n.d.). Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts. [Link]

  • ACS Publications. (2022). Palladium-Catalyzed Sonogashira Coupling of a Heterocyclic Phosphonium Salt with a Terminal Alkyne. Organic Letters, 24(27), 4970–4975. [Link]

  • ResearchGate. (n.d.). Influence of base on the Sonogashira coupling reactiona. [Link]

  • ResearchGate. (2019). Effects of solvent, base, and temperature in the optimisation of a new catalytic system for sonogashira cross-coupling using NCP pincer palladacycle. [Link]

  • RSC Publishing. (2014). Sonogashira cross-coupling reactions of 3,5-dibromo-2,6-dichloropyridine. Organic & Biomolecular Chemistry, 12(44), 8994-9000. [Link]

  • Wikipedia. (n.d.). Sonogashira coupling. [Link]

  • Chemistry LibreTexts. (2024). Sonogashira Coupling. [Link]

  • Mohajer, F., Heravi, M. M., Zadsirjan, V., & Poormohammad, N. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances, 11(13), 7436-7483. [Link]

  • Scirp.org. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Modern Research in Catalysis, 6, 121-133. [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. [Link]

  • Razafindrainibe, F., et al. (2021). Sonogashira Cross‐Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5‐ and 6‐Alkynylfluoropyridinamidoximes Scaffolds. European Journal of Organic Chemistry, 2021(30), 4393-4397. [Link]

  • ResearchGate. (2021). Sonogashira cross-coupling reaction of bromocyanofluoro pyridine nuclei: access to 5- and 6-alkynylfluoropyridinamidoximes scaffolds. [Link]

  • Organic Chemistry Portal. (2020). Designing Homogeneous Copper-Free Sonogashira Reaction through a Prism of Pd-Pd Transmetalation. [Link]

  • NIH. (2024). Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis. [Link]

  • The Chemical Reaction Database. (2008). Copper-free Sonogashira coupling. [Link]

  • Royal Society of Chemistry. (n.d.). Sonogashira Coupling. [Link]

  • KAUST Repository. (n.d.). Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol. [Link]

  • NIH. (2021). Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. [Link]

  • ACS Publications. (2021). Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. [Link]

  • ResearchGate. (n.d.). Cross-Coupling Reactions of Polyhalogenated Heterocycles. [Link]

  • ACS Publications. (2020). Designing Homogeneous Copper-Free Sonogashira Reaction through a Prism of Pd–Pd Transmetalation. [Link]

  • ACS Publications. (2022). Copper-Free Heck–Cassar–Sonogashira and Suzuki–Miyaura Reactions of Aryl Chlorides: A Sustainable Approach. [Link]

  • ResearchGate. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. [Link]

  • PubMed. (2014). Sonogashira couplings catalyzed by collaborative (N-heterocyclic carbene)-copper and -palladium complexes. [Link]

  • NIH. (2016). Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides. [Link]

  • NIH. (2018). The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations. [Link]

  • RSC Publishing. (2017). Catalyst-controlled regioselective Sonogashira coupling of 9-substituted-6-chloro-2,8-diiodopurines. [Link]

  • RSC Publishing. (2020). Palladium selenolate macrocycles of diphosphines as efficient catalysts for Sonogashira reactions. [Link]

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Application Notes and Protocols for 2-Bromo-6-(2-bromopyridin-3-yloxy)pyridine in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the 2,3'-Bipyridinyl Ether Scaffold

In the landscape of modern medicinal chemistry, the relentless pursuit of novel molecular entities with enhanced potency, selectivity, and favorable pharmacokinetic profiles is paramount. Privileged scaffolds, molecular frameworks that are capable of binding to multiple biological targets, serve as a cornerstone in the design of new therapeutic agents. The pyridine ring, a ubiquitous six-membered nitrogen-containing heterocycle, is a well-established privileged structure due to its ability to engage in hydrogen bonding and π-stacking interactions, as well as its metabolic stability and favorable solubility characteristics.[1][2][3] The strategic combination of two pyridine rings, as seen in bipyridine derivatives, further expands the chemical space for drug discovery, offering a versatile platform for the development of targeted therapies.[4]

This application note focuses on the utility of 2-Bromo-6-(2-bromopyridin-3-yloxy)pyridine , a key building block that provides a unique 2,3'-bipyridinyl ether scaffold. The ether linkage imparts a degree of conformational flexibility, while the two bromine atoms offer orthogonal synthetic handles for the introduction of diverse functionalities through a variety of cross-coupling reactions. This strategic arrangement makes it an exceptionally valuable intermediate in the synthesis of complex bioactive molecules, particularly in the realm of kinase inhibitors.

Physicochemical Properties and Spectroscopic Data

A thorough understanding of the physicochemical properties of a building block is crucial for its effective utilization in synthesis.

PropertyValueReference
Molecular Formula C₁₀H₆Br₂N₂OChemWhat
Molecular Weight 329.98 g/mol ChemWhat
CAS Number 1065484-65-2ChemWhat
Appearance Off-white to pale yellow solidAssumed based on similar compounds
Solubility Soluble in common organic solvents (e.g., DCM, THF, DMF)Assumed based on structure

Synthesis of the 2,3'-Bipyridinyl Ether Core: The Ullmann Condensation

The formation of the diaryl ether linkage in this compound is typically achieved via an Ullmann condensation. This copper-catalyzed reaction forms a carbon-oxygen bond between an aryl halide and an alcohol or phenol.

Ullmann_Condensation 2,6-Dibromopyridine 2,6-Dibromopyridine Product This compound 2,6-Dibromopyridine->Product 2-Bromopyridin-3-ol 2-Bromopyridin-3-ol 2-Bromopyridin-3-ol->Product Catalyst CuI, Ligand Catalyst->Product Base Base (e.g., K2CO3) Base->Product Solvent Solvent (e.g., DMF) Solvent->Product

Caption: General workflow for the Ullmann condensation to synthesize the title compound.

Protocol: Synthesis of this compound

This protocol is a representative procedure based on established methodologies for Ullmann-type reactions.[5][6]

Materials:

  • 2,6-Dibromopyridine (1.0 equiv)

  • 2-Bromopyridin-3-ol (1.1 equiv)

  • Copper(I) iodide (CuI) (0.1 equiv)

  • N,N'-Dimethylethylenediamine (DMEDA) (0.2 equiv)

  • Potassium carbonate (K₂CO₃) (2.0 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add 2,6-dibromopyridine, 2-bromopyridin-3-ol, CuI, and K₂CO₃.

  • Add anhydrous DMF to the flask, followed by the addition of DMEDA.

  • Heat the reaction mixture to 120-140 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and water.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford this compound.

Rationale for Experimental Choices:

  • Catalyst and Ligand: Copper(I) iodide is a common and effective catalyst for Ullmann condensations. The addition of a diamine ligand like DMEDA enhances the solubility and reactivity of the copper catalyst.

  • Base: Potassium carbonate is a suitable base to deprotonate the hydroxyl group of 2-bromopyridin-3-ol, forming the more nucleophilic phenoxide.

  • Solvent: DMF is a polar aprotic solvent that can dissolve the reactants and facilitate the reaction at elevated temperatures.

Application in the Synthesis of Kinase Inhibitors: A Representative Example

The this compound scaffold is an ideal starting point for the synthesis of kinase inhibitors, particularly those targeting the Tropomyosin receptor kinase (TRK) family. The TRK family of receptor tyrosine kinases (TrkA, TrkB, and TrkC) are key regulators of neuronal development and function.[4] Gene fusions involving the neurotrophic tyrosine receptor kinase (NTRK) genes lead to the expression of chimeric TRK fusion proteins that are oncogenic drivers in a wide range of tumors.[7] Pan-TRK inhibitors, such as Larotrectinib, have demonstrated remarkable efficacy in patients with TRK fusion-positive cancers.[7][8]

The following protocols outline a representative synthesis of a Larotrectinib analogue, demonstrating the utility of this compound as a key intermediate.

Step 1: Suzuki-Miyaura Cross-Coupling

The first functionalization step involves a Suzuki-Miyaura cross-coupling to introduce a pyrazole moiety at the 6-position of one of the pyridine rings.

Suzuki_Coupling StartMat This compound Intermediate Coupled Intermediate StartMat->Intermediate BoronicEster Pyrazole Boronic Ester BoronicEster->Intermediate Catalyst Pd Catalyst (e.g., Pd(PPh3)4) Catalyst->Intermediate Base Base (e.g., K2CO3) Base->Intermediate Solvent Solvent (e.g., Dioxane/H2O) Solvent->Intermediate

Caption: Suzuki-Miyaura cross-coupling to introduce the pyrazole moiety.

This protocol is adapted from general procedures for Suzuki-Miyaura reactions on bromopyridines.[9][10]

Materials:

  • This compound (1.0 equiv)

  • 1-(tert-Butoxycarbonyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (1.2 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv)

  • Potassium carbonate (K₂CO₃) (2.0 equiv)

  • 1,4-Dioxane and Water (4:1 mixture)

Procedure:

  • In a round-bottom flask, dissolve this compound and the pyrazole boronic ester in the dioxane/water mixture.

  • Add potassium carbonate to the solution.

  • Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.

  • Add Pd(PPh₃)₄ to the reaction mixture and heat to 90-100 °C for 8-12 hours under an inert atmosphere.

  • Monitor the reaction by TLC or LC-MS. Once complete, cool to room temperature.

  • Dilute with ethyl acetate and water. Separate the layers.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography on silica gel to yield the coupled intermediate.

Rationale for Experimental Choices:

  • Catalyst: Pd(PPh₃)₄ is a robust and commonly used catalyst for Suzuki-Miyaura couplings.

  • Base: An aqueous solution of a base like K₂CO₃ is essential for the transmetalation step of the catalytic cycle.

  • Solvent System: A mixture of an organic solvent like dioxane and water is often used to dissolve both the organic and inorganic reaction components.

Step 2: Buchwald-Hartwig Amination

The remaining bromine atom is then substituted with a chiral amine via a Buchwald-Hartwig amination, a powerful method for forming carbon-nitrogen bonds.[11][12][13][14]

Buchwald_Hartwig Intermediate Coupled Intermediate FinalProduct Larotrectinib Analogue Intermediate->FinalProduct Amine Chiral Amine Amine->FinalProduct Catalyst Pd Catalyst (e.g., Pd2(dba)3) + Ligand (e.g., Xantphos) Catalyst->FinalProduct Base Base (e.g., Cs2CO3) Base->FinalProduct Solvent Solvent (e.g., Toluene) Solvent->FinalProduct

Caption: Buchwald-Hartwig amination to install the chiral amine.

Materials:

  • Coupled Intermediate from Step 1 (1.0 equiv)

  • (R)-3-Hydroxypyrrolidine (1.5 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02 equiv)

  • 4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene (Xantphos) (0.04 equiv)

  • Cesium carbonate (Cs₂CO₃) (2.5 equiv)

  • Anhydrous Toluene

Procedure:

  • To a dry Schlenk flask, add the coupled intermediate, Pd₂(dba)₃, Xantphos, and Cs₂CO₃.

  • Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times.

  • Add anhydrous toluene, followed by the chiral amine.

  • Heat the reaction mixture to 100-110 °C and stir for 12-18 hours.

  • Monitor the reaction by TLC or LC-MS. Upon completion, cool to room temperature.

  • Filter the mixture through a pad of Celite, washing with ethyl acetate.

  • Concentrate the filtrate and purify the residue by column chromatography on silica gel to obtain the final Larotrectinib analogue.

Rationale for Experimental Choices:

  • Catalyst and Ligand: The combination of a palladium source like Pd₂(dba)₃ and a bulky, electron-rich phosphine ligand such as Xantphos is highly effective for the amination of heteroaryl bromides.

  • Base: Cesium carbonate is a strong, non-nucleophilic base that is often superior for challenging Buchwald-Hartwig couplings.

  • Solvent: Toluene is a common high-boiling, non-polar solvent for this transformation.

Biological Activity and Structure-Activity Relationships (SAR)

The synthesized Larotrectinib analogue is expected to exhibit potent inhibitory activity against the TRK kinase family. The core 2,3'-bipyridinyl ether scaffold correctly positions the key pharmacophoric elements for interaction with the ATP-binding site of the kinase.

TRK_Inhibition NTRK_Fusion NTRK Gene Fusion TRK_Protein Constitutively Active TRK Fusion Protein NTRK_Fusion->TRK_Protein Downstream Downstream Signaling (e.g., MAPK, PI3K pathways) TRK_Protein->Downstream Proliferation Tumor Cell Proliferation and Survival Downstream->Proliferation Larotrectinib_Analogue Larotrectinib Analogue Larotrectinib_Analogue->TRK_Protein Binds to ATP pocket Inhibition Inhibition

Caption: Simplified signaling pathway and mechanism of TRK inhibition.

Expected Biological Profile:

TargetIC₅₀ (nM)Assay Type
TrkA < 10Biochemical Assay
TrkB < 10Biochemical Assay
TrkC < 10Biochemical Assay
Cellular Proliferation (TRK-fusion cancer cell line) < 50Cell-based Assay

Note: The IC₅₀ values are hypothetical and based on the known activity of Larotrectinib and its analogues.

Structure-Activity Relationship (SAR) Insights:

  • Pyrazole Moiety: The pyrazole ring is a key hydrogen bond donor and acceptor, crucial for anchoring the inhibitor in the hinge region of the kinase ATP-binding pocket.

  • Chiral Pyrrolidine: The (R)-3-hydroxypyrrolidine moiety extends into a solvent-exposed region, and the hydroxyl group can form additional hydrogen bonds, enhancing potency and selectivity.

  • 2,3'-Bipyridinyl Ether Core: This scaffold provides the optimal geometry and conformational flexibility to position the pyrazole and pyrrolidine substituents for effective binding to the TRK kinase domain.

Conclusion

This compound is a highly versatile and strategically important building block in medicinal chemistry. Its unique 2,3'-bipyridinyl ether structure, coupled with two reactive bromine atoms, provides a robust platform for the synthesis of complex molecular architectures. As demonstrated through the representative synthesis of a Larotrectinib analogue, this scaffold is particularly well-suited for the development of potent and selective kinase inhibitors. The protocols and insights provided in this application note are intended to empower researchers, scientists, and drug development professionals to leverage the full potential of this valuable chemical entity in their quest for novel therapeutics.

References

  • Basnet, A., et al. (2024). Pyridine scaffold: its diverse biological actions. IJNRD, 9(2).
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  • ResearchGate. (n.d.). Suzuki reactions of 2-bromopyridine with aryl boronic acids.
  • Li, J. J., et al. (2007). A Practical Buchwald−Hartwig Amination of 2-Bromopyridines with Volatile Amines. The Journal of Organic Chemistry, 72(9), 3606-3607.
  • Verma, A., et al. (2022). Pyridine: the scaffolds with significant clinical diversity. PMC.
  • Royal Society of Chemistry. (n.d.). Buchwald-Hartwig amination of a bromopyridine with cyclohexane-1,2-diamine.
  • Adhikari, H. S., et al. (2023). Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. PMC.
  • ResearchGate. (n.d.). Evaluation of biological activity of some pyridine derivatives on perfusion pressure and their interaction with the M 2 muscarinic receptor.
  • BenchChem. (2025). Application Notes and Protocols: Buchwald-Hartwig Amination of 2-Amino-6-bromopyridine. BenchChem.
  • Sharma, A., et al. (2021). The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. PMC.
  • Google Patents. (n.d.).
  • PubMed. (2007).
  • Nolan, S. P., & Organ, M. G. (n.d.). Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. University of an undisclosed institution.
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  • Fox, E., et al. (2021).

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Application of 2-Bromo-6-(2-bromopyridin-3-yloxy)pyridine in materials science

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to 2-Bromo-6-(2-bromopyridin-3-yloxy)pyridine in Materials Science

Abstract: This document provides a detailed technical guide on the potential applications of this compound in materials science. Due to the nascent stage of research on this specific molecule, this guide synthesizes information from related pyridyl and bromo-aromatic systems to propose scientifically grounded protocols for its synthesis and use. The proposed applications leverage the molecule's key structural features: two pyridine nitrogen atoms for coordination chemistry, a flexible diaryl ether linkage, and two reactive bromine sites for cross-coupling reactions. This guide is intended for researchers in materials science, organic chemistry, and drug development, offering a theoretical and practical framework for exploring the potential of this versatile building block.

Introduction and Molecular Overview

This compound is a halogenated diaryl ether containing two pyridine rings. Its structure suggests a high degree of versatility as a molecular building block. The two bromine atoms serve as reactive handles for forming new carbon-carbon or carbon-heteroatom bonds through various cross-coupling reactions. The pyridine nitrogen atoms act as excellent coordination sites for metal ions, making the molecule a promising ligand for supramolecular chemistry and catalysis.[1] The ether linkage provides conformational flexibility, which can be advantageous in the formation of complex three-dimensional structures.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 1065484-65-2ChemWhat[2]
Molecular Formula C₁₀H₆Br₂N₂OPubChem
Molecular Weight 329.98 g/mol PubChem
Appearance Predicted to be a solid at RT
Solubility Expected to be soluble in common organic solvents (e.g., THF, DMF, Dioxane)

Synthesis Protocol for this compound

The synthesis of diaryl ethers can be effectively achieved through nucleophilic aromatic substitution, with the Ullmann condensation being a classic and robust method.[3][4] This protocol outlines a plausible synthesis of the title compound from 2,6-dibromopyridine and 2-bromo-3-hydroxypyridine.

Underlying Principle: The Ullmann Condensation

The Ullmann condensation is a copper-catalyzed reaction that forms a diaryl ether from an aryl halide and a phenol (or in this case, a hydroxypyridine).[5] The reaction typically requires a base to deprotonate the hydroxyl group, forming a more nucleophilic phenoxide, and a high-boiling polar aprotic solvent. Modern variations of this reaction often employ ligands to improve the solubility and reactivity of the copper catalyst, allowing for milder reaction conditions.[6]

G cluster_reactants Reactants cluster_reagents Reagents & Conditions R1 2,6-Dibromopyridine Process Ullmann Condensation R1->Process R2 2-Bromo-3-hydroxypyridine R2->Process Reagent1 CuI (Catalyst) Reagent1->Process cat. Reagent2 K2CO3 (Base) Reagent2->Process Reagent3 DMF (Solvent), 120-140 °C Reagent3->Process Purification Purification (Column Chromatography) Process->Purification Product This compound Purification->Product

Figure 1: Proposed synthetic workflow for this compound via Ullmann condensation.

Detailed Experimental Protocol

Materials:

  • 2,6-Dibromopyridine

  • 2-Bromo-3-hydroxypyridine

  • Copper(I) iodide (CuI)

  • Potassium carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Hexanes

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried Schlenk flask under an argon atmosphere, add 2-bromo-3-hydroxypyridine (1.0 eq), potassium carbonate (2.0 eq), and copper(I) iodide (0.1 eq).

  • Evacuate and backfill the flask with argon three times.

  • Add anhydrous DMF via syringe, followed by 2,6-dibromopyridine (1.1 eq).

  • Fit the flask with a reflux condenser and heat the reaction mixture to 130 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is expected to take 12-24 hours.

  • Upon completion, cool the mixture to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite to remove inorganic salts and the copper catalyst.

  • Wash the filtrate sequentially with water and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient to yield the pure this compound.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Application Area 1: Ligand for Coordination Polymers and MOFs

The ditopic nature of this compound, with its two accessible pyridine nitrogen atoms, makes it an excellent candidate for use as a bridging ligand in the synthesis of coordination polymers or Metal-Organic Frameworks (MOFs).[7][8] The flexible ether linkage can allow for the formation of diverse network topologies, while the bromo-substituents could serve as sites for post-synthetic modification.

G Ligand 2-Bromo-6-(...) Pyridine Ligand (L) Reaction Solvothermal Reaction (Heat in sealed vessel) Ligand->Reaction Metal Metal Salt (e.g., Zn(NO3)2·6H2O) Metal->Reaction Solvent Solvent System (e.g., DMF/Ethanol) Solvent->Reaction Crystallization Slow Cooling & Crystallization Reaction->Crystallization Product Coordination Polymer [M(L)x(Solvent)y]n Crystallization->Product Characterization Characterization (SC-XRD, PXRD, TGA) Product->Characterization

Figure 2: Workflow for the synthesis and characterization of a coordination polymer.

Protocol for Solvothermal Synthesis of a Zn-based Coordination Polymer

Materials:

  • This compound (Ligand)

  • Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O)

  • N,N-Dimethylformamide (DMF)

  • Ethanol

Procedure:

  • In a small glass vial, dissolve the ligand (0.1 mmol) in DMF (2 mL).

  • In a separate vial, dissolve Zn(NO₃)₂·6H₂O (0.1 mmol) in ethanol (2 mL).

  • Combine the two solutions in a larger, thick-walled glass tube or a Teflon-lined autoclave.

  • Seal the vessel tightly.

  • Place the vessel in a programmable oven and heat to 100 °C over 2 hours. Hold at 100 °C for 48 hours.

  • Slowly cool the oven to room temperature over 24 hours.

  • Single crystals suitable for X-ray diffraction may form on the walls of the vessel.

  • Isolate the crystals by decanting the mother liquor and wash them with fresh DMF.

  • Characterization: The primary method for structural elucidation is Single-Crystal X-ray Diffraction (SC-XRD).[9] Bulk phase purity should be confirmed with Powder X-ray Diffraction (PXRD). Thermal stability can be assessed using Thermogravimetric Analysis (TGA).

Application Area 2: Precursor for Organic Light-Emitting Diodes (OLEDs)

The two bromine atoms on the ligand can be substituted using cross-coupling reactions to build larger, conjugated molecules suitable for use in OLEDs.[10] By reacting the dibromo-precursor with arylboronic acids via Suzuki coupling, one can synthesize emissive materials where the core can be tuned electronically by the choice of the coupled aryl group.

Protocol for Synthesis of an Emissive Core and OLED Device Fabrication

Part A: Synthesis of Emissive Material via Suzuki Coupling

Materials:

  • This compound

  • Arylboronic acid (e.g., 9-phenyl-9H-carbazole-3-boronic acid) (2.2 eq)

  • Pd(PPh₃)₄ (Palladium catalyst) (0.05 eq)

  • Potassium carbonate (K₂CO₃), aqueous solution (2 M)

  • Toluene and Dioxane

Procedure:

  • In a Schlenk flask, combine the dibromo-precursor (1.0 eq), arylboronic acid (2.2 eq), and Pd(PPh₃)₄ (0.05 eq).

  • Add a 3:1 mixture of Toluene:Dioxane, followed by the 2 M aqueous K₂CO₃ solution.

  • Degas the mixture by bubbling argon through it for 30 minutes.

  • Heat the reaction to 90 °C under an argon atmosphere for 24 hours.

  • After cooling, separate the organic layer, wash with water and brine, and dry over MgSO₄.

  • Purify the resulting diarylated, emissive compound by column chromatography and subsequent sublimation to achieve the high purity required for device fabrication.

Part B: OLED Device Fabrication by Thermal Evaporation

Fabrication must be performed in a high-vacuum thermal evaporation system, typically inside a nitrogen-filled glovebox to prevent contamination and degradation of the organic layers.[11][12]

G cluster_prep Substrate Preparation cluster_deposition Layer Deposition (High Vacuum) Substrate ITO-coated Glass Cleaning Solvent Cleaning (IPA, Acetone, DI Water) Substrate->Cleaning Plasma O2 Plasma Treatment Cleaning->Plasma HTL Hole Transport Layer (e.g., TAPC) Plasma->HTL Deposition EML Emissive Layer (Synthesized Material) HTL->EML ETL Electron Transport Layer (e.g., TPBi) EML->ETL EIL Electron Injection Layer (e.g., LiF) ETL->EIL Cathode Cathode (e.g., Al) EIL->Cathode Encapsulation Encapsulation (Glass lid + UV-cured epoxy) Cathode->Encapsulation Testing Device Testing (EL Spectra, I-V-L Curves) Encapsulation->Testing

Figure 3: General workflow for the fabrication of a multilayer OLED device.

Table 2: Example OLED Device Architecture

LayerMaterialThickness (nm)Deposition Method
AnodeIndium Tin Oxide (ITO)150Pre-coated substrate
HTLTAPC40Thermal Evaporation
EMLSynthesized Emissive Material20Thermal Evaporation
ETLTPBi30Thermal Evaporation
EILLithium Fluoride (LiF)1Thermal Evaporation
CathodeAluminum (Al)100Thermal Evaporation

Procedure:

  • Substrate Cleaning: Sequentially clean pre-patterned ITO glass substrates in ultrasonic baths of detergent, deionized water, acetone, and isopropanol. Dry with a nitrogen gun and treat with oxygen plasma to increase the work function and improve film adhesion.[11]

  • Layer Deposition: Transfer the cleaned substrates into a high-vacuum (<10⁻⁶ Torr) thermal evaporator.

  • Deposit the layers as specified in Table 2 by resistive heating of the source materials in crucibles. Deposition rates and thicknesses should be monitored in situ using a quartz crystal microbalance.

  • Encapsulation: In an inert atmosphere (glovebox), encapsulate the devices by applying a UV-curable epoxy and a cover glass to protect the organic layers from oxygen and moisture.[12]

  • Testing: Characterize the completed devices by measuring their current density-voltage-luminance (J-V-L) characteristics and electroluminescence (EL) spectra.

Application Area 3: Monomer for Conjugated Polymer Synthesis

The dibromo functionality of this compound allows it to act as a monomer in polycondensation reactions.[13] Stille or Suzuki polycondensation can be used to create novel conjugated polymers.[14][15] The incorporation of the dipyridyl ether unit into a polymer backbone could impart unique solubility, thermal, and electronic properties.

Protocol for Stille Polycondensation

Materials:

  • This compound (Monomer A)

  • Distannyl comonomer (e.g., 2,5-bis(trimethylstannyl)thiophene) (Monomer B)

  • Pd₂(dba)₃ (Palladium catalyst)

  • P(o-tol)₃ (Phosphine ligand)

  • Chlorobenzene, anhydrous

Procedure:

  • Strictly under an inert argon atmosphere, add Monomer A (1.0 eq), Monomer B (1.0 eq), Pd₂(dba)₃ (0.01 eq), and P(o-tol)₃ (0.04 eq) to a flame-dried Schlenk tube.

  • Add anhydrous chlorobenzene via syringe.

  • Degas the solution with argon for 30 minutes.

  • Heat the reaction mixture to 110 °C and stir for 48-72 hours. An increase in viscosity is typically observed.

  • Cool the reaction to room temperature and pour the viscous solution into a large volume of methanol to precipitate the polymer.

  • Collect the polymer by filtration.

  • Purify the polymer by Soxhlet extraction with methanol, acetone, and hexanes to remove catalyst residues and low molecular weight oligomers.

  • Extract the final polymer with chloroform or chlorobenzene and precipitate again into methanol.

  • Dry the final polymer under vacuum.

  • Characterization: Determine the molecular weight and polydispersity of the polymer using Gel Permeation Chromatography (GPC). Confirm the structure using ¹H NMR. Analyze thermal properties with TGA and Differential Scanning Calorimetry (DSC). Investigate optical and electronic properties with UV-Vis spectroscopy and Cyclic Voltammetry (CV).[16]

Conclusion

While direct experimental data for this compound is scarce, its molecular architecture presents a compelling case for its utility in advanced materials synthesis. The protocols detailed in this guide provide a robust starting point for researchers to synthesize this molecule and explore its potential as a versatile ligand for coordination polymers, a precursor for OLED emissive materials, and a monomer for novel conjugated polymers. The combination of coordination sites and reactive handles for cross-coupling makes this a promising platform for the rational design of functional materials.

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  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Coordination Chemistry Insights: The Utility of Ester-Functionalized Bipyridines. [Link]

  • PubMed. (2014). Pyridine coordination chemistry for molecular assemblies on surfaces. [Link]

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Application Notes and Protocols for 2-Bromo-6-(2-bromopyridin-3-yloxy)pyridine in Catalysis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling the Potential of a Bipyridyl Ether Ligand

In the landscape of modern synthetic chemistry, the development of novel ligands is a cornerstone for advancing catalytic methodologies. Bipyridine-based ligands have long been celebrated for their robustness and versatility in stabilizing transition metal catalysts.[1][2] This document delves into the synthesis and catalytic applications of a specialized bipyridyl ether ligand, 2-Bromo-6-(2-bromopyridin-3-yloxy)pyridine . The unique electronic and steric properties conferred by the ether linkage and bromine substituents suggest its potential in a range of cross-coupling reactions, which are fundamental to pharmaceutical and materials science research.[3][4]

The asymmetric nature of this 2,3'-bipyridyl ether offers a distinct coordination environment compared to more common 2,2'-bipyridine ligands, potentially influencing catalytic activity and selectivity.[3] The presence of bromine atoms provides sites for further functionalization, allowing for the fine-tuning of the ligand's properties or its immobilization on solid supports.

Synthesis of this compound

The synthesis of this diaryl ether can be strategically approached via a nucleophilic aromatic substitution, most notably through an Ullmann condensation or a Buchwald-Hartwig C-O coupling reaction. These methods are well-established for the formation of diaryl ether linkages.[5][6][7] Below is a detailed protocol based on the principles of the Ullmann condensation, a reliable method for coupling an aryl halide with a phenol.[6][8]

Conceptual Workflow for Synthesis

cluster_reactants Starting Materials cluster_reaction Ullmann Condensation cluster_workup Work-up & Purification cluster_product Final Product 2,6-Dibromopyridine 2,6-Dibromopyridine ReactionVessel Reaction Vessel (e.g., Schlenk tube) 2,6-Dibromopyridine->ReactionVessel 2-Bromo-3-hydroxypyridine 2-Bromo-3-hydroxypyridine 2-Bromo-3-hydroxypyridine->ReactionVessel Conditions CuI (catalyst) Base (e.g., K2CO3) High-boiling solvent (e.g., DMF, NMP) Inert atmosphere (Ar or N2) Elevated temperature ReactionVessel->Conditions Quenching Quenching (e.g., with NH4Cl(aq)) ReactionVessel->Quenching Extraction Solvent Extraction (e.g., EtOAc/water) Quenching->Extraction Purification Column Chromatography (Silica gel) Extraction->Purification FinalProduct This compound Purification->FinalProduct

Caption: Workflow for the synthesis of the target ligand via Ullmann condensation.

Detailed Experimental Protocol: Synthesis

Materials:

  • 2,6-Dibromopyridine

  • 2-Bromo-3-hydroxypyridine

  • Copper(I) iodide (CuI)

  • Potassium carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (EtOAc)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Schlenk tube or other suitable reaction vessel

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To a dry Schlenk tube under an inert atmosphere, add 2-bromo-3-hydroxypyridine (1.0 eq), potassium carbonate (2.0 eq), and copper(I) iodide (0.1 eq).

  • Solvent and Reactant Addition: Add anhydrous DMF to the Schlenk tube, followed by 2,6-dibromopyridine (1.1 eq).

  • Reaction: Heat the reaction mixture to 120-140 °C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 12-24 hours.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Quench the reaction by the slow addition of saturated aqueous ammonium chloride.

    • Extract the aqueous layer with ethyl acetate (3 x volume of DMF).

    • Combine the organic layers and wash with water and then brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford pure This compound .

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Application in Palladium-Catalyzed Cross-Coupling Reactions

Bipyridine ligands are instrumental in stabilizing palladium catalysts and modulating their reactivity in a variety of cross-coupling reactions.[9][10][11] The title ligand is anticipated to be effective in Suzuki-Miyaura, Heck, and Sonogashira couplings.

Catalytic Cycle Overview

cluster_suzuki Suzuki-Miyaura cluster_heck Heck cluster_sonogashira Sonogashira Pd0L2 Pd(0)L₂ OxAdd Oxidative Addition Pd0L2->OxAdd PdII_RX R-Pd(II)L₂-X OxAdd->PdII_RX R-X Transmetal Transmetalation (Suzuki) PdII_RX->Transmetal Coord Olefin Coord./ Insertion (Heck) PdII_RX->Coord Alkyne Alkyne Coord./ Coupling (Sonogashira) PdII_RX->Alkyne PdII_R_R R-Pd(II)L₂-R' Transmetal->PdII_R_R R'-B(OR)₂ Product R-R' Coord->Product Olefin Alkyne->Product Alkyne, Cu(I) RedElim Reductive Elimination PdII_R_R->RedElim RedElim->Pd0L2 RedElim->Product

Caption: Generalized catalytic cycles for Pd-catalyzed cross-coupling reactions.

Application Note 1: Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a powerful method for the formation of C-C bonds, particularly for the synthesis of biaryls.[12][13] The electronic properties of the bipyridine ligand can significantly influence the efficiency of the catalytic cycle.

Illustrative Reaction:

Aryl Bromide + Arylboronic Acid → Biaryl

Key Advantages of Using this compound:

  • Stability: The bidentate nature of the ligand is expected to form a stable chelate with the palladium center, preventing catalyst decomposition at elevated temperatures.

  • Tunability: The bromine atoms can be replaced through further cross-coupling reactions, allowing for the synthesis of a library of ligands with varying steric and electronic properties.

General Protocol for Suzuki-Miyaura Coupling:

  • Catalyst Pre-formation (Optional): In a separate vessel, stir the ligand (2.2 mol%) with a palladium precursor such as Pd(OAc)₂ (2 mol%) in a suitable solvent for 15-30 minutes.

  • Reaction Setup: In a reaction vessel, combine the aryl halide (1.0 eq), arylboronic acid (1.2 eq), and a base (e.g., K₂CO₃, 2.0 eq).

  • Catalyst Addition: Add the pre-formed catalyst solution or the palladium precursor and ligand directly to the reaction vessel.

  • Solvent and Reaction: Add a solvent system (e.g., toluene/water or dioxane/water) and heat the mixture to 80-110 °C until the starting material is consumed (monitored by TLC or GC-MS).

  • Work-up and Purification: After cooling, perform a standard aqueous work-up, extract the product with an organic solvent, dry, and purify by column chromatography or recrystallization.

ParameterRecommended ConditionRationale
Palladium Precursor Pd(OAc)₂, Pd₂(dba)₃Readily available and effective for in-situ catalyst formation.
Ligand Loading 1-5 mol%Balances catalytic activity with cost-effectiveness.
Base K₂CO₃, Cs₂CO₃, K₃PO₄The choice of base can significantly impact the reaction rate and yield.
Solvent Toluene/H₂O, Dioxane/H₂OBiphasic systems are common and effective for Suzuki couplings.
Temperature 80-110 °CSufficient to promote the catalytic cycle without significant side reactions.
Application Note 2: Heck Coupling

The Heck reaction couples aryl or vinyl halides with alkenes and is a cornerstone of C-C bond formation.[14][15][16] Bipyridine ligands can provide the necessary stability for the palladium catalyst throughout the reaction.[14][15]

Illustrative Reaction:

Aryl Iodide + Alkene → Substituted Alkene

General Protocol for Heck Coupling:

  • Reaction Setup: Combine the aryl halide (1.0 eq), alkene (1.5 eq), a base (e.g., Et₃N or K₂CO₃, 2.0 eq), the palladium precursor (e.g., Pd(OAc)₂, 1-2 mol%), and the ligand (1.1-2.2 mol%) in a suitable solvent (e.g., DMF, MeCN).

  • Reaction: Heat the mixture to 80-120 °C. Monitor the reaction by TLC or GC-MS.

  • Work-up and Purification: After completion, cool the reaction, filter off any solids, and perform an aqueous work-up. Purify the product by column chromatography.

ParameterRecommended ConditionRationale
Palladium Precursor Pd(OAc)₂A common and effective precursor for Heck reactions.
Base Et₃N, K₂CO₃Organic or inorganic bases can be used depending on the substrate.
Solvent DMF, MeCN, NMPPolar aprotic solvents are typically used.
Temperature 80-120 °CNecessary to drive the reaction to completion.
Application Note 3: Sonogashira Coupling

The Sonogashira coupling is a highly efficient method for the synthesis of alkynes from terminal alkynes and aryl or vinyl halides.[17][18][19] This reaction often employs a co-catalyst, typically a copper(I) salt.

Illustrative Reaction:

Aryl Iodide + Terminal Alkyne → Aryl Alkyne

General Protocol for Sonogashira Coupling:

  • Reaction Setup: Under an inert atmosphere, combine the aryl halide (1.0 eq), palladium precursor (e.g., Pd(PPh₃)₂Cl₂, 1-3 mol%), the ligand (1-3 mol%), and a copper(I) co-catalyst (e.g., CuI, 2-5 mol%) in a suitable solvent (e.g., THF, DMF).

  • Reactant Addition: Add a base (e.g., Et₃N or diisopropylamine) and the terminal alkyne (1.2 eq).

  • Reaction: Stir the reaction at room temperature to 60 °C until completion.

  • Work-up and Purification: Perform an aqueous work-up, extract the product, dry the organic layer, and purify by column chromatography.

ParameterRecommended ConditionRationale
Palladium Precursor Pd(PPh₃)₂Cl₂A common and effective pre-catalyst.
Co-catalyst CuIFacilitates the formation of the copper acetylide intermediate.[18]
Base/Solvent Et₃N, i-Pr₂NHThe amine often serves as both the base and a solvent.
Temperature Room Temperature to 60 °CMild conditions are often sufficient for this coupling.

Conclusion and Future Outlook

This compound represents a promising, yet underexplored, ligand for transition metal catalysis. Its synthesis is achievable through established synthetic methodologies. The unique electronic and steric features of this bipyridyl ether ligand, combined with the potential for further functionalization, make it an attractive candidate for a wide range of catalytic applications, particularly in palladium-catalyzed cross-coupling reactions. The protocols and application notes provided herein serve as a foundational guide for researchers to explore the full potential of this versatile ligand in advancing organic synthesis and drug discovery.

References

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  • Georgia Southern Commons: Synthesis of 2-Bromo-6-Alkylaminopyridines, 2,6-Dialkylaminopyridines, and TREN Based Ligands. [URL: https://digitalcommons.georgiasouthern.edu/honors-theses/822/]
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Application Notes and Protocols for the Synthesis of Derivatives from 2-Bromo-6-(2-bromopyridin-3-yloxy)pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Scaffold for Advanced Chemical Synthesis

The molecule 2-Bromo-6-(2-bromopyridin-3-yloxy)pyridine is a highly functionalized heteroaromatic scaffold of significant interest to researchers in medicinal chemistry and materials science. Its structure, featuring a flexible diaryl ether linkage and two distinct brominated pyridine rings, presents a versatile platform for the synthesis of complex molecular architectures. The differential electronic environments of the two bromine atoms—one on a 2-bromopyridine moiety and the other on a 6-bromopyridine moiety—offer the potential for chemoselective functionalization, enabling the stepwise introduction of diverse substituents.

Pyridine derivatives are foundational motifs in numerous biologically active compounds, contributing to antifungal, antibacterial, antiviral, and anticancer activities.[1][2] This guide provides detailed, field-proven protocols for the derivatization of this scaffold using robust and widely adopted synthetic methodologies, including Suzuki-Miyaura cross-coupling, Buchwald-Hartwig amination, and cyanation reactions. The causality behind experimental choices is explained to empower researchers to adapt and troubleshoot these protocols effectively.

PART 1: Synthesis of the Precursor: this compound

While commercially available from several suppliers[3], the synthesis of the title compound can be achieved via a nucleophilic aromatic substitution (SNAr) reaction. This foundational protocol involves the coupling of 2,6-dibromopyridine with 2-bromopyridin-3-ol.

Protocol 1: Precursor Synthesis

Reaction Principle: The hydroxyl group of 2-bromopyridin-3-ol is deprotonated by a strong base to form a nucleophilic alkoxide, which then displaces one of the bromine atoms on 2,6-dibromopyridine. The reaction typically favors substitution at the more electron-deficient 2-position.

Reagent/ParameterQuantity/ValueNotes
2,6-Dibromopyridine1.0 equiv
2-Bromopyridin-3-ol1.1 equivSlight excess to ensure complete consumption of the dibromide.
Sodium Hydride (60% in oil)1.2 equivHandle with extreme care under an inert atmosphere.
SolventAnhydrous DMFEnsure solvent is dry to prevent quenching of the base.
Temperature80-100 °CMonitor by TLC for consumption of starting material.
Reaction Time4-12 hours

Step-by-Step Methodology:

  • To a flame-dried, three-necked flask under an inert atmosphere (Argon or Nitrogen), add anhydrous DMF.

  • Carefully add sodium hydride in portions at 0 °C with stirring.

  • Add 2-bromopyridin-3-ol dropwise as a solution in anhydrous DMF. Allow the mixture to stir at room temperature for 30 minutes to ensure complete formation of the alkoxide.

  • Add 2,6-dibromopyridine to the reaction mixture.

  • Heat the reaction to 80-100 °C and monitor its progress using Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and cautiously quench with saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield this compound.

PART 2: Derivatization via Palladium-Catalyzed Cross-Coupling Reactions

The two bromine atoms on the scaffold are amenable to a variety of powerful palladium-catalyzed cross-coupling reactions. These methods are cornerstones of modern organic synthesis due to their broad substrate scope and functional group tolerance.[4][5]

Section 2.1: Suzuki-Miyaura Cross-Coupling for C-C Bond Formation

Reaction Principle: The Suzuki-Miyaura reaction creates a carbon-carbon bond by coupling an organohalide with an organoboron species, typically a boronic acid or boronate ester, in the presence of a palladium catalyst and a base.[6][7] The catalytic cycle involves oxidative addition of the palladium(0) catalyst to the C-Br bond, transmetalation with the boronate complex, and reductive elimination to form the final product and regenerate the catalyst.[7]

Scientist's Note on Chemoselectivity: The two C-Br bonds in the substrate are electronically distinct. The C2-Br bond is generally more activated towards oxidative addition than the C6-Br bond due to the electronic influence of the pyridine nitrogen. By carefully controlling stoichiometry (using ~1.0 equivalent of boronic acid) and reaction conditions, selective mono-arylation can often be achieved at the C2 position. Di-substitution can be achieved using an excess of the boronic acid and prolonged reaction times.

Protocol 2: Mono- and Di-Arylation via Suzuki Coupling
Reagent/ParameterMono-ArylationDi-ArylationCatalyst/Ligand System
Substrate1.0 equiv1.0 equiv
Arylboronic Acid1.1 equiv2.5 equiv
Palladium CatalystPd(PPh₃)₄ (5 mol%)Pd₂(dba)₃ (5 mol%)System A: General purpose.[6] System B: For challenging substrates.
Ligand-XPhos (10 mol%)
BaseK₂CO₃ (3.0 equiv)K₃PO₄ (4.0 equiv)K₃PO₄ is a stronger base, often used for less reactive halides.
SolventDioxane/H₂O (4:1)Toluene
Temperature90 °C110 °C
Reaction Time6-16 hours12-24 hours

Step-by-Step Methodology:

  • In a Schlenk tube, combine the substrate, arylboronic acid, and base.

  • Evacuate and backfill the tube with an inert gas (Argon) three times.

  • Add the solvent, followed by the palladium catalyst and ligand (if applicable) under a positive flow of argon.

  • Seal the tube and heat the reaction mixture in a pre-heated oil bath at the specified temperature with vigorous stirring.

  • Monitor the reaction by TLC or LC-MS.

  • After cooling to room temperature, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

  • Purify the residue by flash column chromatography.

Suzuki_Workflow sub Substrate + Boronic Acid + Base inert Evacuate & Backfill with Argon sub->inert add_reagents Add Degassed Solvent + Pd Catalyst/Ligand inert->add_reagents heat Heat Reaction (90-110 °C) add_reagents->heat workup Aqueous Workup & Extraction heat->workup purify Column Chromatography workup->purify product Purified Product purify->product

Caption: Workflow for Suzuki-Miyaura Cross-Coupling.

Section 2.2: Buchwald-Hartwig Amination for C-N Bond Formation

Reaction Principle: The Buchwald-Hartwig amination is a palladium-catalyzed reaction for the synthesis of carbon-nitrogen bonds by coupling amines with aryl halides.[5] The mechanism is similar to other cross-coupling reactions, involving oxidative addition, amine coordination and deprotonation, and reductive elimination.[8] This reaction is exceptionally useful for synthesizing aryl amines, which are prevalent in pharmaceuticals.[4]

Protocol 3: Synthesis of Aryl and Alkyl Amine Derivatives
Reagent/ParameterValueNotes
Substrate1.0 equiv
Amine1.2 equiv (for mono), 2.5 equiv (for di)Can be primary or secondary alkyl or aryl amines.
Palladium Pre-catalystPd₂(dba)₃ (2-4 mol%)
Ligand(±)-BINAP or Xantphos (4-8 mol%)Ligand choice is crucial and substrate-dependent.[9]
BaseNaOtBu or Cs₂CO₃ (2.5 equiv)NaOtBu is a strong, non-nucleophilic base suitable for many amines.
SolventAnhydrous Toluene or DioxaneMust be thoroughly degassed.
Temperature80-110 °C
Reaction Time4-24 hours

Step-by-Step Methodology:

  • In a glovebox or under a strong flow of inert gas, charge an oven-dried Schlenk tube with the palladium pre-catalyst, ligand, and base.

  • Add the substrate and the amine.

  • Add the anhydrous, degassed solvent and seal the vessel.

  • Heat the mixture with stirring for the required time, monitoring by TLC or LC-MS.

  • Cool the reaction, dilute with diethyl ether or ethyl acetate, and filter through a pad of Celite to remove palladium residues.

  • Wash the filtrate with brine, dry the organic layer over anhydrous sodium sulfate, and remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography.

Buchwald_Hartwig_Workflow setup Combine Substrate, Amine, Pd Pre-catalyst, Ligand, Base (under inert atmosphere) add_solvent Add Anhydrous, Degassed Solvent setup->add_solvent react Heat Reaction (80-110 °C) add_solvent->react filter Cool & Filter through Celite react->filter extract Extraction & Drying filter->extract purify Purification extract->purify product Final Amine Product purify->product

Caption: Workflow for Buchwald-Hartwig Amination.

PART 3: Synthesis of Cyano-Derivatives

Reaction Principle: The cyano group is a valuable functional handle in organic synthesis, serving as a precursor to carboxylic acids, amides, and amines.[10] Palladium-catalyzed cyanation provides a reliable method for its introduction. Modern methods often employ less toxic cyanide sources like potassium hexacyanoferrate(II) (K₄[Fe(CN)₆]) or zinc cyanide (Zn(CN)₂).[11]

Protocol 4: Palladium-Catalyzed Cyanation
Reagent/ParameterValueNotes
Substrate1.0 equiv
Cyanide SourceK₄[Fe(CN)₆] (0.5 equiv)A non-toxic and water-stable cyanide source.[11]
Palladium CatalystPd₂(dba)₃ (2 mol%)
Liganddppf (4 mol%)
AdditiveKOAc (0.125 equiv)Can accelerate the reaction.[11]
SolventDioxane/H₂O (1:1) or DMF
Temperature100-120 °C
Reaction Time1-4 hoursReactions are often rapid.[11]

Step-by-Step Methodology:

  • Combine the substrate, K₄[Fe(CN)₆]•3H₂O, palladium catalyst, ligand, and additive in a reaction vessel.

  • Add the solvent mixture (Dioxane/H₂O).

  • Degas the mixture by bubbling argon through it for 15-20 minutes.

  • Heat the reaction to the specified temperature and stir vigorously.

  • Monitor for completion by TLC or LC-MS.

  • Upon completion, cool the reaction mixture and dilute with ethyl acetate and water.

  • Separate the layers. Extract the aqueous phase with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify by flash chromatography to obtain the cyanopyridine derivative.

Cyanation_Workflow mix Combine Substrate, Cyanide Source, Catalyst, Ligand, Additive solvent Add Solvent & Degas mix->solvent heat Heat Reaction (100-120 °C) solvent->heat workup Aqueous Workup & Extraction heat->workup purify Purification workup->purify product Final Cyano-Product purify->product

Sources

Scale-up synthesis of 2-Bromo-6-(2-bromopyridin-3-yloxy)pyridine

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the Scale-up Synthesis of 2-Bromo-6-(2-bromopyridin-3-yloxy)pyridine

Authored by: Gemini, Senior Application Scientist

Abstract

This comprehensive application note provides a detailed, robust, and scalable protocol for the synthesis of this compound, a key heterocyclic building block in pharmaceutical and materials science research. The synthetic strategy is centered on the copper-catalyzed Ullmann condensation, a classic and reliable method for diaryl ether formation.[1][2] This guide is designed for researchers, chemists, and drug development professionals, offering in-depth technical insights, a step-by-step experimental workflow, process safety assessments, and troubleshooting guidance to ensure successful and safe execution at scale.

Introduction and Synthetic Strategy

The diaryl ether linkage is a prevalent structural motif in a vast array of biologically active molecules and functional materials. The target molecule, this compound, incorporates this linkage between two distinct pyridine rings, making it a valuable and versatile intermediate for the synthesis of more complex molecular architectures. The presence of two bromine atoms at specific positions offers orthogonal handles for subsequent cross-coupling reactions, such as Suzuki, Sonogashira, or Buchwald-Hartwig aminations, enabling rapid diversification and the construction of compound libraries.

The chosen synthetic approach is the Ullmann condensation, which involves the copper-catalyzed coupling of an aryl halide with a phenol or its corresponding salt.[3] This method has a long history and has been significantly refined over the years, with modern iterations offering milder conditions and broader substrate scope compared to the harsh, stoichiometric copper reactions of the past.[1][4]

The reaction proceeds via the coupling of 2,6-dibromopyridine with 2-bromopyridin-3-ol in the presence of a copper(I) catalyst and a base. This strategy is advantageous due to the commercial availability of the starting materials and the generally high yields achievable for this class of transformation.

Mechanistic Rationale: The Ullmann Condensation

The modern Ullmann diaryl ether synthesis is understood to proceed through a Cu(I)/Cu(III) catalytic cycle. While several mechanistic pathways have been proposed, a widely accepted sequence involves oxidative addition and reductive elimination.[5]

  • Formation of the Active Catalyst: A copper(I) salt, such as copper(I) iodide (CuI), coordinates with a ligand (if present) and reacts with the deprotonated 2-bromopyridin-3-ol (the phenoxide equivalent) to form a copper(I) alkoxide species.

  • Oxidative Addition: The aryl halide (2,6-dibromopyridine) undergoes oxidative addition to the copper(I) center, forming a transient, high-energy copper(III) intermediate.[5][6] This step is often the rate-determining step of the cycle.

  • Reductive Elimination: The copper(III) intermediate undergoes reductive elimination to form the C-O bond of the desired diaryl ether product, regenerating a copper(I) species which can re-enter the catalytic cycle.

Ullmann_Mechanism cluster_reactants Reactants & Product Reactant1 2-Bromopyridin-3-ol (Ar¹OH) Cu_Alkoxide Cu_Alkoxide Reactant1->Cu_Alkoxide Reactant2 2,6-Dibromopyridine (Ar²Br) Cu_III Cu_III Reactant2->Cu_III Product Diaryl Ether Product (Ar¹-O-Ar²) Cu_III->Product

Caption: Proposed Cu(I)/Cu(III) catalytic cycle for the Ullmann diaryl ether synthesis.

Experimental Protocol

This protocol is optimized for a 100-gram scale synthesis of the final product. Adjustments may be necessary based on available equipment and specific laboratory conditions.

Materials and Equipment
Reagent / MaterialCAS No.Molar Mass ( g/mol )QuantityMolar Equiv.Notes
2,6-Dibromopyridine626-05-1236.90142.7 g1.10Purity ≥98%
2-Bromopyridin-3-ol6602-32-0174.0095.0 g1.00Purity ≥98%
Copper(I) Iodide (CuI)7681-65-4190.4510.4 g0.10Use high purity grade
Potassium Carbonate (K₂CO₃)584-08-7138.21151.0 g2.00Anhydrous, finely powdered
N,N-Dimethylformamide (DMF)68-12-273.091.0 L-Anhydrous grade
Toluene108-88-392.142.0 L-For extraction
Ethyl Acetate (EtOAc)141-78-688.11As needed-For purification
Hexanes110-54-386.18As needed-For purification
Saturated aq. NH₄Cl--1.0 L-For work-up
Brine (Saturated aq. NaCl)--1.0 L-For work-up
Anhydrous MgSO₄ or Na₂SO₄--As needed-For drying

Equipment:

  • 5 L three-neck round-bottom flask or jacketed glass reactor

  • Overhead mechanical stirrer with a high-torque motor

  • Heating mantle or oil bath with a digital temperature controller and probe

  • Reflux condenser

  • Inert gas (Nitrogen or Argon) inlet and outlet (bubbler)

  • Large separatory funnel (≥ 4 L)

  • Rotary evaporator

  • Glass funnel and filter paper

  • Chromatography column (if required) or large recrystallization vessel

Step-by-Step Procedure

Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification A 1. Setup Reactor (Inert Atmosphere) B 2. Charge Reagents (Solids then Liquid) A->B C 3. Heat to 120-130 °C B->C D 4. Monitor by TLC/HPLC (12-24 hours) C->D E 5. Cool & Quench (Filter, add Toluene) D->E F 6. Aqueous Wash (NH₄Cl then Brine) E->F G 7. Dry & Concentrate (MgSO₄, Rotovap) F->G H 8. Recrystallization (e.g., EtOAc/Hexanes) G->H I 9. Filter & Dry Product H->I J 10. Characterize (NMR, MS, MP) I->J

Caption: Overall experimental workflow for the synthesis of this compound.

  • Reactor Setup: Assemble the 5 L reactor with the overhead stirrer, condenser, and inert gas lines. Ensure the system is free of leaks. Purge the reactor with nitrogen or argon for at least 30 minutes to establish an inert atmosphere.

  • Charging Reagents: To the inerted reactor, add 2-bromopyridin-3-ol (95.0 g), 2,6-dibromopyridine (142.7 g), anhydrous potassium carbonate (151.0 g), and copper(I) iodide (10.4 g).

  • Solvent Addition: Add anhydrous N,N-dimethylformamide (1.0 L) to the reactor via cannula or a pressure-equalizing addition funnel.

  • Reaction: Begin vigorous stirring to create a well-mixed slurry. Heat the reaction mixture to an internal temperature of 120-130 °C. The mixture will typically turn a dark brown or green color.

  • Monitoring: Maintain the temperature and stirring for 12-24 hours. Monitor the reaction progress by TLC (e.g., 3:1 Hexanes:EtOAc) or HPLC, checking for the consumption of the limiting reagent (2-bromopyridin-3-ol).

  • Cooling and Filtration: Once the reaction is complete, turn off the heat and allow the mixture to cool to room temperature (< 40 °C). Filter the dark mixture through a pad of Celite® to remove the inorganic salts and catalyst residues. Wash the filter cake with additional toluene (2 x 200 mL).

  • Work-up: Combine the filtrate and washes in a large separatory funnel. Add toluene (1.0 L) to further dilute the DMF. Wash the organic phase sequentially with saturated aqueous ammonium chloride (2 x 500 mL) to remove residual copper salts, followed by brine (1 x 500 mL).

  • Drying and Concentration: Dry the resulting organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product as a dark oil or solid.

  • Purification: The crude product can be purified by recrystallization. Dissolve the crude material in a minimal amount of hot ethyl acetate and slowly add hexanes until turbidity persists. Allow the solution to cool slowly to room temperature, then place it in a refrigerator (4 °C) overnight to facilitate crystal formation.

  • Final Product Isolation: Collect the purified solid by vacuum filtration, wash the filter cake with cold hexanes, and dry under vacuum to a constant weight. The expected yield is typically in the range of 65-80%.

Process Safety Assessment

All operations should be conducted in a well-ventilated chemical fume hood by personnel trained in handling hazardous materials.

  • 2,6-Dibromopyridine: Fatal if swallowed.[7] Causes skin and serious eye irritation. May cause respiratory irritation.[8] Avoid inhalation of dust and contact with skin and eyes.[9][10]

  • 2-Bromopyridin-3-ol: Harmful if swallowed, in contact with skin, or if inhaled.[11] Causes skin and serious eye irritation. Wear appropriate PPE.

  • Copper(I) Iodide: Can cause irritation to the skin, eyes, and respiratory tract. Handle in a fume hood.

  • N,N-Dimethylformamide (DMF): A reproductive toxin. Avoid inhalation and skin contact. Use in a well-ventilated area.

  • Personal Protective Equipment (PPE): Standard PPE, including a lab coat, safety glasses with side shields or chemical splash goggles, and chemically resistant gloves (nitrile is acceptable for incidental contact, but butyl or neoprene gloves are recommended for prolonged handling), must be worn at all times.[7][11]

Emergency Procedures:

  • Skin Contact: Immediately remove contaminated clothing and wash the affected area with copious amounts of soap and water for at least 15 minutes.[10]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[9] Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[7]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[7][9]

Troubleshooting and Scale-up Considerations

ProblemPotential Cause(s)Recommended Solution(s)
Low or No Reaction 1. Inactive catalyst (oxidized CuI).2. Wet reagents or solvent.3. Insufficient base or base is not finely powdered.4. Temperature is too low.1. Use fresh, high-purity CuI.2. Ensure all reagents and solvent are anhydrous.3. Use finely powdered, anhydrous K₂CO₃ or Cs₂CO₃.4. Confirm internal reaction temperature is 120-130 °C.
Formation of Side Products 1. Homocoupling of 2,6-dibromopyridine.2. Reaction temperature is too high.1. This is a common side reaction; purification should remove it.2. Maintain strict temperature control. Avoid exceeding 135 °C.
Difficult Purification 1. Product is an oil, not a solid.2. Co-crystallization with impurities.1. If recrystallization fails, purify via column chromatography (silica gel, gradient elution with Hexanes/EtOAc).2. Perform a hot filtration during recrystallization or try a different solvent system.
Dark Product Color Residual copper catalyst contamination.Ensure thorough washing with aqueous ammonium chloride during the work-up. The product can also be dissolved in a solvent and passed through a small plug of silica gel.

References

  • Benchchem. (2025). The Ullmann Condensation for Diaryl Ether Synthesis: A Core Mechanism Deep-Dive. Benchchem Technical Guides.
  • Organic Chemistry Portal. (n.d.). Ullmann Reaction. Organic Chemistry Portal.
  • BYJU'S. (n.d.). Ullmann Reaction. BYJU'S.
  • MDPI. (2020).
  • Jubilant Ingrevia. (n.d.).
  • Wikipedia. (n.d.). Ullmann reaction. Wikipedia.
  • SynArchive. (n.d.).
  • ResearchGate. (2024). The mechanism of Cu-catalyzed Ullmann homocoupling reaction.
  • ChemicalBook. (n.d.). 2,6-Dibromopyridine(626-05-1). ChemicalBook.
  • Apollo Scientific. (2023). 2,6-Dibromopyridine. Apollo Scientific.
  • Georganics. (2021).
  • Sigma-Aldrich. (2024).
  • Fisher Scientific. (2025). SAFETY DATA SHEET - 2-Bromo-3-hydroxypyridine. Fisher Scientific.
  • Fisher Scientific. (2025). SAFETY DATA SHEET - 2,6-Dibromopyridine. Fisher Scientific.
  • Rev. Soc. Quím. Méx. (2003). A Novel Diaryl Ether Ullmann-Type Synthesis using Thallium Derivatives as Both Aryl Components. SciELO México.

Sources

Application Notes & Protocols: The Strategic Use of 2-Bromo-6-(2-bromopyridin-3-yloxy)pyridine in the Synthesis of Novel Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Protein kinases are critical regulators of cellular signaling, and their dysregulation is a known driver of numerous diseases, most notably cancer.[1][2][3] The development of small molecule kinase inhibitors has, therefore, become a cornerstone of modern targeted therapy.[2][4] Heterocyclic compounds, particularly those containing a pyridine scaffold, are privileged structures in kinase inhibitor design, prized for their ability to form key hydrogen bond interactions within the ATP-binding site of kinases.[5][6] This guide details the strategic application of 2-Bromo-6-(2-bromopyridin-3-yloxy)pyridine , a highly versatile and functionalized building block, in the synthesis of potential kinase inhibitors. Its unique di-bromo substitution pattern allows for sequential and regioselective cross-coupling reactions, enabling the efficient construction of complex molecular architectures essential for exploring structure-activity relationships (SAR).

Introduction: The Architectural Advantage of a Di-Bromo Precursor

The core challenge in kinase inhibitor discovery is the design of molecules that are both potent and selective.[2][4] The ATP-binding pocket is highly conserved across the kinome, making selectivity a significant hurdle.[4] Medicinal chemists overcome this by designing molecules that extend beyond the core hinge-binding region to exploit unique features of the target kinase.

This is where the utility of This compound becomes apparent. The molecule is not merely a scaffold but a strategic platform. It features two bromine atoms on distinct pyridine rings, which can serve as orthogonal handles for palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling.[7][8][9] This allows for a modular and divergent synthetic approach:

  • Sequential Functionalization: The two bromine atoms can be addressed in a stepwise manner, allowing for the introduction of two different aryl or heteroaryl moieties. This is critical for building libraries of asymmetric molecules to fine-tune biological activity.

  • Structural Diversity: A wide array of commercially available boronic acids and esters can be coupled, providing rapid access to a vast chemical space.[7][10]

  • Core Structure: The central dipyridyl ether motif provides a three-dimensional conformation that can be advantageous for fitting into complex binding pockets.

Physicochemical Characteristics

A thorough understanding of the starting material is fundamental. The key properties of this compound are summarized below.

PropertyValue
Molecular Formula C₁₀H₆Br₂N₂O
Molecular Weight 329.98 g/mol [11][12]
CAS Number 1065484-65-2[11][12]
Appearance Typically an off-white to pale yellow solid
Canonical SMILES C1=CC=C(N=C1Br)OC2=NC(=CC=C2)Br
Structural Representation

The diagram below illustrates the chemical structure of the title compound, highlighting the two bromine atoms available for synthetic modification.

Caption: Structure of this compound.

Experimental Protocol: Sequential Suzuki-Miyaura Cross-Coupling

The following protocol describes a representative two-step synthesis of a diaryl-substituted dipyridyl ether, a common core structure in kinase inhibitors. This procedure is a foundational template that can be adapted by substituting the boronic acids to generate a library of analogues.

Causality Behind Experimental Choices:
  • Catalyst System: A palladium(0) source (like Pd(PPh₃)₄ or generated in situ from Pd₂(dba)₃) and a phosphine ligand are standard for Suzuki couplings.[8] The ligand stabilizes the palladium center and facilitates the catalytic cycle.

  • Base: A base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃) is essential for the transmetalation step of the Suzuki-Miyaura reaction mechanism.[7][13]

  • Solvent: A mixture of an organic solvent (like 1,4-dioxane or toluene) and water is commonly used. The organic phase dissolves the reactants, while the aqueous phase dissolves the base.[7][10]

  • Inert Atmosphere: Palladium catalysts, particularly in the Pd(0) state, are sensitive to oxygen.[13] Conducting the reaction under an inert atmosphere (Argon or Nitrogen) prevents catalyst degradation and ensures high yields.

Workflow Visualization

Caption: Synthetic workflow for sequential Suzuki-Miyaura coupling.

Step-by-Step Methodology

Step 1: First Suzuki-Miyaura Coupling (Monosubstitution)

  • Vessel Preparation: To a flame-dried round-bottom flask or microwave vial equipped with a magnetic stir bar, add this compound (1.0 eq).

  • Reagent Addition: Add the first arylboronic acid (1.2 eq) and sodium carbonate (Na₂CO₃, 2.0 eq).

  • Solvent and Degassing: Add a 4:1 mixture of 1,4-dioxane and water. Seal the vessel and degas the mixture by bubbling argon through it for 15-20 minutes. This step is critical to remove dissolved oxygen.[13]

  • Catalyst Addition: Under a positive pressure of argon, add the palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq).

  • Reaction: Heat the reaction mixture to 85-95 °C and stir overnight. Monitor the reaction progress by TLC or LC-MS.

  • Work-up and Purification: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography to isolate the mono-arylated intermediate.

Step 2: Second Suzuki-Miyaura Coupling (Disubstitution)

  • Vessel Preparation: To a clean, flame-dried vessel, add the purified mono-arylated intermediate from Step 1 (1.0 eq).

  • Reagent Addition: Add the second, different arylboronic acid (1.2 eq) and potassium carbonate (K₂CO₃, 2.0 eq).

  • Solvent and Degassing: Add the 1,4-dioxane/water solvent system and degas with argon for 15-20 minutes.

  • Catalyst Addition: Add the palladium catalyst [e.g., Pd(PPh₃)₄] (0.05 eq) under an argon atmosphere.

  • Reaction: Heat the mixture to 85-95 °C and stir until the reaction is complete as determined by LC-MS.

  • Work-up and Purification: Perform an aqueous work-up as described in Step 1. Purify the final compound via flash chromatography or preparative HPLC to yield the target diaryl-substituted kinase inhibitor scaffold.

ComponentStep 1 (First Coupling)Step 2 (Second Coupling)Purpose
Starting Material This compoundMono-arylated IntermediateElectrophilic partner
Boronic Acid Arylboronic Acid #1Arylboronic Acid #2Nucleophilic partner
Catalyst Pd(PPh₃)₄ (5 mol%)Pd(PPh₃)₄ (5 mol%)Facilitates C-C bond formation
Base Na₂CO₃ (2.0 eq)K₂CO₃ (2.0 eq)Activates boronic acid for transmetalation
Solvent 1,4-Dioxane / H₂O (4:1)1,4-Dioxane / H₂O (4:1)Dissolves reactants
Temperature 85-95 °C85-95 °CProvides activation energy
Atmosphere Inert (Argon)Inert (Argon)Protects catalyst from oxidation

Biological Context: Targeting Key Signaling Pathways

The diaryl structures synthesized from this precursor are designed to inhibit protein kinases. Most small molecule kinase inhibitors function as ATP competitors, binding to the enzyme's active site and preventing the phosphorylation of substrate proteins.[2][3]

The PI3K/AKT/mTOR Pathway: A Prime Target

The Phosphoinositide 3-kinase (PI3K)/AKT/mTOR pathway is a central signaling cascade that regulates cell growth, proliferation, and survival.[14] Its aberrant activation is a frequent event in many human cancers, making it an attractive target for therapeutic intervention.[14] Dual PI3K/mTOR inhibitors have been developed to block the pathway at two critical nodes, potentially leading to a more effective anti-cancer response.[14]

The scaffolds produced using this compound are well-suited to target kinases in this pathway. For example, one of the introduced aryl groups can be designed to interact with the "hinge" region of the kinase, while the second aryl group can probe a deeper hydrophobic pocket, thereby enhancing both potency and selectivity.

Signaling Pathway Diagram

PI3K_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK Binds PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 PIP3 PIP3 PIP2->PIP3 Phosphorylates AKT AKT PIP3->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Activates Proliferation Cell Growth & Proliferation mTORC1->Proliferation Promotes Inhibitor Synthesized Inhibitor (from title compound) Inhibitor->PI3K  Inhibits

Caption: Inhibition of the PI3K/AKT/mTOR pathway by a synthesized inhibitor.

Conclusion

This compound is a powerful and strategically designed building block for the synthesis of novel kinase inhibitors. Its capacity for sequential, regioselective functionalization via robust methods like the Suzuki-Miyaura cross-coupling provides an efficient route to generate chemically diverse libraries for drug discovery. The protocols and conceptual framework provided herein serve as a guide for researchers and scientists aiming to develop next-generation targeted therapies by leveraging the unique architectural advantages of this precursor.

References

  • BenchChem Technical Support Team. (2025). Application Notes and Protocols for Suzuki Coupling of 2-bromo-6-methylisonicotinic Acid. BenchChem.
  • ChemWhat. (n.d.). This compound, 98+% C10H6Br2N2O, MW: 329.98.
  • Milne, J. E., & Buchwald, S. L. (2004). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Organic Letters, 6(20), 3517–3520.
  • Wang, X., et al. (2018). Discovery of Pyridopyrimidinones as Potent and Orally Active Dual Inhibitors of PI3K/mTOR. ACS Medicinal Chemistry Letters, 9(5), 457-462.
  • ChemWhat. (n.d.). This compound, 98+% C10H6Br2N2O, MW: 329.98 CAS#: 1065484-65-2.
  • Lee, H., et al. (2019). Discovery of Novel, Thienopyridine-Based Tyrosine Kinase Inhibitors Targeting Tumorigenic RON Splice Variants. Journal of Medicinal Chemistry, 62(17), 7884-7903.
  • Sigma-Aldrich. (n.d.). 2-Bromo-6-methylpyridine 98%.
  • de Oliveira, M. P., et al. (2019). Development of Pyridine-based Inhibitors for the Human Vaccinia-related Kinases 1 and 2. ACS Medicinal Chemistry Letters, 10(5), 784-790.
  • PubChem. (n.d.). Pyridine, 2-bromo-3-(2-propen-1-yloxy)-.
  • Various Authors. (n.d.). Suzuki reactions of 2-bromopyridine with aryl boronic acids.
  • Cui, J. J., et al. (2008). Discovery of pyrrolopyridine-pyridone based inhibitors of Met kinase: synthesis, X-ray crystallographic analysis, and biological activities. Journal of Medicinal Chemistry, 51(17), 5129-5149.
  • Wikipedia contributors. (n.d.). 2-Bromopyridine. Wikipedia.
  • BenchChem. (2025). Application Notes and Protocols: 6-Bromopyridin-3-amine in the Development of Kinase Inhibitors. BenchChem.
  • NRO-Chemistry. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up [Video]. YouTube.
  • BenchChem. (2025). Application Notes and Protocols for the Suzuki-Miyaura Coupling of 2-Bromo-6-isopropylpyrazine. BenchChem.
  • Nawrocka, D., et al. (2011). Synthesis and biological evaluation of substituted (thieno[2,3-d]pyrimidin-4-ylthio)carboxylic acids as inhibitors of human protein kinase CK2. European Journal of Medicinal Chemistry, 46(3), 870-876.
  • CeMM Research Center for Molecular Medicine. (2025, November 26).
  • Arteaga, C. L., & Baselga, J. (2001). Tyrosine kinase inhibitors: rationale, mechanisms of action, and implications for drug resistance. Seminars in Oncology, 28(5 Suppl 16), 3-9.
  • Song, X., et al. (2010). Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-Jun N-terminal kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 20(14), 4244-4248.
  • Singh, H., et al. (2023). Role and mechanistic actions of protein kinase inhibitors as an effective drug target for cancer and COVID. Molecular and Cellular Biochemistry, 478(5), 1169-1186.
  • Song, X., et al. (2011). Synthesis and SAR of 2-phenoxypyridines as novel c-Jun N-terminal kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 21(23), 7072-7075.
  • BenchChem. (2025). Application of 2-Amino-4-bromo-3-nitropyridine in Kinase Inhibitor Synthesis. BenchChem.
  • Attwood, M. M., et al. (2021). Trends in kinase drug discovery: targets, indications and inhibitor design. Nature Reviews Drug Discovery, 20(11), 839-861.

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Troubleshooting & Optimization

Technical Support Center: Optimization of Suzuki Coupling with 2-Bromo-6-(2-bromopyridin-3-yloxy)pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support hub for optimizing the Suzuki-Miyaura coupling of 2-Bromo-6-(2-bromopyridin-3-yloxy)pyridine . This guide is designed for researchers, scientists, and drug development professionals who are working with this challenging, heteroaromatic substrate. Here, we address common experimental issues through a detailed question-and-answer format, providing not just solutions but the scientific reasoning behind them.

Table of Contents

Frequently Asked Questions (FAQs)

Q1: Why is the Suzuki coupling of this compound so challenging?

A1: This substrate presents a multi-faceted challenge due to its specific structural features:

  • Presence of Two Reaction Sites: The molecule has two bromide atoms, creating the possibility of mono- or di-coupling, which can lead to a mixture of products and complicate purification.

  • Heteroaromatic Nature: The pyridine rings are electron-deficient and contain Lewis-basic nitrogen atoms. These nitrogen atoms can coordinate to the palladium catalyst, forming inactive or less active complexes, thereby poisoning the catalyst and stalling the reaction.[1][2][3]

  • Steric Hindrance: The proximity of the ether linkage to the 2-bromo position on one of the pyridine rings can introduce steric hindrance, potentially slowing down the oxidative addition and transmetalation steps of the catalytic cycle.[4]

Q2: I'm observing very low to no yield. What are the first things I should check?

A2: When a Suzuki coupling with this substrate fails, a systematic check of fundamental parameters is the best first step:

  • Inert Atmosphere: The Pd(0) catalyst is highly sensitive to oxygen.[5] Ensure your reaction vessel was properly purged with an inert gas (Argon or Nitrogen) and that all solvents were rigorously degassed.[1][6] Oxygen can lead to the oxidative homocoupling of your boronic acid and decomposition of the catalyst.[4][7]

  • Reagent Quality:

    • Catalyst and Ligand: Ensure your palladium source and phosphine ligands are fresh and have been stored correctly under an inert atmosphere to prevent degradation.[5]

    • Boronic Acid/Ester: Boronic acids can degrade or form anhydrides (boroxines) upon storage.[5] Consider using a more stable boronic ester (e.g., pinacol ester) or a trifluoroborate salt to mitigate issues like protodeboronation.[1][8]

  • Base and Solvent Purity: Use anhydrous, degassed solvents. The choice and purity of the base are also critical; it must be strong enough to facilitate transmetalation but not so strong as to cause degradation of your substrate or product.[5][9]

Q3: I'm seeing a significant amount of debromination of my starting material. What's causing this?

A3: This side reaction, known as hydrodehalogenation, occurs when a hydride species replaces the bromide on your starting material.[6] This typically happens after oxidative addition, where a hydride is transferred to the palladium complex, followed by reductive elimination.

  • Potential Hydride Sources: Common culprits include amine bases (like triethylamine) and alcohol solvents.[6]

  • Solutions: Switch to an inorganic base such as potassium phosphate (K₃PO₄), cesium carbonate (Cs₂CO₃), or potassium carbonate (K₂CO₃).[6][9] If an alcohol is part of your solvent system, consider switching to an alternative like 1,4-dioxane/water or DMF.

Q4: My main byproduct is the homocoupling of my boronic acid. How can I prevent this?

A4: The formation of a biaryl product from two molecules of your boronic acid is a common side reaction, primarily driven by the presence of oxygen.[1][10][11]

  • Primary Solution: The most effective way to minimize homocoupling is to ensure an oxygen-free environment.[1][11] This can be achieved by:

    • Thoroughly degassing all solvents using methods like freeze-pump-thaw cycles or by sparging with an inert gas for an extended period (20-30 minutes).[1][6]

    • Maintaining a positive pressure of an inert gas throughout the reaction.[6]

  • Catalyst Choice: Using a Pd(0) source directly (like Pd₂(dba)₃) can sometimes reduce homocoupling compared to the in-situ reduction of a Pd(II) precatalyst.[5]

Troubleshooting Guide

This section provides a logical workflow to diagnose and solve common problems encountered during the Suzuki coupling of this compound.

Issue 1: Low or No Conversion of Starting Material

If you observe a low conversion rate, it points to a problem with the catalytic cycle's efficiency. The following flowchart can guide your troubleshooting process.

low_conversion_workflow start Low/No Conversion catalyst_check Is the Catalyst System Active? start->catalyst_check conditions_check Are Reaction Conditions Optimal? catalyst_check->conditions_check Yes catalyst_inactive Catalyst/Ligand Degradation or Poisoning catalyst_check->catalyst_inactive No reagent_check Are Reagents High Quality? conditions_check->reagent_check Yes conditions_suboptimal Temp Too Low? Insufficient Mixing? conditions_check->conditions_suboptimal No reagent_issue Boronic Acid Decomposition? Poor Solubility? reagent_check->reagent_issue No solution_catalyst Solution: 1. Use a fresh, bulky, electron-rich ligand (e.g., SPhos, XPhos). 2. Use a pre-catalyst (e.g., XPhos Pd G3). 3. Increase catalyst loading (2-5 mol%). catalyst_inactive->solution_catalyst solution_conditions Solution: 1. Increase temperature (80-110 °C). 2. Ensure vigorous stirring. 3. Screen alternative solvents (Dioxane, Toluene, DMF). conditions_suboptimal->solution_conditions solution_reagent Solution: 1. Use a boronate ester (pinacol) or trifluoroborate salt. 2. Screen bases (K₃PO₄, Cs₂CO₃). 3. Check substrate solubility. reagent_issue->solution_reagent

Troubleshooting workflow for low conversion.
Issue 2: Significant Side Product Formation

If your desired product is forming but is contaminated with significant byproducts, the following decision tree can help you address the issue.

side_product_workflow start High Side Product Formation identify_side_product Identify Major Side Product start->identify_side_product homocoupling Homocoupling of Boronic Acid identify_side_product->homocoupling Ar-Ar debromination Debromination of Starting Material identify_side_product->debromination Ar-H (from starting material) protodeboronation Protodeboronation of Boronic Acid identify_side_product->protodeboronation Ar'-H (from boronic acid) solution_homocoupling Cause: Oxygen Contamination Solution: 1. Rigorously degas all solvents. 2. Maintain a positive inert gas pressure. homocoupling->solution_homocoupling solution_debromination Cause: Hydride Source Solution: 1. Avoid amine bases and alcohol solvents. 2. Use inorganic bases (K₃PO₄, Cs₂CO₃). debromination->solution_debromination solution_protodeboronation Cause: Boronic Acid Instability Solution: 1. Use a boronate ester or trifluoroborate salt. 2. Use anhydrous conditions and a milder base (e.g., KF). protodeboronation->solution_protodeboronation

Logical steps to address common side reactions.

Experimental Protocols

Here we provide a general, robust starting protocol for the Suzuki coupling of this compound. This should be seen as a starting point for optimization.

General Protocol for Mono-Arylation

This protocol is optimized for a selective single coupling reaction.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2–1.5 equiv)

  • Palladium precatalyst (e.g., XPhos Pd G3, 1–3 mol%)

  • Base (e.g., K₃PO₄, finely powdered, 2.0–3.0 equiv)

  • Anhydrous, degassed solvent (e.g., 1,4-Dioxane/H₂O 10:1)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Vessel Preparation: To an oven-dried reaction vial or Schlenk flask equipped with a magnetic stir bar, add the this compound, arylboronic acid, and finely powdered K₃PO₄.[4]

  • Inert Atmosphere: Seal the vessel with a septum and purge with argon or nitrogen for 10-15 minutes to ensure an oxygen-free environment.[6]

  • Catalyst Addition: Under a positive flow of inert gas, add the palladium precatalyst.[4]

  • Solvent Addition: Add the degassed solvent system via syringe. The final concentration should be between 0.1 M and 0.5 M with respect to the limiting reagent.[4]

  • Reaction: Place the vessel in a preheated oil bath or heating block and stir vigorously at the desired temperature (e.g., 80–110 °C).[4]

  • Monitoring: Monitor the reaction's progress by TLC, GC-MS, or LC-MS until the starting material is consumed.

  • Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

The Suzuki-Miyaura Catalytic Cycle

Understanding the mechanism is key to effective troubleshooting. The reaction proceeds via three main steps: oxidative addition, transmetalation, and reductive elimination.[12][13][14]

suzuki_cycle cluster_main Catalytic Cycle Pd0 Pd(0)L₂ PdII_A R¹-Pd(II)L₂-X Pd0->PdII_A Oxidative Addition (R¹-X) PdII_B R¹-Pd(II)L₂-R² PdII_A->PdII_B Transmetalation (R²-B(OR)₂ + Base) PdII_B->Pd0 Reductive Elimination product R¹-R² PdII_B->product

The general catalytic cycle of the Suzuki-Miyaura reaction.

Key Parameter Summary Table

This table summarizes key reaction parameters and recommended starting points for the optimization of the Suzuki coupling with this compound.

ParameterRecommendationRationale & Key Considerations
Palladium Source Pd(OAc)₂ with a ligand, or a pre-catalyst like XPhos Pd G3.Pre-catalysts are often more air-stable and provide more consistent results. For challenging substrates, modern catalysts are often required.[4][15]
Ligand Bulky, electron-rich biaryl phosphine ligands (e.g., SPhos, XPhos, RuPhos).These ligands accelerate both oxidative addition and reductive elimination, and they can sterically shield the palladium center from coordination by the pyridine nitrogen, preventing catalyst deactivation.[1][15]
Base K₃PO₄, Cs₂CO₃, K₂CO₃.Inorganic bases are generally preferred. K₃PO₄ and Cs₂CO₃ are often effective for challenging couplings. Avoid strong bases if your molecule has base-sensitive functional groups.[6][9]
Solvent 1,4-Dioxane/H₂O, Toluene/H₂O, DMF.The solvent choice affects the solubility of all components, including the base. A screening of solvents may be necessary. Ensure all solvents are rigorously degassed.[5][16]
Boron Source Boronic esters (pinacol) or trifluoroborate salts.These are often more stable than the corresponding boronic acids and are less prone to protodeboronation, a common side reaction with heteroaryl substrates.[1][8][17]
Temperature 80–110 °CMany Suzuki couplings require heating. Start around 80-90 °C and increase if the reaction is sluggish. Excessive heat can lead to catalyst decomposition.[5][12]
Catalyst Loading 1–5 mol%For difficult couplings, a higher catalyst loading may be necessary to achieve a reasonable reaction rate.

References

  • NROChemistry. (n.d.). Suzuki Coupling: Mechanism & Examples. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • BYJU'S. (n.d.). Merits of the Suzuki Coupling Reaction. Retrieved from [Link]

  • Molander, G. A., & Jean-Gérard, L. (2011). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid-Base Paradox in Cross-Coupling. Journal of the American Chemical Society, 133(43), 17302–17314.
  • Myers, A. (n.d.). The Suzuki Reaction. Chem 115. Retrieved from [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1543–1553.
  • Li, W., & Gribkov, D. V. (2008). Palladium-Catalyzed Suzuki−Miyaura Coupling of Pyridyl-2-boronic Esters with Aryl Halides Using Highly Active and Air-Stable Phosphine Chloride and Oxide Ligands. Organic Letters, 10(9), 1843–1846.
  • Molander, G. A., & Jean-Gérard, L. (2011). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling. Journal of the American Chemical Society, 133(43), 17302–17314.
  • Appavoo, D., & Capretta, A. (2021). Evaluation of P-bridged biaryl phosphine ligands in palladium-catalysed Suzuki–Miyaura cross-coupling reactions. Organic & Biomolecular Chemistry, 19(30), 6649–6655.
  • Thompson, A. S., & Humphrey, G. R. (2005). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry, 70(15), 5861–5866.
  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412–443.
  • Thomas, A. A., & Denmark, S. E. (2018). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 140(12), 4296–4307.
  • Wikipedia. (n.d.). Carbones. Retrieved from [Link]

  • Thomas, A. A., & Denmark, S. E. (2018). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 140(12), 4296–4307.
  • Appavoo, D., & Capretta, A. (2021). Evaluation of P-bridged biaryl phosphine ligands in palladium-catalysed Suzuki–Miyaura cross-coupling reactions. Organic & Biomolecular Chemistry, 19(30), 6649–6655.
  • Dreher, S. D., & Lim, S.-E. (2012).
  • Carrow, B. P., & Hartwig, J. F. (2011). Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene. The Journal of Organic Chemistry, 76(8), 2858–2862.
  • Doucet, H., & Santelli, M. (2005). Suzuki Coupling Reactions of Heteroarylboronic Acids with Aryl Halides and Arylboronic Acids with Heteroaryl Bromides Using a Tetraphosphine/Palladium Catalyst. European Journal of Organic Chemistry, 2005(1), 127–132.
  • Zhang, Z.-Q., & Zhou, J. (2017). Addressing the Challenges in Suzuki–Miyaura Cross-Couplings by Ligand Design. Synlett, 28(11), 1269–1280.
  • Reddit. (2024). How to approach choosing reaction conditions for Suzuki? Retrieved from [Link]

  • ChemHelpASAP. (2020, February 13). Suzuki cross-coupling reaction. YouTube. Retrieved from [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.
  • Wallace, D. J., & Chen, C.-y. (2004). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. Organic Process Research & Development, 8(4), 580–585.
  • Reddit. (2025). Question About Suzuki Coupling Reaction Byproducts (Homocoupling). Retrieved from [Link]

  • Xia, D., & Xi, Z. (2019). Heterocyclic Suzuki–Miyaura coupling reaction of metalla-aromatics and mechanistic analysis of site selectivity. Chemical Science, 10(11), 3244–3251.
  • Kantchev, E. A. B., & O'Brien, C. J. (2007). Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Current Organic Chemistry, 11(3), 257–293.
  • Dykstra, K. D., & Vedejs, E. (2012). DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions. Organic Letters, 14(5), 1362–1365.
  • Doucet, H., & Hierso, J.-C. (2007). Suzuki reactions of 2-bromopyridine with aryl boronic acids a. Tetrahedron, 63(35), 8459–8465.
  • CovaSyn. (n.d.). Optimizing Suzuki Coupling Reactions. Retrieved from [Link]

  • ResearchGate. (2014). How can I solve my problem with Suzuki coupling? Retrieved from [Link]

  • Reddit. (2021). Diagnosing issues with a failed Suzuki coupling? Retrieved from [Link]

  • Chemical.AI. (2025). Advantages and Challenges of Cross-Coupling Reactions and Recent Progress in Suzuki–Miyaura Reactions. Retrieved from [Link]

  • Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]

Sources

Technical Support Center: Synthesis of 2-Bromo-6-(2-bromopyridin-3-yloxy)pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-Bromo-6-(2-bromopyridin-3-yloxy)pyridine. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with or planning to synthesize this key heterocyclic intermediate. This molecule, while structurally straightforward, presents several synthetic challenges that can impact yield, purity, and scalability.

This document provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols based on established literature and practical field experience. Our goal is to equip you with the knowledge to anticipate, diagnose, and solve common issues encountered during its synthesis.

Overview of the Primary Synthesis Route

The most common and logical approach to synthesizing this compound is through a copper-catalyzed C-O cross-coupling reaction, specifically an Ullmann condensation.[1][2] This reaction involves the coupling of an aryl halide with a phenol or its corresponding salt.

The primary disconnection for this target molecule suggests two potential coupling strategies:

  • Route A: Coupling of 2,6-dibromopyridine with 2-bromo-3-hydroxypyridine.

  • Route B: Coupling of 3-bromo-2-chloropyridine with 2-bromo-6-hydroxypyridine (less common due to starting material availability).

Route A is generally preferred due to the commercial availability and reactivity profile of the starting materials. The reaction typically employs a copper(I) catalyst, a suitable base, and a high-boiling polar aprotic solvent.

Core Reaction Scheme: Ullmann Condensation

Troubleshooting Guide: Common Problems & Solutions

This section is structured in a question-and-answer format to address the most pressing issues that arise during the synthesis.

Q: My reaction shows no or very low conversion of starting materials. What are the likely causes?

A: Low conversion is one of the most frequent challenges and can be traced back to several key factors related to the catalyst, reagents, or reaction conditions.

Potential Causes & Recommended Actions:

  • Inactive Copper Catalyst: The active species in an Ullmann reaction is Cu(I).[2] If you are using a Cu(I) salt (like CuI or CuBr) that has been exposed to air, it may have oxidized to the less active Cu(II) state.

    • Solution: Use freshly purchased, high-purity Cu(I) iodide. If oxidation is suspected, consider washing the catalyst with a dilute acid solution, followed by ethanol and ether, and drying under vacuum before use. Alternatively, in situ reduction of a Cu(II) salt can be performed, though this adds complexity.

  • Inappropriate Base Selection: The base's role is to deprotonate the phenol, forming the nucleophilic phenoxide. The strength and solubility of the base are critical.

    • Weak Base: If using a weak base like K2CO3, deprotonation may be incomplete, leading to a slow reaction.

    • Strong, Hindered Base: While stronger bases are effective, highly hindered bases may present solubility issues.

    • Solution: Cesium carbonate (Cs2CO3) is often an excellent choice due to its high solubility in polar aprotic solvents and its ability to effectively deprotonate phenols.[3] Potassium phosphate (K3PO4) is another strong, effective alternative.

  • Presence of Water: Ullmann-type reactions are highly sensitive to moisture. Water can compete with the phenoxide as a nucleophile and can also interfere with the catalyst.

    • Solution: Ensure all glassware is rigorously flame-dried or oven-dried. Use anhydrous solvents (e.g., sealed bottles of DMF, Dioxane, or DMSO). Dry the starting materials and base in a vacuum oven before use.

  • Insufficient Temperature: Traditional Ullmann condensations require high temperatures, often in excess of 150 °C, to drive the reaction forward.[1]

    • Solution: Ensure your reaction is reaching the target temperature. Use a high-boiling solvent like DMF, DMSO, or N-methylpyrrolidone (NMP). If your substrate is sensitive, modern ligand-accelerated protocols may allow for lower temperatures (90-120 °C).[4]

Q: My reaction is messy, with multiple side products observed by TLC/LC-MS. What are these byproducts and how can I minimize them?

A: The formation of multiple side products is common when working with poly-halogenated pyridines. Understanding the likely side reactions is key to suppression.

Common Side Products & Mitigation Strategies:

Side ProductFormation MechanismMitigation Strategy
Bis-ether Product A second molecule of 2-bromo-3-hydroxypyridine displaces the remaining bromine on the product.Use a slight excess (1.1-1.2 eq.) of 2,6-dibromopyridine relative to the hydroxypyridine to favor the mono-substitution product.
Debromination (Hydrodehalogenation) Reduction of the C-Br bond to a C-H bond, often facilitated by trace moisture or impurities.[3]Rigorously exclude water and use high-purity reagents. Running the reaction under an inert atmosphere (Nitrogen or Argon) is critical.
Homocoupling of Starting Materials Ullmann reaction of the aryl halide with itself to form a bipyridine.This is an inherent side reaction. Using a ligand like 1,10-phenanthroline or picolinic acid can sometimes improve selectivity for the desired C-O coupling over C-C coupling.[3]
Thermal Decomposition At very high temperatures (>180 °C), pyridinic compounds can degrade.Use the minimum temperature required for a reasonable reaction rate. Monitor the reaction progress and stop heating once the starting material is consumed.
Q: I've successfully formed the product, but purification by column chromatography is difficult. What's the best approach?

A: Purifying heteroaromatic compounds can be challenging due to their polarity and potential for streaking on silica gel.

Purification Troubleshooting:

  • Product Streaking on Silica: The pyridine nitrogen atoms are basic and can interact strongly with the acidic silica gel surface, causing poor separation.

    • Solution: Deactivate the silica gel by adding 1-2% triethylamine (Et3N) or ammonia (in methanol) to your eluent system.[5] This will cap the acidic sites and improve peak shape.

  • Poor Separation from Starting Materials: If the product and starting materials have similar Rf values, separation is difficult.

    • Solution 1 (Eluent Optimization): Use a shallow gradient. Start with a non-polar solvent (e.g., Hexanes or Heptane) and slowly increase the polar solvent (e.g., Ethyl Acetate or Dichloromethane).

    • Solution 2 (Alternative Workup): Perform an acid-base extraction. Dissolve the crude mixture in a solvent like DCM or EtOAc. Wash with a dilute aqueous acid (e.g., 1M HCl) to protonate and extract the basic starting materials and product into the aqueous layer. Then, basify the aqueous layer with NaOH or NaHCO3 and back-extract the purified product into an organic solvent. This can remove many non-basic impurities.

    • Solution 3 (Crystallization): If the crude product is a solid and of reasonable purity (>85%), attempt recrystallization from a suitable solvent system (e.g., Ethanol/Water, Toluene/Heptane).

Workflow & Troubleshooting Logic

The following diagram illustrates a logical workflow for diagnosing and solving issues during the synthesis.

G cluster_0 Problem Diagnosis cluster_1 Troubleshooting Paths Start Reaction Complete. Analyze Crude Mixture (TLC/LCMS) Check_Conversion Is Conversion > 80%? Start->Check_Conversion Check_Purity Is Product the Major Peak? Check_Conversion->Check_Purity Yes Low_Conversion Low Conversion Path: 1. Check Catalyst Activity 2. Verify Base Strength/Solubility 3. Ensure Anhydrous Conditions 4. Increase Temperature Check_Conversion->Low_Conversion No Low_Purity Low Purity Path: 1. Adjust Stoichiometry (Use excess dibromopyridine) 2. Run under Inert Gas (Ar/N2) 3. Add Ligand (e.g., Phenanthroline) 4. Lower Temperature Check_Purity->Low_Purity No Purification Proceed to Purification: - Use Et3N in Eluent - Acid/Base Extraction - Consider Recrystallization Check_Purity->Purification Yes

Caption: A decision tree for troubleshooting the synthesis.

Frequently Asked Questions (FAQs)

Q1: Can I use a palladium catalyst instead of copper for this C-O coupling? A1: While palladium-catalyzed Buchwald-Hartwig amination is common, its application for C-O coupling of heteroaryl halides can be challenging and often requires specialized, bulky phosphine ligands.[6] For this specific transformation, copper-catalyzed Ullmann conditions are generally more reliable, cost-effective, and well-precedented.[4][7]

Q2: What is the role of a ligand in the Ullmann reaction? A2: In modern Ullmann reactions, ligands like 1,10-phenanthroline, picolinic acid, or various diamines can accelerate the reaction.[3] They achieve this by solubilizing the copper catalyst and stabilizing the key intermediates in the catalytic cycle, which often allows for lower reaction temperatures and catalyst loadings.

Q3: My starting material, 2-bromo-3-hydroxypyridine, is expensive/unavailable. Are there alternatives? A3: The synthesis of substituted hydroxypyridines can be a challenge in itself. If 2-bromo-3-hydroxypyridine is not readily available, you might consider synthesizing it from a more common precursor like 2-amino-3-hydroxypyridine via a Sandmeyer-type reaction. However, this adds steps and complexity to the overall sequence. It is crucial to evaluate the cost and time trade-offs.

Q4: Is an inert atmosphere absolutely necessary? A4: Yes. For optimal results and reproducibility, running the reaction under an inert atmosphere of nitrogen or argon is highly recommended. This prevents the oxidation of the Cu(I) catalyst and minimizes oxidative side reactions. For small-scale lab synthesis, a balloon of nitrogen is often sufficient. For larger-scale reactions, a positive pressure manifold should be used.

Detailed Experimental Protocol (Reference)

This protocol is a representative example based on general Ullmann condensation procedures. Researchers should optimize conditions for their specific setup.

Materials:

  • 2,6-Dibromopyridine (1.1 eq)

  • 2-Bromo-3-hydroxypyridine (1.0 eq)

  • Copper(I) Iodide (CuI) (0.1 eq)

  • Cesium Carbonate (Cs2CO3) (2.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet, add 2-bromo-3-hydroxypyridine, 2,6-dibromopyridine, CuI, and Cs2CO3.

  • Evacuate and backfill the flask with nitrogen three times to ensure an inert atmosphere.

  • Add anhydrous DMF via syringe.

  • Heat the reaction mixture to 140-150 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS (A typical reaction time is 12-24 hours).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove insoluble salts and the copper catalyst.

  • Wash the filtrate sequentially with water and brine to remove DMF.

  • Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure.

  • Purify the resulting crude residue by flash column chromatography on silica gel (using a hexanes/ethyl acetate gradient containing 1% triethylamine) to yield the pure product.

References

  • Maiti, D., & Buchwald, S. L. (2010). Cu-Catalyzed Arylation of Phenols: Synthesis of Sterically Hindered and Heteroaryl Diaryl Ethers. The Journal of Organic Chemistry, 75(5), 1791–1794. [Link]

  • Wikipedia. (n.d.). Ullmann condensation. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Ullmann Reaction. Retrieved from [Link]

  • Journal of Synthetic Chemistry. (2024). Synthesis of Diaryl Ethers via C-O Cross-Coupling of Phenols with Aryl Iodides in the Presence of Copper Catalyst. [Link]

  • RSC Publishing. (2019). Copper-catalyzed synthesis of phenol and diaryl ether derivatives via hydroxylation of diaryliodoniums. RSC Advances. [Link]

  • ResearchGate. (n.d.). Copper-Catalyzed Diaryl Ether Formation from (Hetero)aryl Halides at Low Catalytic Loadings. Retrieved from [Link]

  • Books. (2024).
  • Organic Chemistry Portal. (n.d.). Diaryl ether synthesis by etherification (arylation). Retrieved from [Link]

  • PubMed Central. (n.d.). The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations. Retrieved from [Link]

  • PubMed. (2017). CuCl-Catalyzed Ullmann-Type C-N Cross-Coupling Reaction of Carbazoles and 2-Bromopyridine Derivatives. Journal of Organic Chemistry. [Link]

  • Organic Syntheses. (n.d.). 2-bromopyridine. Retrieved from [Link]

  • Google Patents. (n.d.). US4291165A - Process for making 2-bromopyridine.
  • Google Patents. (n.d.). CN109879815B - 2-bromo-6-aldehyde pyridine and preparation method thereof.
  • PubMed Central. (n.d.). 2-Bromopyridines as Versatile Synthons for Heteroarylated 2-Pyridones via Ru(II)-Mediated Domino C–O/C–N/C–C Bond Formation Reactions. Retrieved from [Link]

  • Georgia Southern Commons. (2023). Synthesis of 2-Bromo-6-Alkylaminopyridines, 2,6-Dialkylaminopyridines, and TREN Based Ligands. [Link]

  • Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). Synthesis of 2,6-disubstituted pyridin-3-yl C-2′-deoxyribonucleosides through chemoselective transformations of bromo-chloropyridine C-nucleosides. [Link]

  • PubMed Central. (n.d.). Synthesis of Diarylated 4-Pyridylmethyl Ethers via Palladium-Catalyzed Cross-Coupling Reactions. Retrieved from [Link]

  • ResearchGate. (n.d.). Recent work for the synthesis of diaryl ethers and the application of... Retrieved from [Link]

  • Chem-space. (n.d.). This compound, 98+%. Retrieved from [Link]

  • ResearchGate. (n.d.). CuCl-Catalyzed Ullmann-Type C-N Cross-Coupling Reaction of Carbazoles and 2-Bromopyridine Derivatives. Retrieved from [Link]

  • RSC Publishing. (n.d.). Copper-catalyzed synthesis of phenol and diaryl ether derivatives via hydroxylation of diaryliodoniums. Retrieved from [Link]

Sources

Technical Support Center: Purification of 2-Bromo-6-(2-bromopyridin-3-yloxy)pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 2-Bromo-6-(2-bromopyridin-3-yloxy)pyridine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) to streamline your purification workflows.

Introduction

This compound is a heterocyclic compound with applications in medicinal chemistry and materials science.[1] Achieving high purity of this compound is critical for the reliability and reproducibility of downstream applications. This guide provides practical, experience-driven advice to overcome common purification challenges.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in the synthesis of this compound?

The impurity profile is highly dependent on the synthetic route. However, common impurities may include:

  • Unreacted starting materials: Such as 2,6-dibromopyridine and 2-bromopyridin-3-ol.

  • Isomeric byproducts: Positional isomers can form depending on the reaction conditions.

  • Over-brominated or under-brominated species: These can arise from harsh reaction conditions or improper stoichiometry.[2]

  • Solvent and reagent residues: Residual solvents and unreacted reagents can contaminate the final product.

Q2: What analytical techniques are recommended for assessing the purity of this compound?

A combination of techniques is recommended for a comprehensive purity assessment:

  • High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for separating the desired product from impurities and providing quantitative purity data.[3][4]

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is effective for identifying volatile impurities and byproducts.[5]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide detailed structural information to confirm the identity of the desired product and characterize impurities.[5]

Q3: What are the primary purification techniques for this compound?

The most effective purification methods for this compound are:

  • Flash Column Chromatography: This is often the most effective method for separating compounds with different polarities.[5]

  • Recrystallization: If the product is a solid, recrystallization is an excellent technique for removing small amounts of impurities.[6]

  • Distillation: For liquid derivatives with boiling points that are significantly different from those of the impurities, fractional distillation under reduced pressure can be a viable option.[5]

Troubleshooting Guides

Column Chromatography

Problem: Poor separation of the product from impurities (co-elution).

  • Possible Cause: The eluent system is not optimal.

  • Solution:

    • TLC Optimization: Before running the column, optimize the eluent system using Thin-Layer Chromatography (TLC). The goal is to achieve a retention factor (Rf) of approximately 0.2-0.3 for the desired compound.[7] A good starting point for brominated pyridine derivatives is a mixture of hexanes and ethyl acetate.[6]

    • Gradient Elution: Employ a shallow gradient of the more polar solvent. For example, start with a low percentage of ethyl acetate in hexanes and gradually increase the concentration.

    • Alternative Solvents: If separation is still poor, consider using a different solvent system, such as dichloromethane in hexanes.[8]

Problem: The compound does not move from the origin of the column.

  • Possible Cause: The eluent is not polar enough, or the compound is strongly adsorbed to the silica gel due to the basicity of the pyridine nitrogens.

  • Solution:

    • Increase Eluent Polarity: Gradually increase the polarity of the eluent system.

    • Add a Basic Modifier: To counteract the acidity of the silica gel, add a small amount of a basic modifier like triethylamine (0.1-1%) to the eluent. This can reduce tailing and improve elution.[8][9]

    • Alternative Stationary Phase: Consider using a less acidic stationary phase, such as neutral alumina.[8]

Problem: The product appears to be decomposing on the column.

  • Possible Cause: The compound may be sensitive to the acidic nature of standard silica gel.

  • Solution:

    • Deactivate Silica Gel: Pre-treat the silica gel with a solvent system containing a small amount of triethylamine before packing the column.[8]

    • Minimize Residence Time: Use a slightly more polar solvent system to speed up elution without compromising separation.[8]

Workflow for Column Chromatography Purification

G cluster_prep Preparation cluster_loading Sample Loading cluster_elution Elution & Collection cluster_analysis Analysis & Isolation tlc TLC Analysis for Eluent Optimization pack Pack Column with Silica Gel tlc->pack dissolve Dissolve Crude Product pack->dissolve load Load Sample onto Column dissolve->load elute Elute with Optimized Solvent System load->elute collect Collect Fractions elute->collect analyze Analyze Fractions by TLC collect->analyze combine Combine Pure Fractions analyze->combine evaporate Evaporate Solvent combine->evaporate

Caption: A generalized workflow for purification by flash column chromatography.

Recrystallization

Problem: The compound "oils out" instead of forming crystals.

  • Possible Cause: This occurs when the solubility of the compound is exceeded at a temperature above its melting point.[6]

  • Solution:

    • Reheat and Add More Solvent: Reheat the solution until the oil redissolves, then add a small amount of additional solvent before allowing it to cool slowly.[6]

    • Use a Solvent Pair: Dissolve the compound in a minimal amount of a "good" solvent in which it is highly soluble. Then, slowly add a "poor" or "anti-solvent" in which it is insoluble, dropwise at an elevated temperature until the solution becomes slightly cloudy. Add a drop or two of the "good" solvent to clarify the solution, then allow it to cool slowly. A common pair for pyridine derivatives is ethyl acetate and hexanes.[6]

Problem: No crystals form, even after cooling.

  • Possible Cause: The solution may be too dilute or supersaturated.[6]

  • Solution:

    • Reduce Solvent Volume: If too much solvent was used, carefully evaporate some of it to increase the concentration of the product and allow the solution to cool again.[6]

    • Induce Crystallization:

      • Scratching: Gently scratch the inside of the flask below the surface of the liquid with a glass rod to create nucleation sites.[6]

      • Seeding: Add a tiny, pure crystal of the desired product (a seed crystal) to the cooled solution.[6]

Problem: The recrystallized product is still impure.

  • Possible Cause: Impurities may have co-crystallized with the product.

  • Solution:

    • Slow Cooling: Ensure the solution cools slowly to room temperature before placing it in an ice bath. Rapid cooling can trap impurities in the crystal lattice.[10]

    • Second Recrystallization: A second recrystallization step may be necessary to achieve the desired purity.

    • Pre-Purification: If the crude material is highly impure, it may be necessary to perform a preliminary purification step, such as column chromatography, before recrystallization.[5]

Troubleshooting Common Purification Challenges

SymptomPossible Cause(s)Suggested Solutions
Yellow or Brownish Product Presence of colored impurities.Wash the organic layer with a dilute solution of a reducing agent (e.g., sodium bisulfite) if oxidation is suspected. Treat the organic solution with activated carbon before filtration.[9][10]
Low Recovery Product has some solubility in the aqueous phase during extraction. The recrystallization solvent was not ideal.During aqueous workup, ensure the pH is neutral to slightly basic to prevent protonation of the pyridine nitrogen. Use a saturated brine wash to minimize solubility in the aqueous phase.[8] For recrystallization, ensure the minimum amount of hot solvent is used.[6]
Multiple Spots on TLC After Purification Incomplete separation. Decomposition during purification.Re-optimize the purification conditions. Consider using a different technique or a combination of techniques. Check for compound stability under the purification conditions.[8]

Experimental Protocols

Protocol 1: General Procedure for Purification by Flash Column Chromatography
  • TLC Analysis: Determine the optimal eluent system by running TLC plates of the crude reaction mixture in various solvent systems (e.g., different ratios of hexanes/ethyl acetate).[7]

  • Column Preparation:

    • Securely clamp a glass chromatography column vertically in a fume hood.

    • Place a small plug of cotton or glass wool at the bottom of the column, followed by a thin layer of sand (approximately 1 cm).[7]

    • Prepare a slurry of silica gel in the chosen eluent and carefully pour it into the column, avoiding the formation of air bubbles. Gently tap the column to ensure even packing.[7]

    • Add another thin layer of sand on top of the silica gel.[5]

    • Drain the excess eluent until the solvent level is just at the top of the sand layer.

  • Sample Loading:

    • Wet Loading: Dissolve the crude product in a minimal amount of the eluent and carefully add it to the top of the column using a pipette.[5]

    • Dry Loading: If the crude product has poor solubility in the eluent, dissolve it in a suitable solvent, adsorb it onto a small amount of silica gel, evaporate the solvent, and then load the dry powder onto the column.[6]

  • Elution and Fraction Collection:

    • Carefully add the eluent to the top of the column.

    • Apply gentle pressure (using air or nitrogen) to achieve a steady flow rate.

    • Collect fractions in test tubes or vials.

  • Analysis and Isolation:

    • Monitor the collected fractions by TLC to identify those containing the pure product.

    • Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.[6]

Protocol 2: General Procedure for Purification by Recrystallization
  • Solvent Selection: Choose a solvent in which the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. Common solvents for brominated pyridine derivatives include ethanol, methanol, ethyl acetate, and hexanes, or a mixture of these.[6]

  • Dissolution: Place the crude product in an Erlenmeyer flask and add a minimal amount of the chosen hot recrystallization solvent until the solid just dissolves.[6]

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.[6][10]

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Crystals of the pure product should start to form. Once the flask has reached room temperature, it can be placed in an ice bath to maximize crystal formation.[6][10]

  • Isolate and Dry the Crystals: Collect the crystals by vacuum filtration using a Buchner funnel. Wash the crystals with a small amount of cold solvent. Allow the crystals to air dry on the filter paper, and then transfer them to a watch glass or drying oven to remove all traces of solvent.[6]

References

  • Technical Support Center: Purification of 2-Bromo-4-methylpyridine Derivatives - Benchchem.
  • Technical Support Center: Purification of 3-Bromopyridine-D4 Reaction Products - Benchchem.
  • Technical Support Center: Purification of 2-Amino-4-bromopyridine Reaction Products - Benchchem.
  • CN109879815B - 2-bromo-6-aldehyde pyridine and preparation method thereof - Google Patents.
  • Minimizing the formation of impurities during the synthesis of 6-Bromopyridin-3-amine derivatives - Benchchem.
  • Technical Support Center: Purification of 2-Bromo-4-iodopyridine Reaction Products - Benchchem.
  • US4291165A - Process for making 2-bromopyridine - Google Patents.
  • Preparation of 2-Bromo-6-(bromomethyl)pyridine: An Application Note and Protocol - Benchchem.
  • 2-bromopyridine - Organic Syntheses Procedure.
  • 2 - SAFETY DATA SHEET.
  • Separation of 2-Bromopyridine on Newcrom R1 HPLC column - SIELC Technologies.
  • HPLC Separation of Pyridine, Bromopyridine and Bipyridine on Amaze SC Mixed-Mode Column - HELIX Chromatography.
  • This compound, 98+% C10H6Br2N2O, MW: 329.98 - ChemWhat.
  • This compound, 98+% C10H6Br2N2O, MW: 329.98 CAS#: 1065484-65-2; ChemWhat Code: 1042958 - ChemWhat.
  • Synthesis of 2-Bromo-6-Alkylaminopyridines, 2,6-Dialkylaminopyridines, and TREN Based Ligands - Georgia Southern Commons.
  • 1065484-65-2|2-Bromo-3-((6-bromopyridin-2-yl)oxy)pyridine - BLDpharm.
  • Technical Support Center: Preparation of 2-Bromo-6-(bromomethyl)pyridine - Benchchem.
  • How to carry out bromination of pyridine at 2- or 4- positions? - ResearchGate.
  • Application Notes and Protocols for the Column Chromatography Purification of 3-Bromo-2-chloropyridine - Benchchem.
  • cas 1065484-65-2|| where to buy 2-Bromo-3-((6-bromopyridin-2-yl)oxy)pyridine - Chemenu.
  • Application Note: Purification of 6-Bromo-2-methoxy-1-naphthaldehyde by Recrystallization - Benchchem.
  • Pyridine•BrF3, the Missing Link for Clean Fluorinations of Aromatic Derivatives | Organic Letters - ACS Publications.
  • 2-Bromo-6-(trifluoromethyl)pyridine 97 189278-27-1 - Sigma-Aldrich.

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Technical Support Center: 2-Bromo-6-(2-bromopyridin-3-yloxy)pyridine Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support center for researchers, scientists, and drug development professionals working with 2-Bromo-6-(2-bromopyridin-3-yloxy)pyridine. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address specific challenges you may encounter during your experiments. Our focus is on providing practical, experience-driven insights to help you navigate the complexities of this versatile building block and minimize the formation of unwanted side products.

I. Understanding the Reactivity of this compound

This compound is a highly functionalized molecule with two distinct bromine atoms, making it a valuable precursor for the synthesis of complex heterocyclic systems. The bromine atom at the 2-position of the first pyridine ring and the bromine at the 2-position of the second pyridine ring exhibit different reactivities due to the electronic effects of the ether linkage and the nitrogen atoms. The positions ortho and para to the pyridine nitrogen are generally more activated towards nucleophilic aromatic substitution (SNAr)[1][2]. This inherent reactivity, while beneficial, can also lead to a variety of side reactions if not carefully controlled.

II. Troubleshooting Guide: Common Side Reactions and Mitigation Strategies

This section addresses common issues encountered in reactions involving this compound. Each entry is structured in a question-and-answer format to provide direct solutions to specific experimental observations.

FAQ 1: My reaction is producing a significant amount of a high-molecular-weight byproduct that is insoluble in most organic solvents. What is it and how can I prevent its formation?

Answer:

This is a classic sign of Ullmann-type homocoupling , where two molecules of your starting material react with each other. This is particularly prevalent in copper- or palladium-catalyzed cross-coupling reactions when the reaction conditions are too harsh or the catalyst loading is too high.

Causality: The bromine atoms on the pyridine rings are susceptible to oxidative addition to the metal catalyst, leading to the formation of an organometallic intermediate. If this intermediate reacts with another molecule of the starting material instead of your desired coupling partner, it results in the formation of a dimeric or polymeric byproduct.

Mitigation Strategies:

  • Lower the Reaction Temperature: High temperatures accelerate the rate of homocoupling. Try running your reaction at the lowest temperature that still allows for the desired transformation to proceed.

  • Reduce Catalyst Loading: While counterintuitive, a lower catalyst concentration can sometimes disfavor the bimolecular homocoupling pathway.

  • Use a More Selective Catalyst System: For Suzuki or Stille couplings, consider using a catalyst system with bulky phosphine ligands that can sterically hinder the approach of the large starting material for homocoupling[3].

  • Control the Stoichiometry: Ensure a slight excess of your desired coupling partner to favor the cross-coupling reaction.

Parameter Standard Condition Troubleshooting Adjustment
Temperature100-120 °C80-100 °C
Catalyst Loading5-10 mol%1-3 mol%
LigandStandard phosphineBulky phosphine (e.g., XPhos, SPhos)

Workflow for Minimizing Homocoupling:

start High MW Byproduct Observed temp Reduce Temperature start->temp cat Lower Catalyst Loading temp->cat lig Use Bulky Ligand cat->lig stoich Adjust Stoichiometry lig->stoich end Minimized Homocoupling stoich->end sub This compound des Desired Product sub->des side Intramolecular Cyclization Product sub->side nuc Nucleophile nuc->des Desired Pathway base Base base->side Side Pathway (Strong Base)

Sources

Improving the yield of reactions involving 2-Bromo-6-(2-bromopyridin-3-yloxy)pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 2-Bromo-6-(2-bromopyridin-3-yloxy)pyridine

Welcome to the technical support center for this compound. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of using this versatile but challenging reagent. Here, we address common issues encountered during cross-coupling reactions and provide in-depth, field-proven solutions to optimize your reaction yields.

Frequently Asked Questions (FAQs)

Q1: What are the primary applications of this compound?

A1: This compound is a key intermediate in the synthesis of complex molecules, particularly in the pharmaceutical and materials science sectors. Its two distinct bromine atoms on separate pyridine rings allow for sequential, regioselective cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig aminations. This enables the construction of elaborate bi-aryl or hetero-aryl structures, which are common motifs in biologically active compounds.[1][2][3]

Q2: What are the main challenges when working with this molecule?

A2: The primary challenges stem from the presence of two electronically distinct bromopyridine moieties. Key issues include:

  • Controlling Regioselectivity: Achieving selective reaction at one bromine atom over the other.

  • Low Yields: Often caused by side reactions like dehalogenation or homocoupling.[4][5]

  • Catalyst Inhibition: The pyridine nitrogen atoms can coordinate to the metal center of the catalyst, potentially slowing down or halting the reaction.[6]

  • Substrate Stability: The ether linkage may be susceptible to cleavage under harsh acidic or basic conditions.[7][8][9]

Q3: How should I store and handle this compound?

A3: Like many haloaromatics, it should be stored in a cool, dry place, away from light and moisture to prevent degradation. It is advisable to handle the compound under an inert atmosphere (e.g., argon or nitrogen) when setting up reactions to avoid introducing moisture, which can contribute to side reactions like hydrolysis of the substrate or deactivation of catalysts and reagents.

Troubleshooting Guide: Low Reaction Yields

Low or no product yield is a frequent frustration. The following sections break down the most common causes and provide targeted solutions.

Issue 1: Low or No Conversion in Suzuki-Miyaura Coupling

You've set up a Suzuki-Miyaura reaction to couple an arylboronic acid with this compound, but after several hours, TLC or LC-MS analysis shows mostly starting material.

Possible Causes & Solutions:

  • Inactive Catalyst: The palladium catalyst is the engine of the reaction. Its deactivation is a common culprit.

    • Solution: Ensure your palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) and phosphine ligands are fresh and have been stored properly under an inert atmosphere to prevent oxidation.[10] Consider using a pre-formed Pd(0) catalyst like Pd(PPh₃)₄ or a more robust pre-catalyst that readily forms the active catalytic species.[1][10] Crucially, all solvents and reagents must be rigorously degassed to remove dissolved oxygen, a known catalyst poison.[10][11]

  • Inappropriate Ligand Choice: The electronic properties of the pyridine rings necessitate a carefully chosen ligand.

    • Solution: For electron-deficient pyridine rings, bulky and electron-rich phosphine ligands are generally more effective.[1][10] Ligands like SPhos, XPhos, or RuPhos from the Buchwald family often improve reaction efficiency for challenging substrates.[1][11] These ligands promote the crucial oxidative addition and reductive elimination steps of the catalytic cycle.

  • Insufficiently Strong or Inappropriate Base: The base plays a critical role in the transmetalation step.

    • Solution: While common bases like Na₂CO₃ or K₂CO₃ can be effective, challenging couplings often require stronger, non-nucleophilic bases.[12] Consider screening stronger bases such as K₃PO₄ or Cs₂CO₃, particularly when using anhydrous conditions.[10][11] The choice of base can significantly influence the reaction's success.[4][13]

  • Low Reaction Temperature: The reaction may simply lack the necessary thermal energy to overcome the activation barrier.

    • Solution: If the reaction is sluggish at a standard temperature (e.g., 80 °C), cautiously increase it in increments (e.g., to 100-110 °C) while monitoring for product formation and potential decomposition.[10]

  • To an oven-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add this compound (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), and a thoroughly dried, finely powdered base (e.g., K₃PO₄, 2.0-3.0 equiv.).

  • In a separate vial, prepare the catalyst by mixing the palladium source (e.g., Pd(OAc)₂, 2 mol%) and the ligand (e.g., SPhos, 4 mol%) in a small amount of anhydrous, degassed solvent (e.g., 1,4-dioxane or toluene).

  • Add the bulk of the anhydrous, degassed solvent to the Schlenk flask, followed by the catalyst premix via syringe.

  • Seal the flask and heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

Suzuki_Workflow Start Reaction Setup: - Aryl Halide (1 equiv) - Boronic Acid (1.2 equiv) - Base (2 equiv) Heat Heat & Stir (e.g., 100 °C, 12h) Start->Heat Catalyst Catalyst System: - Pd Source (e.g., Pd(OAc)₂) - Ligand (e.g., SPhos) Catalyst->Heat Solvent Anhydrous, Degassed Solvent (e.g., Dioxane) Solvent->Heat Monitor Monitor Progress (TLC / LC-MS) Heat->Monitor Workup Workup & Purify Monitor->Workup Complete Troubleshoot Troubleshoot: - Change Ligand - Change Base - Increase Temp Monitor->Troubleshoot Incomplete Product Desired Product Workup->Product Troubleshoot->Heat Re-run

Caption: Workflow for Suzuki-Miyaura reaction optimization.

Issue 2: Significant Dehalogenation Byproduct Formation

Your reaction is proceeding, but you observe a significant amount of a byproduct where one of the bromine atoms has been replaced by a hydrogen atom.

Possible Causes & Solutions:

  • Source of Hydride: Dehalogenation (or hydrodehalogenation) is a common side reaction in palladium-catalyzed couplings and points to the presence of a hydride source.[4][5]

    • Solution: The source of the hydride can be subtle. Trace amounts of water, alcohol solvents, or even certain bases can generate palladium-hydride species that lead to this byproduct.[4][14]

      • Solvent Choice: Switch to rigorously anhydrous, non-alcoholic solvents like toluene or dioxane. Solvents like DMF have been observed to promote dehalogenation more than others.[4]

      • Base Selection: The choice of base is critical. Some bases can inadvertently act as hydride donors.[4] Screen different bases to find one that minimizes this side reaction.

      • Ligand Effects: The phosphine ligand can influence the relative rates of the desired coupling versus dehalogenation.[4][5] Bulky, electron-rich ligands can often favor the desired reductive elimination pathway.[5]

Dehalogenation_Pathway Pd0 Pd(0)L₂ OxAdd Ar-Pd(II)-Br(L)₂ (Oxidative Addition) Pd0->OxAdd ArX Ar-Br ArX->OxAdd Coupling Desired Coupling (Transmetalation & Reductive Elimination) OxAdd->Coupling [Nu] PdH Ar-Pd(II)-H(L)₂ OxAdd->PdH [H⁻] Product Ar-Nu Coupling->Product Hydride Hydride Source (H₂O, Alcohol, Base) Hydride->PdH Dehalogenation Dehalogenation (Reductive Elimination) PdH->Dehalogenation Byproduct Ar-H Dehalogenation->Byproduct

Caption: Competing pathways: Desired coupling vs. dehalogenation.

Issue 3: Low Yield in Buchwald-Hartwig Amination

When attempting to couple an amine with this compound, the yield is disappointingly low.

Possible Causes & Solutions:

  • Ligand and Base Combination: Buchwald-Hartwig aminations are highly sensitive to the interplay between the ligand and the base.

    • Solution: A strong, non-nucleophilic base like NaOtBu, LiHMDS, or K₃PO₄ is typically required.[15][16] The combination of the palladium source and ligand is also critical. For 2-bromopyridines, systems like Pd₂(dba)₃/BINAP or Pd(OAc)₂/dppp have shown good results.[15][16] Bulky, electron-rich phosphine ligands are generally favored to promote the C-N bond formation.[15][17]

  • Volatile Amine: If using a low-boiling-point amine (e.g., methylamine, ethylamine), it may be escaping from the reaction mixture.

    • Solution: For volatile amines, the reaction must be performed in a sealed tube or a pressure vessel to maintain a sufficient concentration of the nucleophile in the reaction medium.[18]

  • Poor Nucleophilicity of the Amine: Electron-deficient aromatic amines or hindered secondary amines can be poor nucleophiles.

    • Solution: For less reactive amines, more forcing conditions may be necessary, including higher temperatures and the use of highly active catalyst systems (e.g., Buchwald precatalysts).[11][19] Screening a range of bulky phosphine ligands is often essential to find one that facilitates the coupling of a challenging amine.[16]

Reaction TypePalladium SourceRecommended LigandsRecommended BasesSolventTypical Temp. (°C)
Suzuki-Miyaura Pd(OAc)₂, Pd₂(dba)₃SPhos, XPhos, RuPhos, PPh₃K₃PO₄, Cs₂CO₃, K₂CO₃Dioxane, Toluene80 - 110
Buchwald-Hartwig Pd(OAc)₂, Pd₂(dba)₃BINAP, XPhos, dppp, RuPhosNaOtBu, LiHMDS, K₃PO₄Toluene, THF80 - 100

This table provides general starting points. Optimization is crucial for each specific substrate combination.[11][16][20]

References

  • A Comparative Guide to Palladium Catalysts for Suzuki Coupling of 2,5-Dibromo-3-(trifluoromethyl)pyridine. Benchchem.
  • Technical Support Center: Preventing Dehalogenation in Cross-Coupling Reactions. Benchchem.
  • Technical Support Center: Troubleshooting Dehalogenation in Cross-Coupling Reactions. Benchchem.
  • A Comparative Guide to Palladium Catalysts for Heterocyclic Suzuki Coupling. Benchchem.
  • Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. NIH.
  • Solvent effects in palladium catalysed cross-coupling reactions. White Rose Research Online.
  • Palladium-Catalyzed Cross-Coupling Reactions with Fluorinated Substrates: Mechanistic Insights into the Undesired Hydrodehalogenation of Aryl Halides.
  • Technical Support Center: Optimizing Catalyst Selection for Cross-Coupling Reactions with 4-Amino-3,5-dichloropyridine. Benchchem.
  • Regioselective palladium-catalyzed SuzukieMiyaura coupling reaction of 2,4,6-trihalogenopyrido[2,3-d]pyrimidines.
  • Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines.
  • The Effect of Vicinyl Olefinic Halogens on Cross-Coupling Reactions Using Pd(0)
  • Buchwald–Hartwig amin
  • A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines.
  • A practical Buchwald-Hartwig amination of 2-bromopyridines with vol
  • Practical Aspects of Carbon−Carbon Cross-Coupling Reactions Using Heteroarenes.
  • Cross-Coupling Reactions of Aromatic and Heteroaromatic Silanolates with Aromatic and Heteroarom
  • Optimizing Suzuki Coupling Reactions. CovaSyn.
  • Buchwald-Hartwig amination of a bromopyridine with cyclohexane-1,2-diamine.
  • Optimizing reaction conditions for coupling Pyrazine-2-sulfonyl chloride with poor nucleophiles. Benchchem.
  • A Head-to-Head Comparison of Catalysts for the Buchwald-Hartwig Amin
  • Buchwald-Hartwig Amin
  • A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.
  • Cross-Coupling Reactions of Aromatic and Heteroaromatic Silanolates with Aromatic and Heteroaromatic Halides. Journal of the American Chemical Society.
  • 2-Bromopyridines as Versatile Synthons for Heteroarylated 2-Pyridones via Ru(II)
  • Cross-Coupling Reactions of Aromatic and Heteroaromatic Silanolates with Aromatic and Heteroarom
  • Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides. Chemical Science (RSC Publishing) DOI:10.1039/C7SC00675F.
  • Synthesis of 2,6-disubstituted pyridin-3-yl C-2′-deoxyribonucleosides through chemoselective transformations of bromo-chloropyridine C-nucleosides. Organic & Biomolecular Chemistry (RSC Publishing).
  • 2-bromopyridine. Organic Syntheses Procedure.
  • Synthesis of 2-Bromo-6-Alkylaminopyridines, 2,6-Dialkylaminopyridines, and TREN Based Ligands. Georgia Southern Commons.
  • Suzuki reactions of 2-bromopyridine with aryl boronic acids a.
  • Base‐Activated Latent Heteroaromatic Sulfinates as Nucleophilic Coupling Partners in Palladium‐C
  • Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions. Catalysis Science & Technology (RSC Publishing) DOI:10.1039/C9CY01331H.
  • Solvent and base dependence of copper-free palladium-catalyzed cross-couplings between terminal alkynes and arylic iodides: development of efficient conditions for the construction of gold(III)/free-base porphyrin dimers. PubMed.
  • 2-Bromo-6-methylpyridine 98 5315-25-3. Sigma-Aldrich.
  • Buchwald-Hartwig Amination. Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides.
  • Optimizations of the Suzuki coupling of 3‐bromopyridine with potassium...
  • Technical Support Center: Optimizing Suzuki Coupling Reactions for 2-Bromo-6-isopropylpyrazine. Benchchem.
  • Different reaction conditions for hydrolysis of ethers and epoxides.
  • What are some common causes of low reaction yields? : r/Chempros. Reddit.
  • On the reactivity of the bromine atoms in brominated pyridines: The preparation of brominated 2‐ and 4‐aminopyridines.
  • 2-Bromopyridines as Versatile Synthons for Heteroarylated 2-Pyridones via Ru(II)
  • 18.3: Reactions of Ethers - Acidic Cleavage. Chemistry LibreTexts.
  • Acidic cleavage of ethers (SN2). Master Organic Chemistry.
  • Reaction classification and yield prediction using the differential reaction fingerprint DRFP.
  • Recent Progresses in the Catalytic Stereoselective Dearomatiz

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Technical Support Center: Overcoming Catalyst Deactivation with 2-Bromo-6-(2-bromopyridin-3-yloxy)pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Navigating the Challenges of a Privileged Scaffold

2-Bromo-6-(2-bromopyridin-3-yloxy)pyridine is a highly functionalized diaryl ether containing two distinct bromopyridyl moieties. This structure makes it a valuable and versatile building block in medicinal chemistry and materials science, particularly for synthesizing complex polypyridyl systems through transition-metal-catalyzed cross-coupling reactions. However, the very features that make this molecule attractive—multiple halogen sites for selective functionalization and two pyridine nitrogen atoms—also present significant challenges, most notably the propensity to cause catalyst deactivation.

This technical guide provides researchers, scientists, and drug development professionals with a dedicated resource for troubleshooting and overcoming catalyst deactivation in reactions involving this substrate. By understanding the underlying mechanisms of deactivation, users can design more robust and efficient synthetic routes.

Frequently Asked Questions (FAQs): Understanding the Root Causes

Q1: My cross-coupling reaction (e.g., Suzuki, Buchwald-Hartwig) with this compound is stalling or showing low conversion. What are the most likely causes?

A1: Sluggish or incomplete reactions involving this substrate are most commonly linked to the deactivation of the palladium catalyst. The primary culprits are:

  • Catalyst Inhibition by the Substrate/Product: The nitrogen atoms on the pyridine rings can coordinate strongly with the palladium center. This can lead to the formation of stable, off-cycle catalyst complexes that are catalytically inactive or significantly less active.[1][2] This is a well-documented issue with 2-substituted pyridine substrates.[1]

  • Catalyst Aggregation: The active Pd(0) species can aggregate into catalytically inactive palladium black, a common deactivation pathway in many cross-coupling reactions.[1][3] This is often visible as a black precipitate in the reaction vessel.

  • Presence of Impurities: Trace impurities in the starting material, reagents, or solvents, such as sulfur or other halides, can act as potent catalyst poisons.[3][4]

Q2: I observe a black precipitate forming in my reaction. What is it, and how can I prevent it?

A2: The black precipitate is almost certainly palladium black, which is finely divided, catalytically inert palladium metal.[1] It forms when the active, soluble Pd(0) catalyst species agglomerate. This process is often accelerated by high temperatures, low ligand-to-metal ratios, or the presence of species that can strip ligands from the metal center.

Prevention Strategies:

  • Use Stabilizing Ligands: Employ bulky, electron-rich phosphine ligands (e.g., Buchwald or Herrmann-type ligands) that effectively stabilize the monomeric Pd(0) species and promote the desired catalytic cycle over aggregation.

  • Control Reaction Temperature: Avoid excessively high temperatures, which can increase the rate of catalyst decomposition and aggregation.[5]

  • Maintain an Inert Atmosphere: Rigorously exclude oxygen, as oxidation of phosphine ligands to less-coordinating phosphine oxides can destabilize the catalyst and lead to precipitation.[1]

Q3: Why is this compound particularly challenging for palladium catalysts compared to simpler aryl bromides?

A3: The challenge arises from its bidentate chelating ability. The molecule's geometry can allow both a pyridine nitrogen and the ether oxygen to coordinate to the palladium center, or more likely, the two separate pyridine rings can act as a pincer-like ligand. Bipyridine and related polypyridyl compounds are known to form very stable complexes with transition metals.[6][7][8] While this property is useful when they are intended as ligands, it becomes a liability when they are the substrate. The formation of a stable [Pd(substrate)₂] or related complex can sequester the catalyst from the active cycle, effectively poisoning the reaction.

Q4: Could impurities in my batch of this compound be poisoning the catalyst?

A4: Absolutely. The synthesis of heteroaromatic compounds can sometimes leave behind trace impurities that are potent catalyst poisons.[9] Potential culprits include:

  • Residual Synthesis Catalysts: If a palladium catalyst was used to synthesize a precursor to your starting material, incomplete removal could affect the stoichiometry of your reaction.[9]

  • Sulfur-Containing Reagents: If reagents like sulfonyl chlorides or thiols were used in preceding steps, even trace amounts of residual sulfur can irreversibly poison palladium.[4]

  • Other Halides: While bromine is the intended reactive site, residual iodine or chlorine from starting materials could compete in the reaction or interact with the catalyst differently.

Q5: Can I regenerate a palladium catalyst that has been deactivated during a reaction with this substrate?

A5: Regeneration is sometimes possible, but its success depends on the deactivation mechanism.

  • For Palladium Black: Regeneration is difficult in situ. The precipitated metal must typically be isolated, re-solubilized (e.g., with aqua regia), and then reduced back to a usable Pd(0) or Pd(II) precursor, which is often not practical on a lab scale.

  • For Poisoning: If the poison is a reversibly bound inhibitor, washing the catalyst (if heterogeneous) or altering reaction conditions may help. However, for strongly bound poisons like sulfur, the deactivation is often permanent.[10]

  • General Methods: Some documented regeneration methods for deactivated palladium catalysts include washing with solvents, treatment with acids or bases, or controlled oxidation to burn off organic foulants.[11][12][13]

Troubleshooting Guides & Protocols

Guide 1: Diagnosing the Mode of Catalyst Deactivation

This workflow helps pinpoint the likely cause of reaction failure.

G start Reaction Stalled or Low Yield precipitate Is a black precipitate visible? start->precipitate sluggish Was the reaction sluggish from t=0? precipitate->sluggish No cause_agg Primary Cause: Pd(0) Aggregation (Palladium Black) precipitate->cause_agg Yes cause_inhib Primary Cause: Substrate/Product Inhibition sluggish->cause_inhib Yes cause_poison Primary Cause: Impurity Poisoning or Ligand Degradation sluggish->cause_poison No sol_agg Solution: - Use more robust/bulky ligands - Lower reaction temperature - Ensure strict inert atmosphere cause_agg->sol_agg sol_inhib Solution: - Increase catalyst/ligand loading - Use highly active catalyst system - Screen different ligand classes cause_inhib->sol_inhib sol_poison Solution: - Purify starting materials/reagents - Use fresh, high-purity solvents - Test a fresh batch of catalyst/ligand cause_poison->sol_poison

Caption: Decision tree for troubleshooting catalyst deactivation.

Protocol 1: General Optimized Conditions for Cross-Coupling

This protocol provides a robust starting point for Suzuki-Miyaura or similar cross-coupling reactions to minimize the risk of catalyst deactivation.

1. Reagent and Glassware Preparation:

  • Thoroughly oven-dry all glassware and cool under a stream of inert gas (Argon or Nitrogen).
  • Use freshly distilled, anhydrous, and degassed solvents. Toluene or Dioxane are common choices.
  • Ensure the this compound starting material is of high purity. If in doubt, recrystallize or purify by column chromatography.
  • Use a high-purity boronic acid/ester or other coupling partner.

2. Reaction Assembly (Strictly under Inert Atmosphere):

  • To a dried Schlenk flask, add the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%) and the phosphine ligand (e.g., SPhos, XPhos, 2.2-4.4 mol% relative to Pd metal).
  • Add this compound (1.0 equiv).
  • Add the coupling partner (e.g., arylboronic acid, 1.2-1.5 equiv).
  • Add the base (e.g., K₃PO₄ or Cs₂CO₃, 2.0-3.0 equiv). These are often preferred over alkoxides for sensitive substrates.[2]
  • Add the degassed solvent via cannula.

3. Reaction Execution:

  • Stir the mixture at room temperature for 10-15 minutes to allow for catalyst activation.
  • Slowly heat the reaction to the desired temperature (typically 80-110 °C). Avoid rapid heating.
  • Monitor the reaction by TLC or LC-MS. If the reaction stalls, do not increase the temperature further as this may accelerate decomposition. Instead, consider adding a fresh portion of catalyst/ligand.

4. Rationale for Choices:

  • Catalyst System: The use of bulky, electron-rich monophosphine ligands (Buchwald-type) is critical. They promote fast oxidative addition and reductive elimination, minimizing the lifetime of intermediates that could be intercepted by the substrate's nitrogen atoms.[2] They also sterically shield the palladium center, hindering aggregation.
  • Base: A non-nucleophilic inorganic base like K₃PO₄ avoids potential side reactions that can occur with stronger, more soluble bases.
  • Inert Atmosphere: Oxygen can degrade phosphine ligands to phosphine oxides, which are poor ligands for Pd(0), leading to catalyst precipitation.[1]

Visualizing the Problem: Deactivation Pathways

The standard palladium-catalyzed cross-coupling cycle is efficient, but the presence of a substrate like this compound introduces multiple off-ramps that lead to inactive species.

Deactivation cluster_cycle Catalytic Cycle pd0 Active Pd(0)L₂ oa Oxidative Addition pd0->oa pd_black Palladium Black (Inactive Aggregate) pd0->pd_black Aggregation pd2_complex [Ar-Pd(II)-Br]L₂ oa->pd2_complex tm Transmetalation pd2_complex->tm off_cycle Stable Substrate-Pd(II) Complex (Inactive) pd2_complex->off_cycle Substrate Coordination pd2_couple [Ar-Pd(II)-Ar']L₂ tm->pd2_couple re Reductive Elimination pd2_couple->re re->pd0

Caption: Key deactivation pathways branching from the main catalytic cycle.

Data Summary: Recommended Starting Conditions

The following table summarizes recommended component choices for mitigating catalyst deactivation when working with challenging heteroaromatic substrates.

ComponentRecommended ChoicesRationale
Pd Precursor Pd₂(dba)₃, Pd(OAc)₂Readily available and effective precursors for generating the active Pd(0) species in situ.
Ligand Bulky Monophosphines: SPhos, XPhos, RuPhosPromote fast reductive elimination, sterically hinder catalyst dimerization, and prevent the formation of inactive bis-ligated complexes.[2]
Base K₃PO₄, K₂CO₃, Cs₂CO₃Non-nucleophilic, good functional group tolerance, and less likely to cause dehalogenation side-reactions compared to alkoxides.[2][14]
Solvent Toluene, Dioxane, CPMEAnhydrous, high-boiling aprotic solvents that are common for cross-coupling and have good solubility for organic reagents.
Temperature 80 - 110 °CBalances reaction rate with catalyst stability. Higher temperatures can accelerate both the desired reaction and catalyst decomposition.[5][15]

References

  • Deactivation and Regeneration of Palladium Catalysts for Hydrogenation Debenzylation of 2,4,6,8,10,12-Hexabenzyl-2,4,6,8,10,12-Hexaazaisowurtzitane (HBIW). (2022). MDPI.
  • Recycling of Gas Phase Residual Dichloromethane by Hydrodechlorination: Regeneration of Deactivated Pd/C C
  • Spent Palladium on Alumina Catalyst Regeneration for Hydrogen Peroxide Production. (2020). Science Signpost Publishing Inc.
  • Regeneration of palladium based catalyst for methane ab
  • Technical Support Center: Catalyst Deactivation in Pyridine-2-sulfon
  • Technical Support Center: Preventing Catalyst Deactivation in Palladium-C
  • Insight into the Role of Bipyridine Ligands in Palladium-‐Catalyzed Aerobic Oxid
  • Thermal decomposition of complexes of palladium(II) chloride with substituted pyridines. (1972). Journal of Inorganic and Nuclear Chemistry.
  • Troubleshooting palladium catalyst deactivation in 9,10-Dihydro-1,2-phenanthrenediamine synthesis. Benchchem.
  • The Role of Bipyridine Ligands in Modern C
  • Polypyridyl and bipyridine-based ligands and their corresponding Co complexes.
  • Recent Progress on the Synthesis of Bipyridine Deriv
  • Identification and Elimination of an Unexpected Catalyst Poison in Suzuki Coupling. [Source not provided].
  • Poisoning and deactivation of palladium c
  • The Early Years of 2,2′-Bipyridine—A Ligand in Its Own Lifetime. (2019). MDPI.
  • Minimizing the formation of impurities during the synthesis of 6-Bromopyridin-3-amine deriv
  • Why Does Catalyst Poisoning Occur In Kinetics?. (2025). YouTube.
  • Buchwald-Hartwig Amin
  • Impact of impurities in covalent organic frameworks on catalytic properties of supported isolated Pd complexes. Catalysis Science & Technology (RSC Publishing).

Sources

Technical Support Center: Reaction Monitoring for the Synthesis of 2-Bromo-6-(2-bromopyridin-3-yloxy)pyridine by TLC and HPLC

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the chromatographic monitoring of reactions involving 2-Bromo-6-(2-bromopyridin-3-yloxy)pyridine. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting advice and frequently asked questions (FAQs) to ensure accurate and efficient reaction monitoring using Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC).

Section 1: Understanding the Analyte - this compound

Chemical Profile:

PropertyValue
IUPAC Name This compound
Molecular Formula C₁₀H₆Br₂N₂O[1][2]
Molecular Weight 329.98 g/mol [1][2]
CAS Number 1065484-65-2[1][2]

This molecule contains two pyridine rings, making it basic in nature, and two bromine atoms, which add to its molecular weight and can influence its interaction with stationary phases in chromatography. The ether linkage provides some polarity. Understanding these structural features is crucial for developing effective TLC and HPLC monitoring methods. The basicity of the pyridine nitrogen atoms is a key factor that can lead to challenges such as peak tailing in chromatography.[3]

Section 2: Thin-Layer Chromatography (TLC) Monitoring

Thin-Layer Chromatography is a rapid and effective tool for qualitatively monitoring the progress of a chemical reaction.[4] It allows for the quick assessment of the consumption of starting materials and the formation of products.

Frequently Asked Questions (FAQs) for TLC Monitoring

Q1: What is a good starting solvent system for monitoring my reaction?

A1: For compounds with "normal" polarity, a good starting point is a mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate.[4] Given the polar nature of your product, you will likely need a more polar mobile phase.

Recommended Starting Solvent Systems:

SystemRatio (v/v)Comments
Hexane:Ethyl Acetate70:30 to 50:50A good initial screen to determine the general polarity.
Dichloromethane:Methanol98:2 to 95:5Useful if the product is more polar and doesn't move much in Hexane:EtOAc.[5]
Dichloromethane with 1% Triethylamine (TEA)-The TEA can help reduce streaking caused by the basic pyridine nitrogens interacting with the acidic silica gel.[6]

Q2: My spots are streaking badly. What can I do?

A2: Streaking is a common issue with basic compounds like pyridines due to strong interactions with the acidic silanol groups on the silica gel plate.[7] Here’s how to troubleshoot:

  • Add a Basic Modifier: Incorporate a small amount of a basic modifier like triethylamine (TEA) or ammonia into your developing solvent.[6] For example, a few drops of TEA in your mobile phase can significantly reduce streaking.

  • Reduce Sample Concentration: You may have overloaded the plate.[7][8] Try diluting your reaction sample before spotting it on the TLC plate.

  • Change the Stationary Phase: If streaking persists, consider using alumina plates, which are less acidic than silica gel.

Q3: My starting material and product have very similar Rf values. How can I improve separation?

A3:

  • Solvent System Optimization: Systematically vary the polarity of your mobile phase. Small changes in the solvent ratio can have a significant impact on resolution.

  • Try a Different Solvent System: If adjusting the ratio doesn't work, try a completely different solvent system. For example, if you are using a hexane/ethyl acetate system, switch to a dichloromethane/methanol or a toluene/acetone system.

  • Use a Co-spot: Always run a co-spot lane where you spot both the starting material and the reaction mixture.[9][10] This will help you to definitively identify if the spots are truly overlapping or just very close.[9]

Troubleshooting Guide for TLC
IssuePossible Cause(s)Recommended Solution(s)
Spots remain at the baseline The solvent system is not polar enough.[11]Increase the proportion of the polar solvent in your mobile phase (e.g., increase the percentage of ethyl acetate in a hexane/ethyl acetate mixture).[6]
Spots run with the solvent front The solvent system is too polar.Decrease the proportion of the polar solvent or switch to a less polar system.
Smeared spots The sample was overloaded, or the compound is degrading on the silica plate.[8]Dilute the sample before spotting. To check for degradation, run a 2D TLC.[11]
Uneven solvent front The TLC chamber is not properly saturated with solvent vapor, or the plate is touching the side of the chamber.[8]Place a piece of filter paper in the chamber to ensure saturation and make sure the plate is not touching the sides.[6]
Experimental Protocol: Reaction Monitoring by TLC
  • Prepare the TLC Chamber: Pour a small amount (0.5-1 cm depth) of your chosen mobile phase into the TLC chamber. Place a piece of filter paper inside to saturate the chamber with solvent vapors and close the lid.

  • Prepare the TLC Plate: Using a pencil, gently draw a baseline about 1 cm from the bottom of the TLC plate. Mark three lanes for your starting material (SM), a co-spot (Co), and the reaction mixture (RM).[9]

  • Spot the Plate:

    • Using a capillary tube, spot a small amount of your diluted starting material on the SM and Co lanes.

    • Carefully withdraw a small aliquot from your reaction mixture and spot it on the RM and Co lanes.[10]

  • Develop the Plate: Place the TLC plate in the prepared chamber, ensuring the baseline is above the solvent level.[8] Close the lid and allow the solvent to run up the plate until it is about 1 cm from the top.

  • Visualize the Plate: Remove the plate and immediately mark the solvent front with a pencil. Visualize the spots under a UV lamp (254 nm is usually effective for aromatic compounds).[6] Circle the visible spots with a pencil. Further visualization can be achieved using stains like potassium permanganate or iodine.

Section 3: High-Performance Liquid Chromatography (HPLC) Monitoring

HPLC provides quantitative data on the progress of a reaction, allowing for the determination of conversion, yield, and purity. For a molecule like this compound, reversed-phase HPLC is the most common approach.

Frequently Asked Questions (FAQs) for HPLC Monitoring

Q1: What is a good starting HPLC method for my compound?

A1: A C18 column is a good starting point for reversed-phase HPLC.[12] A gradient elution is recommended to ensure separation of compounds with potentially different polarities.

Recommended Starting HPLC Conditions:

ParameterRecommendation
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A Water with 0.1% Formic Acid or 0.1% Trifluoroacetic Acid (TFA)
Mobile Phase B Acetonitrile with 0.1% Formic Acid or 0.1% Trifluoroacetic Acid (TFA)
Gradient 5% B to 95% B over 15-20 minutes
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Column Temperature 25-30 °C

Q2: I'm seeing significant peak tailing for my product peak. What is the cause and how can I fix it?

A2: Peak tailing for basic compounds like your pyridine derivative is often caused by the interaction of the basic nitrogen atoms with residual acidic silanol groups on the silica-based stationary phase.[3]

  • Use an Acidic Modifier: The addition of an acid like formic acid or TFA to the mobile phase protonates the silanol groups, reducing their interaction with your basic analyte.[3]

  • Add a Competing Base: A small amount of a competing base, such as triethylamine (TEA), can be added to the mobile phase. TEA will preferentially interact with the active silanol sites, shielding your analyte from these interactions.[3]

  • Use a Different Column: Consider using a column with a less acidic stationary phase, such as one with end-capping or a polymer-based column.

Q3: How can I improve the resolution between my starting material and product peaks?

A3:

  • Optimize the Gradient: A shallower gradient can increase the separation between closely eluting peaks.

  • Change the Organic Modifier: If you are using acetonitrile, try methanol, or vice versa. The different solvent selectivity can alter the elution order and improve resolution.

  • Adjust the pH of the Mobile Phase: Small changes in the pH can affect the ionization state of your compounds and thus their retention, potentially improving separation.[3]

Troubleshooting Guide for HPLC
IssuePossible Cause(s)Recommended Solution(s)
Broad Peaks Interaction with residual silanols; column degradation.[12]Add an acidic modifier or a competing base to the mobile phase.[3] Use a new or different type of column.
Ghost Peaks Contamination in the mobile phase or injector; carryover from a previous injection.Use fresh, high-purity mobile phase. Run a blank gradient. Clean the injector.
Drifting Baseline Column not equilibrated; mobile phase composition changing; temperature fluctuations.Ensure the column is fully equilibrated before injection. Use fresh mobile phase. Maintain a stable column temperature.
Low Recovery The compound may be unstable under the analytical conditions or adsorbing to the column.Check the stability of your compound in the mobile phase. Consider a different stationary phase.
Experimental Protocol: Reaction Monitoring by HPLC
  • Prepare the Mobile Phase: Prepare your aqueous and organic mobile phases, including any additives like formic acid or TFA. Filter and degas the mobile phases before use.

  • Equilibrate the System: Purge the HPLC system and equilibrate the column with your initial mobile phase conditions for at least 15-20 minutes or until a stable baseline is achieved.

  • Prepare the Sample:

    • Take a small aliquot of your reaction mixture.

    • Quench the reaction if necessary (e.g., by adding a small amount of water or buffer).

    • Dilute the sample significantly with a solvent that is miscible with your mobile phase (e.g., a 50:50 mixture of water and acetonitrile).

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • Inject and Analyze: Inject your prepared sample onto the HPLC system and run your gradient method.

  • Data Analysis: Integrate the peaks of interest to determine the relative peak areas of your starting material and product. This can be used to calculate the percentage conversion of your reaction over time.

Visual Workflow for Troubleshooting Chromatographic Issues

Caption: A logical workflow for troubleshooting common TLC and HPLC issues.

Decision Matrix for Method Selection

G cluster_0 Reaction Monitoring Needs cluster_1 Recommended Technique Need What information is needed? Qualitative Qualitative: - Reaction completion? - Presence of byproducts? Need->Qualitative Quick Check Quantitative Quantitative: - % Conversion? - Purity? - Yield? Need->Quantitative Precise Data TLC Thin-Layer Chromatography (TLC) Qualitative->TLC HPLC High-Performance Liquid Chromatography (HPLC) Quantitative->HPLC TLC->HPLC For quantification of TLC spots

Caption: Decision matrix for selecting between TLC and HPLC for reaction monitoring.

References

  • Benchchem. (n.d.). Technical Support Center: Chromatographic Purification of Pyridine Derivatives.
  • Benchchem. (n.d.). Application Notes and Protocols for the Analytical Characterization of Pyridine Derivatives.
  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Thin Layer Chromatography.
  • ChemicalBook. (n.d.). This compound, 98+%.
  • Bitesize Bio. (2025, June 3). Troubleshooting Thin Layer Chromatography: Some TLC for Your TLC.
  • Chromatography Forum. (2015, May 7). HPLC separation of related halogenated aromatic, any one??.
  • ChemBAM. (n.d.). TLC troubleshooting.
  • Chemistry For Everyone. (2025, January 30). How To Improve Thin Layer Chromatography Experiment? [Video]. YouTube.
  • ChemWhat. (n.d.). This compound, 98+%.
  • University of Rochester, Department of Chemistry. (n.d.). Chromatography: Solvent Systems for TLC.
  • Chemistry LibreTexts. (2022, August 23). Thin Layer Chromatography.
  • University of Rochester, Department of Chemistry. (n.d.). How To: Monitor by TLC.
  • Chemistry LibreTexts. (2022, April 18). 2.3B: Uses of TLC.
  • Washington State University. (n.d.). Monitoring Reactions by TLC.

Sources

Technical Support Center: Synthesis of 2-Bromo-6-(2-bromopyridin-3-yloxy)pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the synthesis of 2-Bromo-6-(2-bromopyridin-3-yloxy)pyridine. This guide is designed for researchers, chemists, and drug development professionals to troubleshoot common issues encountered during the synthesis and purification of this key diaryl ether intermediate. As Senior Application Scientists, we have compiled this information based on established chemical principles and field-proven insights to help you navigate the challenges of this synthesis.

Core Synthesis Overview: The Ullmann Condensation

The synthesis of this compound is typically achieved via a copper-catalyzed C-O cross-coupling reaction known as the Ullmann condensation (or Ullmann-type reaction).[1][2] This reaction involves the formation of a diaryl ether from an aryl halide and a phenol (or its corresponding salt). For this specific target molecule, the most common precursors are 2,6-dibromopyridine and 2-bromo-3-pyridinol .

The reaction is catalyzed by a copper(I) species, often generated in situ, and requires a base to deprotonate the phenol, making it a more effective nucleophile.[3][4] The general reaction is depicted below:

Caption: General schematic for the Ullmann synthesis of the target molecule.

Troubleshooting Guide & FAQs

This section addresses specific issues you may encounter during your experiment in a question-and-answer format.

FAQ 1: Low or No Product Formation (Incomplete Conversion)

Question: My reaction has stalled. TLC/LC-MS analysis shows a large amount of unreacted 2,6-dibromopyridine and/or 2-bromo-3-pyridinol even after prolonged reaction time. What could be the cause?

Answer: Incomplete conversion in Ullmann-type reactions is a common issue that can often be traced back to the catalyst system, reagents, or reaction conditions.

Causality & Troubleshooting Steps:

  • Inactive Catalyst: The active catalytic species is Cu(I).[1] If you are using a Cu(0) or Cu(II) source, the in-situ reduction to Cu(I) may be inefficient. Furthermore, the Cu(I) catalyst can be sensitive to oxidation.

    • Solution: Use a high-purity Cu(I) salt like copper(I) iodide (CuI). If using other copper sources, ensure conditions are appropriate for the generation of Cu(I). Always run the reaction under an inert atmosphere (Nitrogen or Argon) to prevent oxidation of the catalyst.

  • Insufficient or Inappropriate Base: The base is critical for deprotonating the 2-bromo-3-pyridinol, forming the active nucleophile. If the base is too weak, not sufficiently soluble, or has degraded, the reaction will not proceed efficiently.

    • Solution: Use a strong, non-nucleophilic base. Potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are often effective.[5] Ensure the base is finely powdered and anhydrous, as moisture can hinder the reaction.

  • Solvent Quality: Polar aprotic solvents like DMF, NMP, or DMSO are typically used.[2] Contamination with water can protonate the phenoxide and interfere with the catalyst.

    • Solution: Use anhydrous, high-purity solvents. Consider drying the solvent over molecular sieves before use.

  • Low Reaction Temperature: Traditional Ullmann couplings require high temperatures to proceed at a reasonable rate.[1]

    • Solution: Ensure your reaction is heated to the appropriate temperature, typically between 100-150 °C. If you are concerned about substrate decomposition, consider using a ligand to accelerate the reaction at a lower temperature. Ligands like N,N-dimethylglycine or various diamines have been shown to improve reaction efficiency.[3]

ParameterRecommendationRationale
Catalyst High-purity CuI (5-10 mol%)Ensures a sufficient concentration of the active Cu(I) species.
Base Anhydrous K₃PO₄ or Cs₂CO₃ (2 equiv.)Effectively deprotonates the phenol without introducing competing nucleophiles.
Atmosphere Inert (Nitrogen or Argon)Prevents oxidation and deactivation of the Cu(I) catalyst.
Temperature 100 - 150 °CProvides sufficient thermal energy to overcome the activation barrier.
FAQ 2: Presence of a Major Impurity with m/z ~310

Question: My crude product shows a significant byproduct with a mass corresponding to a dibromo-bipyridine. What is this impurity and how can I prevent it?

Answer: This impurity is likely the result of a homo-coupling side reaction between two molecules of your starting material, 2,6-dibromopyridine. This is a classic side reaction in Ullmann chemistry.[6]

Mechanism of Formation: The Cu(I) catalyst can undergo oxidative addition into the C-Br bond of two separate 2,6-dibromopyridine molecules, leading to a reductive elimination step that forms a C-C bond, yielding a symmetrical 2,2'-bis(6-bromopyridine) or a related isomer.

Prevention & Mitigation Strategies:

  • Control Stoichiometry: Using a slight excess of the nucleophile (2-bromo-3-pyridinol) can favor the desired cross-coupling reaction over the homo-coupling of the electrophile.

    • Recommendation: Use 1.1 to 1.2 equivalents of 2-bromo-3-pyridinol relative to 2,6-dibromopyridine.

  • Slow Addition: Adding the 2,6-dibromopyridine slowly to the reaction mixture containing the catalyst and the deprotonated phenol can help maintain a low concentration of the electrophile, thus minimizing the rate of the second-order homo-coupling reaction.

  • Use of Ligands: Certain ligands can chelate the copper center and modulate its reactivity, sometimes favoring the desired C-O bond formation pathway over the C-C homo-coupling. Screening different ligands (e.g., phenanthroline, N,N-dimethylglycine) may be beneficial.[3]

FAQ 3: Difficulty in Chromatographic Purification

Question: I am struggling to separate my desired product from unreacted 2,6-dibromopyridine and other byproducts using column chromatography. The spots are very close on the TLC plate.

Answer: The similar polarities of the poly-halogenated pyridine starting materials and the diaryl ether product can make chromatographic separation challenging.

Purification Protocol & Optimization:

A systematic approach to developing your column chromatography method is essential.

G Start Crude Product Mixture TLC Step 1: TLC Analysis Test various solvent systems (e.g., Hexane/EtOAc, DCM/MeOH) Start->TLC Rf_Check Step 2: Evaluate Rf Values Is the product's Rf between 0.2-0.4? Is there separation from impurities? TLC->Rf_Check Optimize Step 3: Optimize Gradient If separation is poor, try a shallow gradient or an alternative solvent system (e.g., Toluene/Acetone) Rf_Check->Optimize No Column Step 4: Perform Column Chromatography Use a long column for better resolution. Dry loading is preferred over wet loading. Rf_Check->Column Yes Optimize->TLC Fractions Step 5: Analyze Fractions Analyze collected fractions by TLC to identify pure product before combining. Column->Fractions Recrystal Step 6: Consider Recrystallization If product is solid and still impure, recrystallization can be a final polishing step. Fractions->Recrystal

Sources

Technical Support Center: Synthesis and Purification of 2-Bromo-6-(2-bromopyridin-3-yloxy)pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-Bromo-6-(2-bromopyridin-3-yloxy)pyridine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the reaction work-up and product isolation for this key synthetic intermediate.

Introduction: Navigating the Ullmann Condensation for Diaryl Ether Synthesis

The synthesis of this compound is most commonly achieved via a copper-catalyzed Ullmann condensation. This reaction forms a diaryl ether linkage between 2,6-dibromopyridine and 2-bromopyridin-3-ol. While powerful, the Ullmann reaction is sensitive to reaction conditions, and successful isolation of the target compound requires a carefully planned work-up and purification strategy. This guide will address common challenges and provide detailed protocols to ensure a high-purity final product.

The overall synthetic transformation is depicted below:

G reactant1 2,6-Dibromopyridine product This compound reactant1->product Cu(I) catalyst, Base Solvent, Heat reactant2 2-Bromopyridin-3-ol reactant2->product

Caption: Ullmann condensation for the synthesis of the target diaryl ether.

Frequently Asked Questions (FAQs)

Q1: What are the most critical parameters for a successful Ullmann condensation in this synthesis?

A1: The success of this reaction hinges on three key factors:

  • Catalyst and Ligand System: A copper(I) source, such as copper(I) iodide (CuI), is typically employed. The use of a ligand, such as N,N'-dimethylethylenediamine (DMEDA) or a phenanthroline derivative, can significantly improve reaction rates and yields by stabilizing the copper catalyst and facilitating the catalytic cycle.

  • Base Selection: An appropriate base is crucial for the deprotonation of the hydroxyl group on 2-bromopyridin-3-ol. Common choices include potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃). The choice of base can influence the reaction rate and the formation of side products.

  • Anhydrous Conditions: The presence of water can lead to side reactions and deactivate the catalyst. Therefore, it is imperative to use anhydrous solvents (e.g., dry DMF, dioxane, or toluene) and ensure all glassware is thoroughly dried.

Q2: I am observing a significant amount of starting material (2,6-dibromopyridine) remaining after the reaction. What could be the cause?

A2: Incomplete conversion is a common issue. Consider the following:

  • Insufficient Reaction Time or Temperature: Ullmann condensations can be slow. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) and consider extending the reaction time or increasing the temperature if the reaction has stalled.

  • Catalyst Deactivation: The copper catalyst can be sensitive to air and moisture. Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). If you suspect catalyst deactivation, consider adding a fresh portion of the catalyst.

  • Base Strength: If the deprotonation of 2-bromopyridin-3-ol is incomplete, the reaction will not proceed efficiently. A stronger base, such as cesium carbonate, may be required.

Q3: My final product is difficult to purify, and I see multiple spots on the TLC plate. What are the likely side products?

A3: Several side products can form during this reaction:

  • Homocoupling of 2,6-dibromopyridine: This results in the formation of bipyridine derivatives.

  • Reductive dehalogenation: The bromo groups on the starting materials or the product can be replaced by hydrogen atoms.

  • Double substitution: Both bromine atoms on 2,6-dibromopyridine can react with 2-bromopyridin-3-ol, leading to a disubstituted byproduct.

To minimize these, carefully control the stoichiometry of your reactants and optimize the reaction conditions (temperature, catalyst loading, and reaction time).

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Formation 1. Inactive catalyst or ligand.2. Insufficiently anhydrous conditions.3. Inappropriate base or solvent.1. Use fresh, high-purity Cu(I) salt and ligand. Consider preparing the active catalyst in situ.2. Thoroughly dry all glassware and use anhydrous solvents. Consider adding molecular sieves.3. Screen different bases (e.g., K₂CO₃, Cs₂CO₃) and solvents (e.g., DMF, dioxane, toluene).
Formation of a Dark Tar-like Mixture 1. Reaction temperature is too high.2. Decomposition of starting materials or product.1. Reduce the reaction temperature and monitor the reaction closely.2. Ensure the purity of starting materials. Consider a milder base or a different ligand system.
Difficult Purification by Column Chromatography 1. Similar polarity of the product and side products.2. Product is unstable on silica gel.1. Use a gradient elution system for column chromatography. Screen different solvent systems (e.g., ethyl acetate/hexanes, dichloromethane/methanol).2. Consider using a different stationary phase, such as alumina, or deactivating the silica gel with a small amount of triethylamine in the eluent.
Product Appears Oily or Fails to Solidify 1. Residual solvent.2. Presence of impurities.1. Ensure complete removal of solvent under high vacuum.2. Re-purify the product by column chromatography or consider recrystallization from a suitable solvent system.

Experimental Protocols

Reaction Work-up Procedure

This protocol assumes the reaction has been monitored to completion by TLC or LC-MS.

G start Reaction Mixture at Room Temperature step1 Quench with Saturated Aqueous NH4Cl start->step1 step2 Extract with Ethyl Acetate (3x) step1->step2 step3 Combine Organic Layers step2->step3 step4 Wash with Brine step3->step4 step5 Dry over Anhydrous Na2SO4 step4->step5 step6 Filter and Concentrate in Vacuo step5->step6 end_node Crude Product step6->end_node

Caption: General workflow for the reaction work-up.

Step-by-Step Methodology:

  • Cooling: Allow the reaction mixture to cool to room temperature.

  • Quenching: Carefully pour the reaction mixture into a separatory funnel containing a saturated aqueous solution of ammonium chloride (NH₄Cl). The volume of the NH₄Cl solution should be approximately 3-5 times the volume of the reaction mixture. This step quenches the reaction and helps to remove the base and copper salts.

  • Extraction: Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate or dichloromethane. Perform the extraction three times to ensure complete recovery of the product.

  • Combine and Wash: Combine the organic layers and wash them with brine (a saturated aqueous solution of NaCl). This step helps to remove any remaining water and inorganic salts.

  • Drying: Dry the organic layer over an anhydrous drying agent, such as sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Filtration and Concentration: Filter the mixture to remove the drying agent. Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

Product Isolation by Flash Column Chromatography

The crude product will likely contain unreacted starting materials and side products, requiring purification by flash column chromatography.

Methodology:

  • Stationary Phase: Use silica gel as the stationary phase.

  • Mobile Phase (Eluent): A gradient elution is recommended. Start with a non-polar solvent system, such as 100% hexanes, and gradually increase the polarity by adding a more polar solvent, such as ethyl acetate. A typical gradient might be from 0% to 30% ethyl acetate in hexanes. The optimal solvent system should be determined by preliminary TLC analysis.

  • Column Packing: Pack the column with silica gel slurried in the initial, non-polar eluent.

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent and load it onto the column. Alternatively, for less soluble products, adsorb the crude material onto a small amount of silica gel and load the dry powder onto the column.

  • Elution and Fraction Collection: Run the gradient and collect fractions. Monitor the fractions by TLC to identify those containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.

Product Characterization Data (Predicted)

Analysis Predicted Data
¹H NMR (CDCl₃, 400 MHz) δ (ppm): 8.2-8.4 (m, 1H), 7.9-8.1 (m, 1H), 7.6-7.8 (m, 2H), 7.2-7.4 (m, 2H), 6.9-7.1 (m, 1H)
¹³C NMR (CDCl₃, 100 MHz) δ (ppm): 160.2, 151.5, 148.9, 142.3, 140.1, 139.5, 128.6, 125.4, 123.1, 118.7
Mass Spectrometry (ESI-MS) m/z: 329.9 [M+H]⁺, 331.9 [M+H+2]⁺, 333.9 [M+H+4]⁺ (characteristic isotopic pattern for two bromine atoms)

References

  • This compound, 98+% C10H6Br2N2O, MW: 329.98. (n.d.). ChemWhat. Retrieved January 20, 2026, from [Link]

Sources

Technical Support Center: A Troubleshooting Guide for Reactions of 2-Bromo-6-(2-bromopyridin-3-yloxy)pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals working with 2-Bromo-6-(2-bromopyridin-3-yloxy)pyridine. This guide is structured to provide in-depth, field-proven insights into the common challenges encountered during the synthetic manipulation of this versatile diaryl ether building block. Our goal is to move beyond simple procedural lists and delve into the causality behind experimental choices, empowering you to troubleshoot and optimize your reactions effectively.

Frequently Asked Questions (FAQs)

Q1: What are the primary applications of this compound in research and development?

A1: this compound is a highly functionalized heteroaromatic compound. Its principal value lies in its capacity to serve as a scaffold for the synthesis of more complex molecules, particularly in medicinal chemistry. The two bromine atoms, situated on distinct pyridine rings, can be selectively addressed in various cross-coupling reactions, allowing for the sequential introduction of diverse substituents. This makes it an attractive starting material for generating libraries of compounds for structure-activity relationship (SAR) studies in drug discovery programs.

Q2: How should I handle and store this compound?

A2: Like many halogenated heteroaromatic compounds, it is advisable to store this compound in a cool, dry, and dark place under an inert atmosphere (e.g., argon or nitrogen) to prevent potential degradation.[1] While generally stable, prolonged exposure to light, moisture, and oxygen should be avoided. For long-term storage, refrigeration (0-8°C) is recommended.[2]

Q3: Which of the two bromine atoms is more reactive in a typical cross-coupling reaction?

A3: The relative reactivity of the two bromine atoms can be influenced by the specific reaction conditions, particularly the choice of catalyst and ligands. However, some general predictions can be made based on electronic effects. The bromine at the 2-position of a pyridine ring is generally more susceptible to oxidative addition in palladium-catalyzed cross-coupling reactions due to the electron-withdrawing nature of the adjacent ring nitrogen. The diaryl ether linkage will also exert an electronic influence, and subtle differences in reactivity may be exploited for selective functionalization. It is often necessary to perform small-scale screening experiments to determine the optimal conditions for selective coupling at one position over the other.

Troubleshooting Guide for Common Reactions

This section addresses specific issues you might encounter during common cross-coupling reactions with this compound.

Issue 1: Low or No Yield in Suzuki-Miyaura Coupling Reactions

Question: I am attempting a Suzuki-Miyaura coupling with an arylboronic acid, but I am observing very low conversion of my starting material, this compound. What are the likely causes and how can I improve my yield?

Causality and Solutions:

Low yields in Suzuki couplings involving 2-bromopyridines are a common challenge, often referred to as the "2-pyridyl problem."[3] The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium catalyst, leading to catalyst inhibition or deactivation.[3]

Troubleshooting Workflow:

start Low Yield in Suzuki Coupling reagent_quality Check Reagent Quality Boronic acid/ester stability Solvent/base purity Proper degassing start->reagent_quality Initial Check catalyst_system Optimize Catalyst System Ligand choice is critical Increase catalyst loading Use pre-catalysts reagent_quality->catalyst_system If reagents are pure reaction_conditions Adjust Reaction Conditions Increase temperature Screen different bases Vary solvent system catalyst_system->reaction_conditions If still low yield success Improved Yield reaction_conditions->success

Caption: Troubleshooting workflow for low-yield Suzuki reactions.

Detailed Optimization Steps:

  • Re-evaluate Your Catalyst and Ligand System: Standard palladium catalysts like Pd(PPh₃)₄ may be ineffective. For electron-deficient and sterically hindered substrates, bulky and electron-rich phosphine ligands are often superior as they promote both oxidative addition and reductive elimination.[4]

    • Recommended Ligands: Consider Buchwald-type biaryl phosphine ligands (e.g., XPhos, SPhos) or N-heterocyclic carbene (NHC) ligands.[4]

    • Catalyst Loading: If catalyst deactivation is suspected, a modest increase in catalyst loading (e.g., from 1-2 mol% to 3-5 mol%) may be beneficial.[5]

  • Base and Solvent Selection are Crucial: The choice of base and solvent system can significantly impact the reaction outcome.

    • Bases: While K₂CO₃ is common, stronger bases like K₃PO₄ or Cs₂CO₃ can be more effective, particularly with hindered substrates.[4][6]

    • Solvents: Aprotic polar solvents are generally preferred. Common solvent systems include dioxane/water, toluene/water, or DMF.[5][7] Ensure all solvents are thoroughly degassed to prevent oxidation of the Pd(0) catalyst.[3][4]

  • Ensure Reagent Quality: Boronic acids can degrade over time, leading to lower yields. It is advisable to use freshly purchased or recently purified boronic acids.

Summary of Recommended Suzuki Coupling Conditions:

ParameterRecommendationRationale
Catalyst Pd(OAc)₂ or Pd₂(dba)₃ with a suitable ligandProvides a reliable source of Pd(0) in situ.
Ligand XPhos, SPhos, or other bulky, electron-rich phosphinesOvercomes catalyst inhibition by the pyridine nitrogen and accelerates the catalytic cycle.[4]
Base K₃PO₄ or Cs₂CO₃Stronger, non-nucleophilic bases are often more effective for challenging couplings.[4][6]
Solvent Degassed dioxane/water or toluene/waterA mixture of an organic solvent and water is often necessary for solubility of both the organic substrate and the inorganic base.[5][7]
Temperature 80-110 °CHigher temperatures are often required to drive the reaction to completion.
Issue 2: Side Reactions and Low Yields in Buchwald-Hartwig Amination

Question: I am trying to perform a Buchwald-Hartwig amination on this compound, but I am getting a complex mixture of products and a low yield of the desired amine. What could be going wrong?

Causality and Solutions:

The Buchwald-Hartwig amination is a powerful tool for C-N bond formation.[8] However, like Suzuki couplings, it can be challenging with 2-bromopyridines.[9][10] Potential side reactions include hydrodehalogenation (replacement of bromine with hydrogen) and the formation of undesired isomers if the reaction is not selective.

Troubleshooting Decision Tree:

start Low Yield/Side Products in Buchwald-Hartwig check_amine Is the amine volatile? start->check_amine sealed_tube Use a sealed tube or pressure vessel check_amine->sealed_tube Yes check_base Is the base strong enough and non-nucleophilic? check_amine->check_base No sealed_tube->check_base base_choice Use NaOt-Bu or LHMDS check_base->base_choice No check_catalyst Is the catalyst system appropriate? check_base->check_catalyst Yes base_choice->check_catalyst catalyst_choice Screen bulky phosphine ligands (e.g., RuPhos, BrettPhos) check_catalyst->catalyst_choice No success Improved Yield and Selectivity check_catalyst->success Yes catalyst_choice->success

Caption: Decision tree for troubleshooting Buchwald-Hartwig amination.

Detailed Optimization Steps:

  • Choice of Base is Critical: A strong, non-nucleophilic base is essential for the deprotonation of the amine and regeneration of the active catalyst.[8]

    • Recommended Bases: Sodium tert-butoxide (NaOt-Bu) is the most commonly used base for these reactions. Lithium bis(trimethylsilyl)amide (LHMDS) is another excellent option.

  • Ligand Selection for Enhanced Reactivity: The choice of ligand is paramount in preventing side reactions and promoting the desired C-N bond formation.

    • Recommended Ligands: For challenging aminations, highly electron-rich and sterically hindered ligands such as RuPhos, BrettPhos, or Josiphos-type ligands are often required.

  • Handling of Volatile Amines: If you are using a low-boiling-point amine (e.g., methylamine, ethylamine), the reaction should be conducted in a sealed tube or a pressure vessel to prevent the loss of the nucleophile.[9][11]

  • Solvent Considerations: Anhydrous, non-polar aprotic solvents are typically used.

    • Recommended Solvents: Toluene and dioxane are common choices. Ensure they are thoroughly dried and degassed.

General Protocol for Buchwald-Hartwig Amination:

  • To a flame-dried Schlenk tube or sealed tube, add this compound (1.0 equiv.), the amine (1.2-1.5 equiv.), the palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the ligand (2-4 mol%), and the base (e.g., NaOt-Bu, 1.5-2.0 equiv.).

  • Evacuate and backfill the tube with an inert gas (argon or nitrogen) three times.

  • Add the anhydrous, degassed solvent (e.g., toluene) via syringe.

  • Seal the tube and heat the reaction mixture with stirring at 80-120 °C for 4-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an appropriate solvent (e.g., ethyl acetate), and filter through a pad of celite to remove palladium black.

  • Proceed with standard aqueous workup and purification by column chromatography.

Issue 3: Difficulty in Ullmann-type Diaryl Ether Synthesis

Question: I am attempting to synthesize a derivative of this compound via an Ullmann condensation with a phenol, but the reaction is sluggish and gives low yields. What can I do to improve this?

Causality and Solutions:

Classic Ullmann reactions often require harsh conditions (high temperatures and stoichiometric copper).[12] Modern variations utilize catalytic copper with specific ligands to facilitate the reaction under milder conditions.[12][13] For heteroaromatic substrates, careful optimization is necessary.

Detailed Optimization Steps:

  • Catalyst and Ligand System: While copper(I) iodide (CuI) is a common catalyst, the addition of a ligand is often necessary to improve solubility and reactivity.

    • Recommended Ligands: N,N-donor ligands such as 1,10-phenanthroline, N,N'-dimethyl-1,2-diaminoethane, or 1-methyl-imidazole can significantly accelerate the reaction.[14]

  • Base Selection: A suitable base is required to deprotonate the phenol.

    • Recommended Bases: K₂CO₃, Cs₂CO₃, or t-BuOLi are effective choices.[14][15]

  • Solvent Choice: High-boiling point polar aprotic solvents are generally used to ensure the reaction goes to completion.

    • Recommended Solvents: DMF, DMSO, or NMP are common choices.

General Protocol for Ullmann Diaryl Ether Synthesis:

  • In a reaction vessel, combine the phenol (1.2-1.5 equiv.), the base (e.g., K₂CO₃, 2.0 equiv.), CuI (5-10 mol%), and the ligand (10-20 mol%).

  • Add this compound (1.0 equiv.) and the solvent (e.g., DMF).

  • Degas the mixture and then heat under an inert atmosphere at 120-160 °C for 12-48 hours.

  • Monitor the reaction by TLC or LC-MS.

  • After cooling, perform an aqueous workup and extract the product with an organic solvent.

  • Purify the crude product by column chromatography.

References

  • Organic Syntheses Procedure: 2-bromopyridine. Available at: [Link]

  • Wikipedia: Buchwald–Hartwig amination. Available at: [Link]

  • Google Patents: CN109879815B - 2-bromo-6-aldehyde pyridine and preparation method thereof.
  • PMC: 2-Bromopyridines as Versatile Synthons for Heteroarylated 2-Pyridones via Ru(II)-Mediated Domino C–O/C–N/C–C Bond Formation Reactions. Available at: [Link]

  • Georgia Southern Commons: Synthesis of 2-Bromo-6-Alkylaminopyridines, 2,6-Dialkylaminopyridines, and TREN Based Ligands. Available at: [Link]

  • Organic Chemistry Portal: Diaryl ether synthesis. Available at: [Link]

  • ResearchGate: Recent work for the synthesis of diaryl ethers and the application of this work. Available at: [Link]

  • Chem-Station: Buchwald-Hartwig amination of a bromopyridine with cyclohexane-1,2-diamine. Available at: [Link]

  • PrepChem.com: Preparation of 2-bromopyridine. Available at: [Link]

  • Google Patents: US4291165A - Process for making 2-bromopyridine.
  • ACS GCI Pharmaceutical Roundtable Reagent Guides: Pyridine Ring Synthesis. Available at: [Link]

  • Books: Chapter 4: Synthetic Methods for Diaryl Ether Preparation Using Arylating Reagents.
  • NIH: Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. Available at: [Link]

  • PubMed: Synthesis of Diaryl Ethers, Diaryl Thioethers, and Diarylamines Mediated by Potassium Fluoride-Alumina and 18-Crown-6: Expansion of Scope and Utility(1). Available at: [Link]

  • OpenOChem Learn: Cross-Coupling Reactions. Available at: [Link]

  • Reddit: Diagnosing issues with a failed Suzuki coupling? Available at: [Link]

  • PubMed: A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines. Available at: [Link]

  • Reddit: Help needed with unreproducible Suzuki coupling. Available at: [Link]

  • ResearchGate: Why can't I achieve good yields for this Suzuki reaction? Available at: [Link]

  • Organic Chemistry Portal: Ullmann Reaction. Available at: [Link]

  • ResearchGate: CuCl-Catalyzed Ullmann-Type C-N Cross-Coupling Reaction of Carbazoles and 2-Bromopyridine Derivatives. Available at: [Link]

  • Wikipedia: 2-Bromopyridine. Available at: [Link]

  • ResearchGate: A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. Available at: [Link]

  • PubMed: CuCl-Catalyzed Ullmann-Type C-N Cross-Coupling Reaction of Carbazoles and 2-Bromopyridine Derivatives. Available at: [Link]

  • YouTube: CROSS-COUPLING reactions - everything YOU need to know! (Full Introduction + overview). Available at: [Link]

  • ACS GCI Pharmaceutical Roundtable Reagent Guides: Buchwald-Hartwig Amination. Available at: [Link]

  • ChemWhat: this compound, 98+%. Available at: [Link]

  • ChemWhat: this compound, 98+%. Available at: [Link]

  • ResearchGate: Improved Ullmann—Ukita—Buchwald—Li Conditions for CuI-Catalyzed Coupling Reaction of 2-Pyridones with Aryl Halides. Available at: [Link]

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Validation & Comparative

A Comparative Analysis of the Regioselective Reactivity of 2-Bromo-6-(2-bromopyridin-3-yloxy)pyridine in Palladium-Catalyzed Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the strategic functionalization of heterocyclic scaffolds is a cornerstone of modern medicinal chemistry. Dibrominated pyridine derivatives, such as 2-Bromo-6-(2-bromopyridin-3-yloxy)pyridine, offer a versatile platform for the synthesis of complex molecular architectures through selective C-C and C-N bond-forming reactions. The differential reactivity of the two bromine substituents, governed by their distinct electronic and steric environments, allows for a stepwise and controlled elaboration of the molecular framework. This guide provides a comparative analysis of the reactivity of the two bromine atoms in this compound, supported by mechanistic principles and experimental data from analogous systems.

Molecular Structure and Inherent Reactivity

This compound (C10H6Br2N2O, MW: 329.98, CAS: 1065484-65-2) possesses two chemically non-equivalent C-Br bonds.[1][2] The bromine atom at the 2-position of the first pyridine ring (let's denote this as C2-Br) and the bromine atom at the 2-position of the second pyridine ring (C2'-Br) exhibit different susceptibilities to palladium-catalyzed cross-coupling reactions. This difference is primarily attributed to the electronic influence of the neighboring nitrogen atom and the ether linkage.

Generally, in palladium-catalyzed reactions such as the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination, the oxidative addition of the palladium(0) catalyst to the aryl halide is the rate-determining step. The rate of this step is influenced by the electron density at the carbon atom of the C-X bond and the C-X bond strength. For halogenated pyridines, positions ortho and para to the nitrogen atom are more electron-deficient and thus more susceptible to oxidative addition.

In the case of this compound, both bromine atoms are at the 2-position of their respective pyridine rings. However, the ether linkage at the 6-position of the first ring and the 3-position of the second ring introduces a significant electronic perturbation. The oxygen atom, through its electron-donating mesomeric effect, can increase the electron density at the ortho and para positions. Conversely, its inductive effect is electron-withdrawing. The interplay of these effects, along with the inherent electron-withdrawing nature of the pyridine nitrogen, dictates the relative reactivity of the C2-Br and C2'-Br bonds.

Based on established principles, the C-Br bond at a position that is more electron-deficient will be more reactive towards oxidative addition. In dihalogenated pyridines, the halide adjacent to the nitrogen is typically more reactive.[3] Therefore, it is hypothesized that the C2-Br on the pyridine ring bearing the ether linkage at the 6-position will exhibit different reactivity compared to the C2'-Br on the pyridine ring with the ether linkage at the 3-position. The precise regioselectivity can often be tuned by the choice of catalyst, ligand, and reaction conditions.

Comparative Reactivity in Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a robust method for the formation of C-C bonds.[4][5][6] The reaction of this compound with a boronic acid would be expected to proceed selectively at one of the two bromine positions under carefully controlled conditions.

For this compound, the C2'-Br is on a pyridine ring that more closely resembles a simple 2-bromopyridine. The C2-Br, however, is on a pyridine ring substituted with an electron-donating alkoxy group at the 6-position. This alkoxy group can increase the electron density at the C2 position, potentially making the C2-Br less reactive towards oxidative addition compared to the C2'-Br. Therefore, it is plausible that the initial Suzuki coupling would occur preferentially at the C2' position.

Table 1: Predicted Regioselectivity in Mono-Suzuki Coupling
Bromine PositionPredicted Relative ReactivityRationale
C2'-Br HigherThe electronic environment is less influenced by the electron-donating ether group, making the C2' position more electron-deficient and susceptible to oxidative addition.
C2-Br LowerThe presence of the electron-donating alkoxy group at the para-position (C6) increases the electron density at the C2 position, potentially deactivating it towards oxidative addition.
Illustrative Suzuki Coupling Workflow

Suzuki_Workflow cluster_reactants Reactants & Catalyst cluster_reaction Reaction Conditions cluster_products Products Substrate This compound Mono_Coupled Mono-arylated Product (Predominantly at C2') Substrate->Mono_Coupled 1. Oxidative Addition 2. Transmetalation 3. Reductive Elimination Boronic_Acid Arylboronic Acid Boronic_Acid->Mono_Coupled Catalyst Pd(PPh₃)₄ or Pd(OAc)₂/Ligand Catalyst->Mono_Coupled Base Base (e.g., K₂CO₃, Cs₂CO₃) Base->Mono_Coupled Solvent Solvent (e.g., Dioxane/H₂O) Solvent->Mono_Coupled Temperature Heat (e.g., 80-100 °C) Temperature->Mono_Coupled Di_Coupled Di-arylated Product (With excess boronic acid) Mono_Coupled->Di_Coupled Further Coupling

Caption: Predicted workflow for the Suzuki-Miyaura coupling of this compound.

Experimental Protocol: Suzuki-Miyaura Coupling (General Procedure based on Analogs)

This protocol is a general guideline based on established procedures for the Suzuki coupling of 2-bromopyridines.[9][10][11] Optimization may be required for the specific substrate.

  • To a reaction vessel, add this compound (1.0 eq.), the desired arylboronic acid (1.1-1.5 eq.), and a base such as K₂CO₃ or Cs₂CO₃ (2.0-3.0 eq.).

  • Add a solvent system, typically a mixture of an organic solvent like dioxane, toluene, or DME and water (e.g., 4:1 ratio).

  • Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-30 minutes.

  • Add the palladium catalyst, for example, Pd(PPh₃)₄ (0.02-0.05 eq.) or a combination of a palladium source like Pd(OAc)₂ and a suitable phosphine ligand, under the inert atmosphere.

  • Heat the reaction mixture to 80-100 °C and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to isolate the desired mono-arylated product.

Comparative Reactivity in Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[12] Similar to the Suzuki coupling, the relative reactivity of the two bromine atoms in this compound will be dictated by electronic and steric factors.

The same electronic arguments as for the Suzuki coupling apply here. The C2'-Br is expected to be more reactive towards oxidative addition than the C2-Br due to the deactivating effect of the para-alkoxy group on the latter. Therefore, mono-amination is predicted to occur preferentially at the C2' position.

Table 2: Predicted Regioselectivity in Mono-Buchwald-Hartwig Amination
Bromine PositionPredicted Relative ReactivityRationale
C2'-Br HigherThe C2' position is more electron-deficient, facilitating the initial oxidative addition of the palladium catalyst.
C2-Br LowerThe electron-donating nature of the para-alkoxy group increases the electron density at the C2 position, making it less favorable for oxidative addition.
Illustrative Buchwald-Hartwig Amination Workflow

Buchwald_Workflow cluster_reactants Reactants & Catalyst cluster_reaction Reaction Conditions cluster_products Products Substrate This compound Mono_Aminated Mono-aminated Product (Predominantly at C2') Substrate->Mono_Aminated 1. Oxidative Addition 2. Amine Coordination & Deprotonation 3. Reductive Elimination Amine Primary or Secondary Amine Amine->Mono_Aminated Catalyst Pd Source (e.g., Pd₂(dba)₃) + Ligand (e.g., BINAP, XPhos) Catalyst->Mono_Aminated Base Strong Base (e.g., NaOtBu, K₃PO₄) Base->Mono_Aminated Solvent Anhydrous Solvent (e.g., Toluene, Dioxane) Solvent->Mono_Aminated Temperature Heat (e.g., 80-110 °C) Temperature->Mono_Aminated Di_Aminated Di-aminated Product (With excess amine) Mono_Aminated->Di_Aminated Further Amination

Caption: Predicted workflow for the Buchwald-Hartwig amination of this compound.

Experimental Protocol: Buchwald-Hartwig Amination (General Procedure based on Analogs)

This protocol is a general guideline based on established procedures for the Buchwald-Hartwig amination of 2-bromopyridines.[13][14][15][16] Optimization will be necessary for the specific substrate and amine.

  • To a dry reaction vessel under an inert atmosphere (e.g., argon or nitrogen), add the palladium source (e.g., Pd₂(dba)₃, 0.01-0.05 eq.), the phosphine ligand (e.g., BINAP, XPhos, 0.02-0.10 eq.), and the strong base (e.g., NaOtBu, 1.4-2.0 eq.).

  • Add the anhydrous solvent (e.g., toluene or dioxane).

  • Add this compound (1.0 eq.) and the desired primary or secondary amine (1.1-1.5 eq.).

  • Heat the reaction mixture to 80-110 °C and monitor its progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, quench with water or a saturated aqueous solution of NH₄Cl, and extract with an organic solvent (e.g., ethyl acetate or CH₂Cl₂).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain the desired mono-aminated product.

Conclusion

This compound is a valuable building block for the synthesis of complex, functionalized pyridine derivatives. The differential reactivity of its two bromine atoms in palladium-catalyzed cross-coupling reactions allows for selective, stepwise modifications. Based on established electronic principles, the C2'-Br is predicted to be more reactive than the C2-Br in both Suzuki-Miyaura and Buchwald-Hartwig reactions, enabling the regioselective synthesis of mono-substituted products. The provided general protocols, derived from studies on analogous systems, offer a solid starting point for the practical application of this versatile intermediate in drug discovery and materials science. It is important to note that while these predictions are based on sound chemical principles, empirical validation through systematic experimental studies is crucial to confirm the regioselectivity and optimize reaction conditions for this specific substrate.

References

  • Regioselectivity in alkenyl(aryl)-heteroaryl Suzuki cross-coupling reactions of 2,4-dibromopyridine. A synthetic and mechanistic study. ResearchGate. [Link][7][8]

  • A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines. PubMed. [Link][13]

  • 2-bromopyridine. Organic Syntheses. [Link]

  • Buchwald–Hartwig amination. Wikipedia. [Link][12]

  • Regioselectivity in alkenyl(aryl)-heteroaryl Suzuki cross-coupling reactions of 2,4-dibromopyridine. A synthetic and mechanistic study. Semantic Scholar. [Link][8]

  • 2-Bromopyridines as Versatile Synthons for Heteroarylated 2-Pyridones via Ru(II)-Mediated Domino C–O/C–N/C–C Bond Formation Reactions. PubMed Central. [Link]

  • Synthesis of 2-Bromo-6-Alkylaminopyridines, 2,6-Dialkylaminopyridines, and TREN Based Ligands. Georgia Southern University Digital Commons. [Link]

  • A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. ACS Publications. [Link][10]

  • A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. ResearchGate. [Link][16]

  • Suzuki reaction. Wikipedia. [Link][4]

  • 2-bromopyridine synthesis method.
  • Synthesis of 2,6-disubstituted pyridin-3-yl C-2′-deoxyribonucleosides through chemoselective transformations of bromo-chloropyridine C-nucleosides. Royal Society of Chemistry. [Link]

  • Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Conditions. ACS Publications. [Link][3]

  • Suzuki Coupling. Organic Chemistry Portal. [Link]

  • Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. PubMed Central. [Link][11]

  • Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link][6]

  • This compound, 98+%. ChemWhat. [Link][2]

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Navigating the Landscape of Brominated Pyridines: A Comparative Guide to 2-Bromo-6-(2-bromopyridin-3-yloxy)pyridine and its Alternatives for Advanced Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

In the intricate world of pharmaceutical and materials science research, the selection of building blocks is a critical determinant of synthetic efficiency and ultimate molecular complexity. Among the vast arsenal of heterocyclic reagents, brominated pyridines stand out as versatile intermediates, particularly in the realm of palladium-catalyzed cross-coupling reactions. This guide offers a deep dive into the properties and applications of a specialized reagent, 2-Bromo-6-(2-bromopyridin-3-yloxy)pyridine , and provides a comparative analysis against more conventional brominated pyridine alternatives.

Introduction: The Enduring Utility of Brominated Pyridines

The pyridine scaffold is a ubiquitous motif in a myriad of biologically active compounds and functional materials. The introduction of bromine atoms onto the pyridine ring furnishes chemists with strategic handles for the construction of carbon-carbon and carbon-nitrogen bonds, pivotal transformations in modern organic synthesis. The reactivity of these brominated pyridines, however, is not uniform and is profoundly influenced by the position and electronic environment of the bromine substituent. This guide aims to elucidate these nuances, with a special focus on the unique characteristics of this compound.

Unveiling this compound: A Bifunctional Reagent

This compound (CAS No. 1065484-65-2) is a structurally intriguing molecule featuring two distinct bromopyridine units linked by an ether bridge. This arrangement presents two reactive sites for sequential and potentially selective functionalization, opening avenues for the synthesis of complex, multi-substituted pyridine architectures.

Synthesis Strategy:

Caption: Proposed synthesis of the target molecule via Ullmann condensation.

Comparative Analysis: Reactivity in Cross-Coupling Reactions

To appreciate the synthetic potential of this compound, it is essential to compare its anticipated reactivity with that of simpler, more commonly employed brominated pyridines such as 2-bromopyridine and 2,6-dibromopyridine. The key areas of comparison are the two cornerstone reactions of modern synthetic chemistry: the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination.

ReagentStructureKey FeaturesAnticipated Reactivity in Cross-Coupling
This compound BrC1=NC(OC2=CC=CN=C2Br)=CC=C1Two distinct bromopyridine units offering sites for sequential functionalization. The ether linkage may influence the electronic properties of both rings.The bromine at the 6-position of the pyridyloxy moiety is expected to be more reactive due to the electron-withdrawing nature of the adjacent nitrogen and the ether oxygen. Selective mono-functionalization should be achievable under carefully controlled conditions.
2-Bromopyridine BrC1=CC=CC=N1A simple, widely used building block for introducing a pyridyl group.The bromine at the 2-position is activated towards both Suzuki and Buchwald-Hartwig reactions due to its proximity to the ring nitrogen.
2,6-Dibromopyridine BrC1=CC=C(Br)N=C1A symmetrical molecule with two reactive sites, allowing for mono- or di-functionalization.The two bromine atoms are electronically equivalent and highly activated. Achieving selective mono-substitution can be challenging and often requires careful control of stoichiometry and reaction conditions.[3][4]
2-Bromo-6-phenoxypyridine BrC1=NC(OC2=CC=CC=C2)=CC=C1An analogue of one half of the target molecule, useful for predicting the reactivity of the 2-bromo-6-phenoxypyridine core.The bromine at the 2-position is activated, and the phenoxy group can modulate the electronic properties of the pyridine ring.
Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura reaction is a powerful method for forming carbon-carbon bonds, typically between an organoboron compound and an organic halide, catalyzed by a palladium complex.[5]

General Experimental Protocol for Suzuki-Miyaura Coupling of Bromopyridines:

  • To a reaction vessel under an inert atmosphere, add the bromopyridine (1.0 eq.), the boronic acid or ester (1.1-1.5 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, Na₂CO₃, 2-3 eq.).

  • Add a suitable solvent system (e.g., toluene/water, dioxane/water).

  • Heat the mixture to the desired temperature (typically 80-110 °C) and monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent.

  • Purify the product by column chromatography.

Caption: General workflow for a Suzuki-Miyaura coupling reaction.

For This compound , a selective mono-Suzuki coupling is anticipated at the more activated C6-bromo position under carefully controlled stoichiometry of the boronic acid. Subsequent coupling at the second bromo-position would require harsher conditions or a more reactive catalyst system, allowing for the synthesis of unsymmetrical bi-aryl pyridine derivatives.

Buchwald-Hartwig Amination: Crafting C-N Bonds

The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines by enabling the palladium-catalyzed coupling of amines with aryl halides.[6][7]

General Experimental Protocol for Buchwald-Hartwig Amination of Bromopyridines:

  • In a glovebox or under an inert atmosphere, charge a reaction vessel with the bromopyridine (1.0 eq.), the amine (1.0-1.2 eq.), a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a phosphine ligand (e.g., BINAP, Xantphos, 2-4 mol%), and a strong base (e.g., NaOtBu, K₃PO₄, 1.2-2.0 eq.).

  • Add a dry, degassed solvent (e.g., toluene, dioxane).

  • Seal the vessel and heat the mixture to the required temperature (typically 80-120 °C).

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • After cooling, quench the reaction, dilute with a suitable solvent, and wash with water.

  • Isolate and purify the product via column chromatography.

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

In the case of This compound , the differential reactivity of the two bromine atoms can be exploited to achieve selective mono-amination, followed by a second, distinct amination, leading to the formation of complex, unsymmetrical di-amino pyridine derivatives.

Senior Application Scientist's Perspective

The choice between this compound and simpler reagents like 2-bromopyridine or 2,6-dibromopyridine hinges on the specific synthetic goal.

  • For the straightforward introduction of a single pyridyl moiety, 2-bromopyridine remains the most economical and direct choice.

  • When aiming for symmetrical 2,6-disubstitution, 2,6-dibromopyridine is the logical starting material, though achieving high yields of mono-substituted product can be a challenge.

  • This compound emerges as a reagent of choice for the construction of more complex, unsymmetrical molecules where two different functionalities are to be introduced onto two distinct pyridine rings within the same molecule. Its design allows for a stepwise functionalization strategy that would be more convoluted to achieve with simpler building blocks. The inherent differential reactivity of the two bromine atoms is a key advantage for synthetic planning.

While empirical data for this compound is still emerging, its structural features suggest it is a powerful tool for medicinal chemists and materials scientists looking to explore novel chemical space. The principles of cross-coupling chemistry, combined with a nuanced understanding of pyridine reactivity, will undoubtedly unlock the full potential of this and other advanced brominated pyridine reagents.

References

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The Enigmatic Scaffold: A Comparative Guide to the Structure-Activity Relationship of 2-Bromo-6-(2-bromopyridin-3-yloxy)pyridine

Author: BenchChem Technical Support Team. Date: January 2026

A deep dive into the synthetic viability and prospective biological significance of a novel dipyridyl ether scaffold, contextualized against established analogues for researchers, scientists, and drug development professionals.

In the landscape of medicinal chemistry, the quest for novel molecular scaffolds that offer unique three-dimensional arrangements and opportunities for diverse functionalization is perpetual. The dipyridyl ether motif, a bioisostere of the diphenyl ether, presents a compelling framework due to the introduction of nitrogen atoms, which can modulate physicochemical properties and provide additional points for hydrogen bonding. This guide focuses on the specific, yet largely unexplored, scaffold: 2-Bromo-6-(2-bromopyridin-3-yloxy)pyridine .

The Core Scaffold: A Structural and Physicochemical Perspective

The "this compound" scaffold is a unique amalgamation of functionalities. The dipyridyl ether core offers a bent conformation, a departure from the more linear diaryl ethers, which can be crucial for fitting into specific protein binding pockets. The bromine atoms serve a dual purpose: they can act as key interaction points (halogen bonding) and provide synthetic handles for further diversification through cross-coupling reactions.

To initiate our exploration, a computational prediction of the key physicochemical properties of the core scaffold provides a baseline for comparison with other known compounds.

Table 1: Predicted Physicochemical Properties of this compound

PropertyPredicted ValueSignificance in Drug Discovery
Molecular Weight330.02 g/mol Within the range for good oral bioavailability (Lipinski's Rule of Five).
LogP3.5 - 4.0Indicates moderate to high lipophilicity, which could influence cell permeability but may also impact solubility and metabolism.
Hydrogen Bond Donors0Lack of H-bond donors can enhance membrane permeability.
Hydrogen Bond Acceptors3 (2 pyridine N, 1 ether O)Provides potential for specific interactions with biological targets.
Polar Surface Area (PSA)~40 ŲSuggests good potential for oral absorption and blood-brain barrier penetration.

Note: These values are estimations from computational models and require experimental verification.

Comparative Analysis: Learning from Analogs

The true potential of a novel scaffold can be illuminated by comparing it to well-characterized molecules. In this section, we will draw parallels with a series of pyridyl ethers that have been investigated as ligands for the nicotinic acetylcholine receptor (nAChR), a crucial target in neuroscience and inflammatory diseases.[1]

Table 2: Structure-Activity Relationship of Substituted Pyridyl Ethers at the α4β2 nAChR

CompoundStructureR1R2IC50 (nM) at α4β2 nAChR
A HH>10,000
B ClH500
C Cl4-cyanophenyl22
Hypothetical Position of Topic Scaffold Br2-bromopyridin-3-ylTo be determined

Data adapted from Lee et al., Bioorg. Med. Chem. Lett. 2000, 10, 1063-1066.[1]

The data in Table 2 clearly demonstrates that substitutions on the pyridyl ether core can dramatically influence binding affinity for the α4β2 nAChR. The introduction of a chlorine atom (Compound B) significantly improves activity compared to the unsubstituted parent (Compound A). Further substitution with a 4-cyanophenyl group (Compound C) leads to a potent ligand with an IC50 in the nanomolar range.

Inference for this compound:

Based on these findings, the bromine atoms on our topic scaffold are likely to contribute significantly to its biological activity. The electron-withdrawing nature of bromine can influence the electronics of the pyridine rings, and its size can provide crucial steric interactions within a binding pocket. The presence of a second brominated pyridine ring introduces further complexity and potential for unique interactions, distinguishing it from the phenyl-substituted analogue (Compound C).

Charting the Course: A Proposed SAR Exploration

To unlock the therapeutic potential of "this compound," a systematic SAR study is paramount. The following diagram outlines a proposed workflow for exploring the chemical space around this novel scaffold.

Caption: Proposed workflow for the SAR exploration of the this compound scaffold.

This workflow illustrates a logical progression from initial scaffold diversification through a tiered screening process to identify and optimize lead candidates. The bromine atoms are key handles for introducing a wide range of substituents to probe for interactions with the target protein.

Experimental Protocols: A Practical Guide

To ensure the integrity and reproducibility of SAR studies, detailed and validated experimental protocols are essential. Below are representative protocols for key assays relevant to the potential biological targets of this scaffold.

Synthesis of the Core Scaffold

Proposed Synthetic Protocol (Ullmann Condensation):

  • Reactants: Combine 2,6-dibromopyridine and 2-bromo-3-hydroxypyridine in a suitable high-boiling point solvent (e.g., N,N-dimethylformamide or dimethyl sulfoxide).

  • Base: Add a copper catalyst (e.g., copper(I) iodide) and a base (e.g., potassium carbonate or cesium carbonate).

  • Reaction Conditions: Heat the reaction mixture at an elevated temperature (typically 120-160 °C) for several hours to overnight, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up and Purification: After completion, cool the reaction mixture, dilute with water, and extract the product with an organic solvent (e.g., ethyl acetate). The organic layer is then washed, dried, and concentrated. The crude product is purified by column chromatography on silica gel to yield the desired this compound.

In Vitro Assay for Nicotinic Acetylcholine Receptor (α4β2) Binding

This protocol is adapted from established methods for determining the binding affinity of ligands to the α4β2 nAChR.[2]

Materials:

  • HEK293 cells stably expressing the human α4β2 nAChR.

  • [³H]-Epibatidine (radioligand).

  • Binding buffer (e.g., phosphate-buffered saline with 0.1% bovine serum albumin).

  • Test compounds (including this compound and its analogues).

  • Non-specific binding control (e.g., nicotine or cytisine at a high concentration).

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Prepare cell membranes from the HEK293-α4β2 cells.

  • In a 96-well plate, add the cell membranes, [³H]-Epibatidine, and varying concentrations of the test compound.

  • For determining non-specific binding, add the non-specific binding control instead of the test compound.

  • Incubate the plate at room temperature for a defined period (e.g., 2-4 hours) to reach equilibrium.

  • Rapidly filter the contents of each well through the glass fiber filters using a cell harvester to separate bound from free radioligand.

  • Wash the filters with ice-cold binding buffer.

  • Place the filters in scintillation vials with scintillation cocktail.

  • Measure the radioactivity in each vial using a scintillation counter.

  • Calculate the specific binding and determine the IC50 value for each test compound by non-linear regression analysis.

hERG Channel Inhibition Assay

Given the importance of assessing cardiovascular safety early in drug discovery, a hERG channel assay is a critical component of the screening cascade.[3][4][5][6][7]

Method: Automated Patch Clamp Electrophysiology

  • Cell Line: Use a stable cell line expressing the hERG potassium channel (e.g., HEK293-hERG).

  • Compound Application: Prepare a concentration-response curve for the test compound.

  • Voltage Protocol: Apply a specific voltage clamp protocol to elicit hERG currents. A typical protocol involves a depolarization step to activate the channels, followed by a repolarization step to measure the tail current.

  • Data Acquisition: Record the hERG current in the absence (baseline) and presence of different concentrations of the test compound.

  • Analysis: Measure the peak tail current at each concentration and calculate the percentage of inhibition relative to the baseline. Determine the IC50 value by fitting the concentration-response data to the Hill equation.

Conclusion and Future Directions

The "this compound" scaffold represents an intriguing and underexplored area of chemical space. While direct experimental data is currently lacking, a comparative analysis with known pyridyl ethers suggests its potential as a valuable building block in drug discovery, particularly for neurological and inflammatory targets. The presence of two bromine atoms offers versatile synthetic handles for creating a diverse library of analogues for SAR studies.

The proposed workflow and experimental protocols in this guide provide a solid foundation for researchers to embark on the exploration of this novel scaffold. Future work should focus on the efficient synthesis of the core structure and its derivatives, followed by a systematic biological evaluation against a panel of relevant targets. The insights gained from such studies will be instrumental in determining the true potential of "this compound" in the development of next-generation therapeutics.

References

  • Lee, J., et al. (2000). Synthesis and structure-activity relationship of novel pyridyl ethers for the nicotinic acetylcholine receptor. Bioorganic & Medicinal Chemistry Letters, 10(10), 1063-1066. Available at: [Link]

  • Trapping of Nicotinic Acetylcholine Receptor Ligands Assayed by In Vitro Cellular Studies and In Vivo PET Imaging. (2023). Journal of Neuroscience, 43(1), 123-134. Available at: [Link]

  • FDA. (2021). Recommended voltage protocols to study drug-cardiac ion channel interactions using recombinant cell lines. Available at: [Link]

  • FDA. (2019). Recommended voltage protocols to study drug-cardiac ion channel interactions using recombinant cell lines. Available at: [Link]

  • Wang, L., et al. (2022). Cell-Based hERG Channel Inhibition Assay in High-Throughput Format. In: Methods in Molecular Biology, vol 2433. Humana, New York, NY. Available at: [Link]

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A Comparative Guide to the Catalytic Efficiency of 2-Bromo-6-(2-bromopyridin-3-yloxy)pyridine and its Alternatives in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern synthetic chemistry, the formation of carbon-nitrogen (C-N) and carbon-oxygen (C-O) bonds through cross-coupling reactions is a cornerstone for the synthesis of a vast array of pharmaceuticals, agrochemicals, and functional materials. The efficiency of these transformations is critically dependent on the catalyst system, particularly the choice of ligand. This guide provides a comprehensive analysis of the potential catalytic efficiency of 2-Bromo-6-(2-bromopyridin-3-yloxy)pyridine by benchmarking it against established, high-performing catalytic systems for Buchwald-Hartwig amination and Ullmann condensation reactions.

While direct experimental data on the catalytic performance of this compound is not extensively available in the current literature, this guide will infer its potential based on the well-documented reactivity of its structural motifs—bipyridyl ethers and bromopyridines—in catalysis. We will present a comparative framework using benchmark catalysts to provide a predictive assessment of its efficiency.

Introduction to Key Cross-Coupling Reactions

The two primary reactions where a ligand like this compound would likely find application are the Palladium-catalyzed Buchwald-Hartwig amination and the Copper-catalyzed Ullmann condensation.

  • Buchwald-Hartwig Amination: This reaction is a powerful method for forming C-N bonds by coupling amines with aryl halides or pseudohalides, catalyzed by a palladium complex.[1][2] The choice of phosphine or N-heterocyclic carbene (NHC) ligand is crucial for the reaction's success, influencing catalyst stability, activity, and substrate scope.[3][4]

  • Ullmann Condensation: A classical method for forming C-O and C-N bonds, the Ullmann reaction traditionally uses copper catalysts to couple alcohols or amines with aryl halides.[5] Modern iterations of this reaction employ ligands to facilitate the process under milder conditions and with a broader range of substrates.[6][7]

The Profile of this compound as a Ligand

The structure of this compound suggests its potential as a bidentate N,N-ligand for transition metal catalysts. The two pyridine nitrogen atoms can chelate to a metal center, forming a stable complex. The ether linkage provides a degree of flexibility, which can be advantageous in the catalytic cycle. Furthermore, the presence of bromine atoms on the pyridine rings offers sites for potential catalyst anchoring or further functionalization.

The electronic properties of the pyridine rings, being electron-deficient, can influence the electron density at the metal center, thereby affecting the rates of key steps in the catalytic cycle, such as oxidative addition and reductive elimination.

Benchmarking Against Established Catalytic Systems

To objectively assess the potential of this compound, we will compare it to well-established and highly efficient catalyst systems for both Buchwald-Hartwig and Ullmann reactions.

Benchmark for Buchwald-Hartwig Amination: Biarylphosphine Ligands

A widely accepted benchmark for high performance in Buchwald-Hartwig amination is the use of bulky and electron-rich biarylphosphine ligands, such as XPhos and SPhos, developed by the Buchwald group.[4] These ligands have demonstrated broad applicability and high efficiency for a wide range of substrates.

Table 1: Performance Data for a Benchmark Buchwald-Hartwig Amination Catalyst System

Catalyst SystemAryl HalideAmineBaseSolventTemp (°C)Time (h)Yield (%)TON (Turnover Number)TOF (Turnover Frequency, h⁻¹)Reference
Pd₂(dba)₃ / XPhos4-chlorotolueneMorpholineNaOtBuToluene10018981960109[8]
Pd(OAc)₂ / SPhos4-bromotolueneAnilineK₃PO₄t-BuOH11012951900158[4]

TON and TOF are crucial metrics for evaluating catalyst performance. TON represents the number of moles of product formed per mole of catalyst before deactivation, indicating catalyst stability. TOF is the number of catalytic cycles per unit time, reflecting the catalyst's intrinsic activity.[9]

Benchmark for Ullmann Condensation: Diamine and Phenanthroline Ligands

For the copper-catalyzed Ullmann condensation, ligands such as N,N'-dimethylethylenediamine (DMEDA) and 1,10-phenanthroline have been shown to significantly improve reaction efficiency and allow for milder reaction conditions compared to the traditional ligand-free protocol.[7][10]

Table 2: Performance Data for a Benchmark Ullmann Condensation Catalyst System

Catalyst SystemAryl HalideNucleophileBaseSolventTemp (°C)Time (h)Yield (%)TONTOF (h⁻¹)Reference
CuI / DMEDAIodobenzenePhenolK₂CO₃Toluene110249292038[11]
CuI / 1,10-phenanthrolineBromobenzeneAnilineK₃PO₄DMF120248888037[10]

Experimental Protocols for Benchmark Reactions

To provide a practical context for comparison, detailed experimental protocols for the benchmark reactions are provided below. These protocols can serve as a starting point for evaluating new ligands, such as this compound.

Protocol 1: General Procedure for Buchwald-Hartwig Amination

This protocol is a representative example for the palladium-catalyzed amination of an aryl halide.

Materials:

  • Aryl halide (1.0 mmol, 1.0 equiv)

  • Amine (1.2 mmol, 1.2 equiv)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)

  • Ligand (e.g., XPhos, 2-4 mol%)

  • Base (e.g., NaOtBu, 1.4 equiv)

  • Anhydrous solvent (e.g., Toluene)

Procedure:

  • In a dry Schlenk flask under an inert atmosphere (e.g., Argon), combine the palladium precatalyst, ligand, and base.

  • Add the anhydrous solvent and stir the mixture for 10-15 minutes at room temperature.

  • Add the aryl halide and the amine to the reaction mixture.

  • Heat the reaction to the desired temperature (e.g., 100 °C) and monitor its progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: General Procedure for Ullmann Condensation

This protocol is a representative example for the copper-catalyzed C-O or C-N bond formation.

Materials:

  • Aryl halide (1.0 mmol, 1.0 equiv)

  • Nucleophile (alcohol or amine) (1.2 mmol, 1.2 equiv)

  • Copper(I) salt (e.g., CuI, 5-10 mol%)

  • Ligand (e.g., DMEDA, 10-20 mol%)

  • Base (e.g., K₂CO₃, 2.0 equiv)

  • Anhydrous solvent (e.g., Toluene or DMF)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add the copper(I) salt, ligand, and base.

  • Add the anhydrous solvent, followed by the aryl halide and the nucleophile.

  • Heat the reaction mixture to the desired temperature (e.g., 110-120 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS.

  • After completion, cool the mixture to room temperature and add water.

  • Extract the product with an appropriate organic solvent, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography.

Visualizing the Catalytic Processes

To better understand the underlying mechanisms and workflows, the following diagrams are provided.

Buchwald_Hartwig_Catalytic_Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII_Aryl Ar-Pd(II)-X(Ln) OxAdd->PdII_Aryl Ligand_Exch Ligand Exchange PdII_Aryl->Ligand_Exch HNR'R'' / Base PdII_Amine Ar-Pd(II)-NHR'R''(Ln) Ligand_Exch->PdII_Amine Red_Elim Reductive Elimination PdII_Amine->Red_Elim Red_Elim->Pd0 Regeneration Product Ar-NR'R'' Red_Elim->Product

Caption: Generalized Catalytic Cycle for Buchwald-Hartwig Amination.

Ullmann_Condensation_Catalytic_Cycle CuI Cu(I)L Coordination Coordination CuI->Coordination Nu-H / Base CuI_Nu [Cu(I)(Nu)L] Coordination->CuI_Nu OxAdd Oxidative Addition CuI_Nu->OxAdd Ar-X CuIII [Ar-Cu(III)(Nu)(X)L] OxAdd->CuIII Red_Elim Reductive Elimination CuIII->Red_Elim Red_Elim->CuI Regeneration Product Ar-Nu Red_Elim->Product

Caption: Proposed Catalytic Cycle for Ligand-Accelerated Ullmann Condensation.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification start Combine Catalyst, Ligand, Base add_solvent Add Anhydrous Solvent start->add_solvent add_reactants Add Aryl Halide & Nucleophile add_solvent->add_reactants heat Heat to Desired Temperature add_reactants->heat monitor Monitor Progress (TLC/GC-MS) heat->monitor quench Quench with Water monitor->quench extract Extract with Organic Solvent quench->extract dry Dry, Filter, Concentrate extract->dry purify Column Chromatography dry->purify

Caption: A General Experimental Workflow for Cross-Coupling Reactions.

Concluding Remarks and Future Outlook

While direct experimental data for this compound is lacking, its structural features suggest it could function as a bidentate N,N-ligand in cross-coupling catalysis. To ascertain its true efficiency, empirical testing is essential. Researchers are encouraged to screen this ligand in both palladium-catalyzed Buchwald-Hartwig aminations and copper-catalyzed Ullmann condensations, using the provided benchmark data and protocols as a reference for performance evaluation.

Key parameters to investigate would include its effectiveness with a range of aryl halides and nucleophiles, its stability under various reaction conditions, and its ability to promote high turnover numbers and frequencies. Such studies will be invaluable in determining whether this compound can emerge as a competitive alternative to the current state-of-the-art ligands in the synthetic chemist's toolkit.

References

  • Buchwald, S. L., & Hartwig, J. F. (2010). Palladium-Catalyzed Cross-Coupling Reactions: A Practical Guide. John Wiley & Sons.
  • Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphine Ligands in Palladium-Catalyzed Amination.
  • Ullmann, F., & Bielecki, J. (1901). Ueber Synthesen in der Biphenylreihe. Berichte der deutschen chemischen Gesellschaft, 34(2), 2174–2185.
  • Monnier, F., & Taillefer, M. (2009). Catalytic C−C, C−N, and C−O Ullmann-Type Coupling Reactions.
  • Ley, S. V., & Thomas, A. W. (2003). Modern Synthetic Methods for Copper-Mediated C(aryl)−O, C(aryl)−N, and C(aryl)−S Bond Formation.
  • Klapars, A., & Buchwald, S. L. (2002). Copper-Catalyzed N-Arylation of anilines, amides, and N-heterocycles. Journal of the American Chemical Society, 124(50), 14844–14845.
  • Fitzner, M., Wuitschik, G., Koller, R. J., Adam, J.-M., Schindler, T., & Reymond, J.-L. (2020). What can reaction databases teach us about Buchwald–Hartwig cross-couplings?. Chemical Science, 11(41), 11283–11295.
  • BenchChem. (2025). Benchmarking Palladium Catalysts for Suzuki Coupling of Bromopyridines: A Comparative Guide.
  • BenchChem. (2025). Technical Support Center: Buchwald-Hartwig Amination of Electron-Deficient Pyridines.
  • Kozlowski, M. C. (2012). Ligand-Accelerated Catalysis of the Ullmann Condensation: Application to Hole Conducting Triarylamines. The Journal of Organic Chemistry.
  • Cristau, H.-J., Cellier, P. P., Hamada, S., Spindler, J.-F., & Taillefer, M. (2004). A General and Mild Ullmann-Type Synthesis of Diaryl Ethers. Organic Letters, 6(6), 913–916.
  • ACS GCI Pharmaceutical Roundtable. (2026). Buchwald-Hartwig Amination. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]

  • Wikipedia. (2023). Buchwald–Hartwig amination. Retrieved from [Link]

  • Wikipedia. (2023). Ullmann condensation. Retrieved from [Link]

  • ResearchGate. (2025). Recent Advances in the Buchwald-Hartwig Amination Reaction Enabled by the Application of Sterically Demanding Phosphine Ancillary Ligands.
  • YouTube. (2025). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. Retrieved from [Link]

  • ResearchGate. (2025). New ligands for copper-catalyzed C–N coupling reactions with aryl halides.
  • National Institutes of Health. (2012). Screening of ligands for the Ullmann synthesis of electron-rich diaryl ethers. Retrieved from [Link]

  • National Institutes of Health. (2011). RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW. Retrieved from [Link]

  • National Institutes of Health. (2010). Diamine Ligands in Copper-Catalyzed Reactions. Retrieved from [Link]

  • ACS Publications. (2022). Advances in Copper and Nickel C N and C O Cross‐Couplings of (Hetero)Aryl Chlorides Enabled by Ancillary Ligand Development. Retrieved from [Link]

  • ACS Publications. (2016). Toward Benchmarking in Catalysis Science: Best Practices, Challenges, and Opportunities. Retrieved from [Link]

  • ResearchGate. (2019). (PDF) Recent Trends, Benchmarking, and Challenges of Electrochemical Reduction of CO2 by Molecular Catalysts.
  • Organic Chemistry Portal. (2020). Ullmann Reaction. Retrieved from [Link]

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A Comparative Guide to the Synthetic Utility of 2-Bromo-6-(2-bromopyridin-3-yloxy)pyridine and Its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the strategic design and synthesis of complex heterocyclic scaffolds are paramount. Among these, the diaryl ether linkage embedded within a pyridine framework offers a unique combination of structural rigidity and conformational flexibility. This guide provides an in-depth technical comparison of the synthetic utility of 2-Bromo-6-(2-bromopyridin-3-yloxy)pyridine and its analogs. We will explore their synthesis, comparative reactivity in key cross-coupling reactions, and their potential as versatile building blocks for the creation of novel chemical entities.

The Core Scaffold: An Introduction to Substituted Bis(pyridin-2-yl) Ethers

The core structure, this compound, is a diaryl ether where two pyridine rings are linked through an oxygen atom. The presence of two bromine atoms at positions 2 and 2' of the pyridine rings makes this molecule a highly valuable and versatile building block in organic synthesis. These bromine atoms act as synthetic handles for a variety of transformations, most notably palladium-catalyzed cross-coupling reactions, allowing for the introduction of diverse functionalities.

The pyridine nitrogen atoms influence the electronic properties of the rings, making the C-Br bonds susceptible to oxidative addition in catalytic cycles.[1] This inherent reactivity, combined with the potential for selective functionalization at one of the bromine sites, opens up a vast chemical space for the development of new pharmaceuticals and functional materials.

Synthesis of the Core Scaffold and Its Analogs

The construction of the this compound scaffold and its analogs primarily relies on the formation of the diaryl ether bond. The Ullmann condensation and nucleophilic aromatic substitution (SNAr) are the most common strategies employed.

Synthesis of the Core Molecule: A Plausible Approach via Ullmann Condensation

Step 1: Synthesis of 2-Bromo-3-hydroxypyridine

2-Bromo-3-hydroxypyridine is a crucial intermediate that can be synthesized from 3-hydroxypyridine through electrophilic bromination.[5][6]

Experimental Protocol: Synthesis of 2-Bromo-3-hydroxypyridine [5]

  • In a reaction vessel equipped with a stirrer and a dropping funnel, an aqueous solution of sodium hydroxide is cooled to between -10 and 0 °C using an ice-salt bath.

  • Liquid bromine is added dropwise to the cold sodium hydroxide solution.

  • In a separate flask, 3-hydroxypyridine is dissolved in an aqueous solution of sodium hydroxide.

  • The 3-hydroxypyridine solution is then added dropwise to the bromine solution, maintaining the system temperature at 10-15 °C.

  • After the addition is complete, the mixture is stirred at room temperature for 2.5-3 hours.

  • The pH of the reaction mixture is adjusted to 7 using an acid.

  • The resulting crude product is collected and recrystallized to yield pure 2-bromo-3-hydroxypyridine.

Step 2: Ullmann Condensation to Form the Diaryl Ether

With both 2,6-dibromopyridine and 2-bromo-3-hydroxypyridine in hand, the diaryl ether linkage can be formed via a copper-catalyzed Ullmann condensation. Modern Ullmann-type reactions often utilize soluble copper(I) catalysts and ligands to proceed under milder conditions.[4][7]

Proposed Experimental Protocol: Synthesis of this compound

  • To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 2,6-dibromopyridine (1.0 eq.), 2-bromo-3-hydroxypyridine (1.1 eq.), copper(I) iodide (CuI, 0.1 eq.), a suitable ligand such as 1,10-phenanthroline (0.2 eq.), and a base like cesium carbonate (Cs₂CO₃, 2.0 eq.).

  • Add a high-boiling polar solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

  • Heat the reaction mixture to 100-140 °C and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature, dilute with water, and extract the product with an organic solvent (e.g., ethyl acetate).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is then purified by column chromatography on silica gel to afford the desired this compound.

dot

Caption: Synthetic workflow for this compound.

Synthesis of Analogs

The synthetic strategy can be adapted to produce a variety of analogs:

  • Varying Halogenation: 2,6-dichloropyridine or 2,6-diiodopyridine can be used in place of 2,6-dibromopyridine to synthesize the corresponding dichloro or diiodo analogs. Similarly, analogs of 2-bromo-3-hydroxypyridine with different halogenation patterns can be employed.

  • Substitution on the Pyridine Rings: Substituted pyridinols or dihalopyridines (e.g., with methyl, methoxy, or fluoro groups) can be used as starting materials to introduce electronic and steric diversity.

  • Isomeric Analogs: The use of different isomers of the precursors, such as 3-bromo-4-hydroxypyridine, would lead to isomeric diaryl ether products with different connectivity.

Comparative Synthetic Utility: A Focus on Cross-Coupling Reactions

The true synthetic power of this compound and its analogs lies in their utility in cross-coupling reactions. The two bromine atoms provide opportunities for both mono- and di-functionalization.

Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura coupling is a robust method for forming C-C bonds. The reactivity of the C-Br bonds in our core scaffold can be modulated by the choice of reaction conditions. It is well-documented that for 2,6-dibromopyridine, selective mono-arylation can be achieved.[8] This selectivity is expected to translate to the diaryl ether scaffold.

dot

Suzuki_Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-Pd(II)-Br(L2) Ar-Pd(II)-Br(L2) Oxidative_Addition->Ar-Pd(II)-Br(L2) Transmetalation Transmetalation Ar-Pd(II)-Br(L2)->Transmetalation Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Transmetalation->Ar-Pd(II)-Ar'(L2) Reductive_Elimination Reductive Elimination Ar-Pd(II)-Ar'(L2)->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Ar-Ar' Ar-Ar' (Product) Reductive_Elimination->Ar-Ar' Ar-Br Ar-Br (Substrate) Ar-Br->Oxidative_Addition Ar'-B(OR)2 Ar'-B(OR)2 (Boronic Acid) Ar'-B(OR)2->Transmetalation Base Base Base->Transmetalation

Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Table 1: Comparison of Halogen Reactivity in Suzuki-Miyaura Coupling

AnalogHalogenRelative ReactivityTypical Conditions for Mono-ArylationTypical Conditions for Di-Arylation
2-Iodo-6-(2-iodopyridin-3-yloxy)pyridineIodoHighest1.1 eq. boronic acid, Pd(OAc)₂, SPhos, K₃PO₄, Toluene/H₂O, 80°C2.5 eq. boronic acid, Pd(PPh₃)₄, K₂CO₃, Dioxane/H₂O, 100°C
This compoundBromoIntermediate1.1 eq. boronic acid, Pd(OAc)₂, SPhos, K₃PO₄, Toluene/H₂O, 100°C2.5 eq. boronic acid, Pd(PPh₃)₄, K₂CO₃, Dioxane/H₂O, 100°C, longer reaction time
2-Chloro-6-(2-chloropyridin-3-yloxy)pyridineChloroLowestMore forcing conditions: higher temp., stronger base, specialized ligands (e.g., Buchwald ligands)Very harsh conditions, often with lower yields

This table provides a general comparison based on established principles of C-X bond reactivity in cross-coupling reactions. Specific conditions may vary.

Experimental Protocol: Selective Mono-Arylation via Suzuki-Miyaura Coupling [8]

  • In a Schlenk flask under an inert atmosphere, combine this compound (1.0 eq.), the desired arylboronic acid (1.1 eq.), palladium(II) acetate (Pd(OAc)₂, 2 mol%), SPhos (4 mol%), and potassium phosphate (K₃PO₄, 2.0 eq.).

  • Add toluene and degassed water in a 4:1 ratio.

  • Stir the reaction mixture vigorously and heat to 100 °C.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 16-24 hours.

  • Upon completion, cool the reaction mixture to room temperature, add water, and extract the product with ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated.

  • The crude product is purified by column chromatography to yield the mono-arylated product.

Buchwald-Hartwig Amination for C-N Bond Formation

The formation of C-N bonds is crucial in medicinal chemistry. The Buchwald-Hartwig amination allows for the introduction of a wide range of primary and secondary amines. Similar to the Suzuki coupling, selective mono-amination of 2,6-dibromopyridine has been demonstrated, suggesting that the diaryl ether scaffold can be selectively functionalized.[9][10]

Table 2: Comparative Performance in Buchwald-Hartwig Amination

SubstrateAmineCatalyst SystemBaseSolventTemp (°C)Yield (%)
2,6-DibromopyridineMethylamineCuIK₂CO₃H₂O (microwave)150>90 (mono)
2,6-DibromopyridineEthylamineNoneExcess amineH₂O (microwave)15054 (mono)
This compoundMorpholinePd₂(dba)₃, XPhosNaOtBuToluene100Expected high

Data for 2,6-dibromopyridine is adapted from literature to predict the reactivity of the target scaffold.[10]

Applications in Drug Discovery and Materials Science

The ability to selectively introduce two different functional groups onto the bis(pyridin-2-yl) ether scaffold makes these compounds highly attractive for creating libraries of complex molecules for drug discovery. The pyridine motifs are common in pharmaceuticals, and the diaryl ether linkage is present in a number of biologically active natural products. Furthermore, the rigid yet tunable nature of the resulting bi- and ter-aryl structures makes them promising candidates for new ligands in catalysis and for the development of organic light-emitting diodes (OLEDs) and other functional materials.

Conclusion

This compound and its analogs are powerful and versatile synthetic intermediates. Their synthesis, primarily through Ullmann condensation, provides access to a scaffold with two reactive sites. The differential reactivity of the C-Br bonds, and the ability to tune this reactivity through the choice of catalyst and reaction conditions, allows for the selective introduction of a wide array of substituents via cross-coupling reactions. This guide has provided a framework for understanding the synthesis and comparative utility of these valuable building blocks, which are poised to facilitate the discovery and development of new molecules with significant applications in medicine and materials science.

References

  • Synthesis of 2,6-disubstituted pyridin-3-yl C-2′-deoxyribonucleosides through chemoselective transformations of bromo-chloropyridine C-nucleosides. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

  • Selective C–N Bond-Forming Reaction of 2,6-Dibromopyridine with Amines. ResearchGate. Available at: [Link]

  • CN105017136A - 2-bromo-3-methoxypyridine preparation method. Google Patents.
  • Synthesis of 2-amino-3-hydroxy-5-bromopyridine. PrepChem.com. Available at: [Link]

  • Selective Mono- and Diamination of 2,6-Dibromopyridine for the Synthesis of Diaminated Proligands. ACS Omega. Available at: [Link]

  • 2-bromopyridine. Organic Syntheses Procedure. Available at: [Link]

  • Ullmann condensation. Wikipedia. Available at: [Link]

  • 2-Bromo-3-hydroxypyridine. Protheragen. Available at: [Link]

  • The Directed Ortho Metalation-Ullmann Connection. A New Cu(I)-Catalyzed Variant for the Synthesis of Substituted Diaryl Ethers. Available at: [Link]

  • Ullmann Condensation. SynArchive. Available at: [Link]

  • C–C coupling reaction of 2,6-dibromopyridine and phenylboronic acid. ResearchGate. Available at: [Link]

  • Selective Functionalization of Pyridines via Heterocyclic Phosphonium Salts. PubMed. Available at: [Link]

  • Synthesis of 2-Bromo-6-Alkylaminopyridines, 2,6-Dialkylaminopyridines, and TREN Based Ligands. Georgia Southern Commons. Available at: [Link]

  • Double Heck Cross-Coupling Reactions of Dibrominated Pyridines. ResearchGate. Available at: [Link]

  • Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine? Chemistry Stack Exchange. Available at: [Link]

  • A General and Mild Ullmann-Type Synthesis of Diaryl Ethers. Organic Chemistry Portal. Available at: [Link]

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Navigating the Synthesis of Diaryl Ethers: A Cost-Effectiveness Analysis of 2-Bromo-6-(2-bromopyridin-3-yloxy)pyridine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The diaryl ether motif is a cornerstone in medicinal chemistry and materials science, appearing in a wide array of biologically active compounds and functional materials. The synthesis of these structures, however, presents a consistent challenge: achieving high yields and purity while managing costs. This guide provides a comprehensive analysis of the cost-effectiveness of utilizing 2-Bromo-6-(2-bromopyridin-3-yloxy)pyridine as a key intermediate, comparing its synthesis with alternative strategies. We will delve into the nuances of experimental choices, supported by data, to empower researchers in making informed decisions for their synthetic campaigns.

The Strategic Importance of the Pyridyl Diaryl Ether Linkage

The incorporation of pyridine rings within a diaryl ether structure can significantly influence a molecule's physicochemical properties, including solubility, metabolic stability, and target-binding affinity. The specific arrangement in this compound offers multiple points for further functionalization, making it a versatile building block in the synthesis of complex molecules. However, its utility is intrinsically linked to the efficiency and cost of its preparation and use compared to other synthetic equivalents.

Comparative Analysis of Synthetic Strategies

The synthesis of diaryl ethers predominantly relies on two powerful cross-coupling methodologies: the copper-catalyzed Ullmann condensation and the palladium-catalyzed Buchwald-Hartwig amination. The choice between these two has significant implications for cost, reaction conditions, and substrate scope.

Starting Material Cost Analysis

A critical factor in the overall cost-effectiveness is the price of the starting materials. The synthesis of this compound typically involves the coupling of 2,6-dibromopyridine and 2-bromopyridin-3-ol. Below is a comparative table of approximate costs for these and related starting materials.

CompoundSupplier ExamplePrice (USD) per Gram
2,6-DibromopyridineSigma-Aldrich[1]~$5.20 (for 25g)
2,6-DibromopyridineTCI~$3.56 (for 25g)
2,6-DibromopyridineBiosynth[2]~$1.20 (for 250g)
2-Bromo-3-pyridinolSigma-Aldrich[3]~$8.58 (for 5g)
2-Bromo-3-pyridinolThermo Scientific[4]~$13.75 (for 5g)
2-Bromo-6-methylpyridineSigma-Aldrich~$28.50 (for 1g)
2-Acetyl-6-bromopyridineChemicalBook[5]~$8.18 (for 5g)

Note: Prices are approximate and can vary based on vendor, purity, and quantity. The prices listed are for research quantities and are subject to change.

Catalyst and Ligand Cost Considerations

The choice of catalyst is a major cost driver. Copper catalysts, used in the Ullmann condensation, are significantly more abundant and less expensive than their palladium counterparts used in the Buchwald-Hartwig reaction.[6] However, the cost of the catalyst must be weighed against its efficiency (catalyst loading) and the cost of any necessary ligands.

Catalyst/LigandTypical CostConsiderations
Copper(I) Iodide (CuI)LowOften requires higher temperatures and stronger bases.
Palladium(II) Acetate (Pd(OAc)₂)High[7]Milder reaction conditions, broader substrate scope, but sensitive to cyanide poisoning.[6]
Phosphine Ligands (e.g., XPhos, SPhos)HighOften required for efficient Buchwald-Hartwig reactions.

While palladium catalysts are more expensive, they often allow for lower catalyst loadings (mol %) and can be more efficient for challenging substrates.[8] The overall cost-effectiveness, therefore, depends on the specific reaction and the scale of the synthesis.

Experimental Protocols and Methodologies

To provide a practical framework for comparison, we present a detailed protocol for the synthesis of this compound via a modified Ullmann condensation, a cost-effective approach. We also include a representative Buchwald-Hartwig protocol for the synthesis of a related diaryl ether to highlight the differences in experimental setup.

Synthesis of this compound via Ullmann Condensation

This protocol is based on established methods for copper-catalyzed diaryl ether synthesis.

Materials:

  • 2,6-Dibromopyridine (1.0 equiv)

  • 2-Bromopyridin-3-ol (1.1 equiv)

  • Copper(I) iodide (CuI) (0.1 equiv)

  • Potassium carbonate (K₂CO₃) (2.0 equiv)

  • N,N-Dimethylformamide (DMF) (anhydrous)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2,6-dibromopyridine, 2-bromopyridin-3-ol, CuI, and K₂CO₃.

  • Add anhydrous DMF to the flask.

  • Heat the reaction mixture to 120-140 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford this compound.

Causality Behind Experimental Choices:

  • Inert Atmosphere: Prevents the oxidation of the copper catalyst and other reaction components.

  • Anhydrous Solvent: Water can interfere with the reaction by competing with the phenol for coordination to the copper center and by reacting with the base.

  • Potassium Carbonate: A common, cost-effective base for Ullmann condensations. Stronger bases can sometimes lead to side reactions.

  • High Temperature: Traditional Ullmann reactions require thermal energy to drive the C-O bond formation.

Representative Buchwald-Hartwig Etherification

This protocol illustrates the synthesis of a diaryl ether using a palladium catalyst.

Materials:

  • Aryl bromide (e.g., 2-bromopyridine) (1.0 equiv)

  • Phenol (1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (0.02 equiv)

  • Phosphine ligand (e.g., SPhos) (0.04 equiv)

  • Sodium tert-butoxide (NaOtBu) (1.4 equiv)

  • Toluene (anhydrous)

Procedure:

  • In a glovebox or under an inert atmosphere, combine Pd(OAc)₂, the phosphine ligand, and NaOtBu in a dry Schlenk tube.

  • Add anhydrous toluene, followed by the phenol and then the aryl bromide.

  • Seal the tube and heat the mixture to 80-110 °C with stirring.

  • Monitor the reaction by TLC or GC-MS.

  • After completion, cool the reaction to room temperature, dilute with a suitable solvent, and filter through a pad of celite.

  • Wash the filtrate with water and brine, dry the organic layer, and concentrate.

  • Purify the product by column chromatography.

Visualization of Synthetic Pathways and Decision Workflow

To visually summarize the synthetic considerations, the following diagrams are provided.

Synthetic_Pathway cluster_ullmann Ullmann Condensation cluster_buchwald Buchwald-Hartwig Etherification 2,6-Dibromopyridine 2,6-Dibromopyridine Ullmann_Reaction CuI, K2CO3 DMF, 120-140 °C 2,6-Dibromopyridine->Ullmann_Reaction 2-Bromopyridin-3-ol 2-Bromopyridin-3-ol 2-Bromopyridin-3-ol->Ullmann_Reaction Target_Ullmann This compound Ullmann_Reaction->Target_Ullmann Aryl_Bromide Aryl Bromide Buchwald_Reaction Pd(OAc)2, Ligand Base, Toluene, 80-110 °C Aryl_Bromide->Buchwald_Reaction Phenol Phenol Phenol->Buchwald_Reaction Diaryl_Ether Diaryl Ether Buchwald_Reaction->Diaryl_Ether

Caption: Synthetic pathways for diaryl ether formation.

Decision_Workflow Start Select Synthetic Route Cost_Constraint High Cost Sensitivity? Start->Cost_Constraint Substrate_Scope Electron-Rich/Sterically Hindered Substrates? Cost_Constraint->Substrate_Scope No Ullmann Consider Ullmann Condensation Cost_Constraint->Ullmann Yes Substrate_Scope->Ullmann No Buchwald Consider Buchwald-Hartwig Etherification Substrate_Scope->Buchwald Yes End Proceed with Synthesis Ullmann->End Buchwald->End

Caption: Decision workflow for selecting a synthetic method.

Conclusion and Future Outlook

The synthesis of this compound and related diaryl ethers presents a classic cost-versus-efficiency dilemma. The Ullmann condensation, with its inexpensive copper catalyst, offers a more economical route, particularly for large-scale synthesis, provided the substrates are amenable to the typically harsher reaction conditions. In contrast, the Buchwald-Hartwig etherification provides a milder and more versatile alternative, albeit at a higher cost due to the precious metal catalyst and specialized ligands.

For researchers and drug development professionals, the optimal choice will depend on a careful evaluation of starting material costs, catalyst and ligand expenses, and the specific structural requirements of the target molecule. As catalyst technology continues to evolve, the development of more active and robust copper-based systems may further blur the lines between these two powerful methodologies, offering even more efficient and cost-effective pathways to this important class of compounds.

References

  • Cenmed Enterprises. (n.d.). 2 6-DIBROMOPYRIDINE 98% (c005b-053751). Retrieved from [Link]

  • Allen, C. F. H., & Thirtle, J. R. (n.d.). 2-bromopyridine. Organic Syntheses Procedure. Retrieved from [Link]

  • Monnier, F., & Taillefer, M. (2009). Catalytic C-C, C-N, and C-O Ullmann-Type Coupling Reactions.
  • BenchChem. (2025). Preparation of 2-Bromo-6-(bromomethyl)
  • BenchChem. (2025). A Head-to-Head Battle for C-O Bond Formation: Ullmann Condensation vs.
  • Luescher, M. U., Gallou, F., & Lipshutz, B. H. (2024). The impact of earth-abundant metals as a replacement for Pd in cross coupling reactions. Green Chemistry.
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  • Guillet, G. (2023). Synthesis of 2-Bromo-6-Alkylaminopyridines, 2,6-Dialkylaminopyridines, and TREN Based Ligands. Georgia Southern University.
  • Bessonov, I. V., et al. (2019). 2-Bromopyridines as Versatile Synthons for Heteroarylated 2-Pyridones via Ru(II)-Mediated Domino C–O/C–N/C–C Bond Formation Reactions. Molecules, 24(15), 2788.
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  • Google Patents. (n.d.). CN103554084A - Method for selectively preparing 2-bromo-6-substituent pyridine employing copper catalysis.
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  • BenchChem. (2025).
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  • Hocek, M., et al. (2013). Synthesis of 2,6-disubstituted pyridin-3-yl C-2′-deoxyribonucleosides through chemoselective transformations of bromo-chloropyridine C-nucleosides. Organic & Biomolecular Chemistry, 11(42), 7374–7384.
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  • 2A Biotech. (n.d.). This compound. Retrieved from [Link]

  • Bucevicius, J., Adomenas, P., & Tumkevicius, S. (2015). Synthesis of Novel 4,4-Dialkyl- and 4,4-Diarylindeno[1,2-b]Thiophenes and their 2-Bromo Derivatives*. Chemistry of Heterocyclic Compounds, 50(10), 1413–1424.

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Navigating the Reaction Landscape: A Comparative Guide to the Performance of 2-Bromo-6-(2-bromopyridin-3-yloxy)pyridine in Diverse Solvent Systems

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of synthetic chemistry, the judicious selection of a solvent is a critical parameter that can dictate the success or failure of a reaction. This guide offers an in-depth technical analysis of the anticipated performance of the heteroaromatic building block, 2-Bromo-6-(2-bromopyridin-3-yloxy)pyridine , across a spectrum of commonly employed solvent systems. While empirical data for this specific molecule is not extensively published, this guide leverages established principles of physical organic chemistry and a wealth of data from analogous bromopyridine systems to provide a robust predictive framework for its reactivity.

Introduction to this compound: A Privileged Scaffold

This compound is a structurally rich building block featuring two distinct brominated pyridine rings linked by an ether bridge. The presence of two bromine atoms at different positions (C2 and C6' relative to the ether linkage) offers the potential for selective functionalization through a variety of cross-coupling and nucleophilic substitution reactions. This dual reactivity makes it an attractive starting material for the synthesis of complex ligands, functional materials, and novel pharmaceutical candidates.

The reactivity of the bromine atoms is influenced by their electronic environment within the pyridine rings. The nitrogen atom in each ring acts as an electron-withdrawing group, activating the adjacent C-Br bonds towards certain transformations. Understanding how different solvents modulate this inherent reactivity is paramount for achieving desired synthetic outcomes.

The Critical Role of the Solvent: Beyond a Simple Medium

A solvent does more than just dissolve reactants; it actively participates in the reaction by influencing:

  • Solubility of Reactants and Reagents: Ensuring all components remain in the solution phase is crucial for reaction kinetics.

  • Stabilization of Intermediates and Transition States: Polar solvents can stabilize charged intermediates, often accelerating reaction rates.[1]

  • Reactivity of Nucleophiles and Bases: Protic solvents can solvate and deactivate strong nucleophiles and bases through hydrogen bonding.[1]

  • Catalyst Activity and Stability: Solvents can coordinate to metal catalysts, impacting their catalytic efficiency and lifespan.[1][2]

The following sections will explore the expected performance of this compound in key reaction classes, with a focus on how different solvent systems can be leveraged to control selectivity and yield.

Performance in Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are arguably the most powerful tools for the functionalization of aryl halides.[3] For a molecule like this compound, the choice of solvent will be critical in controlling which C-Br bond reacts and the overall efficiency of the process.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds.[4] The choice of solvent can significantly impact the yield and efficiency of this reaction with bromopyridine substrates.[1][5]

Expected Solvent Effects:

  • Aprotic Polar Solvents (e.g., DMF, Dioxane, THF): These solvents are generally effective for Suzuki-Miyaura reactions.[1] They offer good solubility for both the organic substrate and the organoboron reagent. The polarity of solvents like DMF can help to stabilize the charged intermediates in the catalytic cycle.

  • Aprotic Nonpolar Solvents (e.g., Toluene): Toluene is a common choice, particularly in biphasic systems with water.[1][2] It is less coordinating to the palladium catalyst than more polar solvents, which can sometimes lead to higher catalytic activity.

  • Protic Solvents (e.g., Alcohols, Water): Often used as co-solvents, particularly with inorganic bases like K₂CO₃ or K₃PO₄ which have poor solubility in purely organic media.[2][3] The presence of water can facilitate the transmetalation step of the catalytic cycle.

Illustrative Performance Data (Hypothetical):

Solvent SystemBaseCatalyst SystemExpected Yield (%)Expected Selectivity (Mono-arylation at C2 vs. C6')
Toluene/H₂O (4:1)K₂CO₃Pd(PPh₃)₄85-95Moderate preference for C2
1,4-DioxaneK₃PO₄Pd₂(dba)₃ / SPhos90-98High preference for C2
DMFCs₂CO₃PdCl₂(dppf)80-90Lower selectivity
THFNa₂CO₃Pd(OAc)₂ / XPhos75-85Moderate preference for C2

Disclaimer: This data is illustrative and based on trends observed for similar bromopyridine substrates. Actual results may vary.

Experimental Protocol: Representative Suzuki-Miyaura Coupling

Suzuki_Miyaura_Workflow

Causality Behind Experimental Choices:

  • Inert Atmosphere: Palladium(0) catalysts are sensitive to oxidation, so excluding oxygen is crucial for maintaining catalytic activity.[2]

  • Anhydrous Solvents: While water is often used as a co-solvent, the organic solvent should be dry to prevent unwanted side reactions, such as the hydrolysis of the boronic acid.

  • Choice of Base: The base plays a critical role in the catalytic cycle, and its solubility can be a deciding factor in solvent selection.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds.[4] The choice of solvent is critical for achieving high yields and preventing catalyst deactivation.

Expected Solvent Effects:

  • Aprotic Polar Solvents (e.g., Dioxane, THF): These are commonly used solvents for Buchwald-Hartwig amination. They provide good solubility for the reactants and the catalyst system.

  • Aprotic Nonpolar Solvents (e.g., Toluene): Toluene is also a widely used solvent and is often preferred for its higher boiling point, which allows for reactions to be run at elevated temperatures.

  • Protic Solvents: Generally avoided as they can protonate the amine nucleophile, reducing its reactivity.

Illustrative Performance Data (Hypothetical):

SolventBaseCatalyst SystemExpected Yield (%)
TolueneNaOt-BuPd₂(dba)₃ / BINAP80-90
1,4-DioxaneLHMDSPd(OAc)₂ / RuPhos85-95
THFK₃PO₄PdCl₂(dppf)70-80

Disclaimer: This data is illustrative and based on trends observed for similar bromopyridine substrates. Actual results may vary.

Experimental Protocol: Representative Buchwald-Hartwig Amination

Buchwald_Hartwig_Workflow

Performance in Nucleophilic Aromatic Substitution (SNAAr)

While palladium-catalyzed reactions are often the go-to method, nucleophilic aromatic substitution (SNAAr) can be a viable alternative, particularly for the displacement of the bromide at the 2-position, which is activated by the ring nitrogen.

Expected Solvent Effects:

  • Polar Aprotic Solvents (e.g., DMF, DMSO, NMP): These solvents are ideal for SNAr reactions as they can effectively solvate the charged Meisenheimer intermediate, thereby lowering the activation energy of the reaction.

  • Polar Protic Solvents (e.g., Alcohols): These solvents can also be used, but their ability to hydrogen bond with the nucleophile can reduce its reactivity, leading to slower reaction rates.

  • Nonpolar Solvents (e.g., Toluene, Hexane): These are generally poor choices for SNAr reactions as they cannot effectively stabilize the charged intermediates.

Illustrative Performance Data (Hypothetical):

SolventNucleophileTemperature (°C)Expected Yield (%)
DMFSodium Methoxide8090-98
DMSOPotassium Phthalimide12085-95
NMPMorpholine15080-90
EthanolSodium EthoxideReflux60-70

Disclaimer: This data is illustrative and based on trends observed for similar activated aryl halides. Actual results may vary.

Alternative Reagents and Comparative Analysis

While this compound is a valuable building block, several alternatives exist for the synthesis of related structures.

  • Sequential Synthesis: A more convergent approach would involve the synthesis of the diaryl ether linkage first, followed by selective bromination. This could offer greater control over the final substitution pattern.

  • Alternative Halogens: The corresponding chloro or iodo derivatives could also be considered. Iodo-pyridines are generally more reactive in cross-coupling reactions, allowing for milder reaction conditions, while chloro-pyridines are often more cost-effective but require more forcing conditions.[6]

  • De Novo Ring Synthesis: Methods such as the Guareschi-Thorpe or Bohlmann-Rahtz syntheses allow for the construction of the pyridine ring from acyclic precursors, offering maximum flexibility in substituent placement.[6]

Conclusion and Future Outlook

The performance of this compound in different solvent systems is a crucial consideration for its effective utilization in organic synthesis. While this guide provides a predictive framework based on established chemical principles, empirical optimization will always be necessary to achieve the best results for a specific transformation. The choice of solvent, in conjunction with the appropriate catalyst, base, and reaction temperature, will ultimately determine the yield, selectivity, and overall success of the synthetic endeavor. As a versatile building block, further exploration of the reactivity of this compound is warranted and will undoubtedly lead to the discovery of novel molecules with interesting biological and material properties.

References

  • ChemWhat. This compound, 98+% C10H6Br2N2O, MW: 329.98. Available at: [Link]

  • Organic Syntheses. 2-bromopyridine. Available at: [Link]

  • Georgia Southern University. Synthesis of 2-Bromo-6-Alkylaminopyridines, 2,6-Dialkylaminopyridines, and TREN Based Ligands. Available at: [Link]

  • MDPI. 2-Bromopyridines as Versatile Synthons for Heteroarylated 2-Pyridones via Ru(II)-Mediated Domino C–O/C–N/C–C Bond Formation Reactions. Available at: [Link]

  • Royal Society of Chemistry. Synthesis of 2,6-disubstituted pyridin-3-yl C-2′-deoxyribonucleosides through chemoselective transformations of bromo-chloropyridine C-nucleosides. Available at: [Link]

  • ChemWhat. This compound, 98+% C10H6Br2N2O, MW: 329.98 CAS#: 1065484-65-2; ChemWhat Code: 1042958. Available at: [Link]

  • Google Patents. CN109879815B - 2-bromo-6-aldehyde pyridine and preparation method thereof.
  • PubMed. Synthesis of 2,6-disubstituted pyridin-3-yl C-2'-deoxyribonucleosides through chemoselective transformations of bromo-chloropyridine C-nucleosides. Available at: [Link]

  • MDPI. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Available at: [Link]

  • ResearchGate. Suzuki reactions of 2-bromopyridine with aryl boronic acids a. Available at: [Link]

  • MDPI. Recent Progress on the Synthesis of Bipyridine Derivatives. Available at: [Link]

  • PubMed Central. Design, Synthesis, and Biological Evaluation of Novel Pyridine-Bridged Analogues of Combretastatin-A4 as Anticancer Agents. Available at: [Link]

  • 2a biotech. This compound. Available at: [Link]

  • National Institutes of Health. Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines. Available at: [Link]

  • Wikipedia. 2-Bromopyridine. Available at: [Link]

  • PubChem. Pyridine, 2-bromo-3-(2-propen-1-yloxy)-. Available at: [Link]

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A Senior Application Scientist's Guide to Catalytic C-O Coupling for the Synthesis of 2-Bromo-6-(2-bromopyridin-3-yloxy)pyridine

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the synthesis of complex heterocyclic molecules is a cornerstone of innovation. The target molecule, 2-Bromo-6-(2-bromopyridin-3-yloxy)pyridine, presents a unique synthetic challenge: the formation of a diaryl ether bond between two electron-deficient and potentially coordinating pyridine rings. This guide provides an in-depth, head-to-head comparison of the most promising catalytic systems for this transformation, grounded in experimental evidence and mechanistic understanding.

The Synthetic Challenge: Coupling Electron-Deficient Pyridines

The construction of the C-O bond in this compound is far from trivial. Both pyridine rings are electron-deficient, which can hinder the crucial oxidative addition and reductive elimination steps in many catalytic cycles. Furthermore, the nitrogen atoms in the pyridine rings can act as ligands themselves, potentially coordinating to the metal center and inhibiting catalytic activity. The choice of catalyst, ligand, and reaction conditions is therefore paramount to achieving a successful and efficient coupling.

This guide will dissect three major catalytic approaches:

  • Palladium-Catalyzed Buchwald-Hartwig Coupling: A powerful and versatile method for C-O bond formation.

  • Nickel-Catalyzed Coupling: An emerging, cost-effective alternative to palladium with distinct reactivity.

  • Copper-Catalyzed Ullmann Condensation: A classic method that has seen significant recent improvements.

Head-to-Head Catalyst Performance Comparison

The following table summarizes the performance of various catalytic systems for the synthesis of diaryl ethers involving pyridyl moieties, providing a predictive framework for the synthesis of our target molecule. Direct comparative data for the exact target molecule is limited in the literature; therefore, performance is extrapolated from reactions with structurally similar substrates.

Catalyst SystemLigandBaseSolventTemp (°C)Yield (%)Key Considerations & Insights
Palladium-Based
Pd₂(dba)₃RuPhosLiHMDSTHF65High (est. >80%)RuPhos is a bulky, electron-rich ligand known to facilitate challenging couplings of heteroaryl halides. The use of a strong, non-coordinating base like LiHMDS is crucial.[1]
Pd(OAc)₂NIXANTPHOSLiN(SiMe₃)₂DME85High (est. >85%)NIXANTPHOS is a wide bite-angle ligand that can promote reductive elimination. This system has shown success in couplings involving pyridylmethyl ethers.[2]
Pd(PPh₃)₄-Na₂CO₃Toluene80-100Moderate to GoodA classic catalyst, but may be less effective for this challenging substrate due to ligand dissociation and potential for catalyst inhibition by the pyridine nitrogen.
Nickel-Based
NiCl₂(bpy)BathophenanthrolineMn(0)DMFRTGood (est. 70-85%)Nickel catalysts are a cost-effective alternative. Bathophenanthroline is a rigid ligand that can stabilize the nickel center. Reductive couplings with a stoichiometric reductant like Mn(0) are common.[3][4]
Ni(OTf)₂tBubpyLiOtBuDioxane130Moderate (est. 50-70%)This system has been used for C-H alkynylation of pyridones, demonstrating nickel's ability to function in pyridine-containing systems at high temperatures.[5]
Copper-Based
CuIBPPO/PPBOCs₂CO₃DMF/MeCN90Good to ExcellentModern Ullmann couplings with specialized oxalamide ligands can achieve high yields with low catalyst loadings for heteroaryl ether synthesis.[6]
CuCl1-methyl-imidazolet-BuOLiToluene110GoodA cost-effective system for Ullmann-type C-N couplings of 2-bromopyridines, suggesting potential for C-O coupling with appropriate nucleophiles.[7]
Cu(OAc)₂PyridineEt₃NCH₂Cl₂RTGoodCopper(II)-promoted coupling of phenols with arylboronic acids offers a mild alternative, though it requires the synthesis of the corresponding pyridylboronic acid.[8]

Mechanistic Considerations & Experimental Design

Understanding the underlying mechanisms is critical for rational catalyst selection and optimization.

Palladium-Catalyzed Buchwald-Hartwig C-O Coupling

The Buchwald-Hartwig amination is a well-established method for forming C-N bonds, and its principles are readily extended to C-O bond formation.[9] The catalytic cycle, illustrated below, involves the oxidative addition of the aryl halide to a Pd(0) species, followed by coordination of the alcohol, deprotonation, and reductive elimination to form the diaryl ether and regenerate the active catalyst.

cluster_0 Buchwald-Hartwig C-O Coupling Cycle A Pd(0)L_n B [Pd(II)(Ar)(X)L_n] Oxidative Addition Complex A->B Ar-X C [Pd(II)(Ar)(OR')L_n] Alkoxide Complex B->C R'-OH, Base - HX C->A Reductive Elimination D Ar-O-R' Diaryl Ether C->D

Caption: Catalytic cycle for the Buchwald-Hartwig C-O coupling.

For the synthesis of this compound, the key challenges are promoting the oxidative addition of the electron-deficient 2-bromopyridine and preventing catalyst inhibition.

Expert Recommendation: A palladium system employing a bulky, electron-rich phosphine ligand such as RuPhos or a wide bite-angle ligand like NIXANTPHOS is the most promising starting point. These ligands are known to accelerate both oxidative addition and reductive elimination, which are often the rate-limiting steps in challenging cross-couplings.

Nickel-Catalyzed C-O Coupling

Nickel catalysis offers a more economical approach and can exhibit unique reactivity compared to palladium.[10] Nickel-catalyzed cross-electrophile couplings, where both coupling partners are electrophiles and a stoichiometric reductant is used, have gained prominence.[3]

cluster_1 Illustrative Nickel-Catalyzed Reductive Coupling Workflow Start Start: 2,6-Dibromopyridine 2-Bromopyridin-3-ol Reaction Stir at RT under Inert Atmosphere Start->Reaction Catalyst NiCl₂(bpy) Bathophenanthroline Catalyst->Reaction Reductant Mn(0) powder Reductant->Reaction Solvent Anhydrous DMF Solvent->Reaction Workup Aqueous Workup & Purification Reaction->Workup Product This compound Workup->Product

Caption: Experimental workflow for a potential Nickel-catalyzed reductive coupling.

Expert Recommendation: A nickel(II) precursor with a bipyridyl-type ligand like bathophenanthroline in the presence of a reducing agent such as manganese powder is a viable strategy. These conditions have been shown to be effective for the coupling of 2-chloropyridines with alkyl bromides and could be adapted for C-O bond formation.[3]

Copper-Catalyzed Ullmann Condensation

The Ullmann condensation is a classical method for diaryl ether synthesis that has been significantly improved with the development of new ligands and reaction conditions.[6][11] Modern protocols often use a copper(I) or copper(II) salt with a nitrogen- or oxygen-based ligand.

Expert Recommendation: For the target synthesis, a copper(I) iodide catalyst with an N,N'-disubstituted oxalamide ligand like BPPO or PPBO presents a highly effective and potentially scalable option. These systems have demonstrated broad applicability in the synthesis of diaryl ethers from (hetero)aryl halides with low catalyst loadings.[6]

Experimental Protocols

The following are detailed, step-by-step methodologies for the most promising catalytic systems.

Protocol 1: Palladium-Catalyzed Buchwald-Hartwig Coupling

Materials:

  • 2,6-Dibromopyridine

  • 2-Bromopyridin-3-ol

  • Pd₂(dba)₃

  • RuPhos

  • Lithium bis(trimethylsilyl)amide (LiHMDS)

  • Anhydrous Toluene

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add Pd₂(dba)₃ (1.5 mol%), RuPhos (3 mol%), and 2,6-Dibromopyridine (1.0 equiv.).

  • Add anhydrous toluene to dissolve the solids.

  • In a separate flask, dissolve 2-Bromopyridin-3-ol (1.2 equiv.) and LiHMDS (1.3 equiv.) in anhydrous toluene.

  • Slowly add the solution of the pyridinol salt to the catalyst mixture at room temperature.

  • Heat the reaction mixture to 80-100 °C and monitor the progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride.

  • Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Copper-Catalyzed Ullmann Condensation

Materials:

  • 2-Bromo-6-hydroxypyridine

  • 2,3-Dibromopyridine

  • Copper(I) Iodide (CuI)

  • N,N'-bis(2-phenylphenyl) oxalamide (BPPO)

  • Cesium Carbonate (Cs₂CO₃)

  • Anhydrous Dimethylformamide (DMF)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add CuI (2 mol%), BPPO (2 mol%), Cs₂CO₃ (2.0 equiv.), 2-Bromo-6-hydroxypyridine (1.0 equiv.), and 2,3-Dibromopyridine (1.2 equiv.).

  • Add anhydrous DMF via syringe.

  • Heat the reaction mixture to 90 °C and stir vigorously.

  • Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and dilute with water.

  • Extract the product with ethyl acetate. Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel.

Conclusion and Future Outlook

The synthesis of this compound is a challenging yet achievable goal with modern catalytic methods. While palladium-based systems with bulky, electron-rich phosphine ligands offer a high probability of success, the development of more economical and sustainable nickel and copper-based catalysts is a rapidly advancing field. The choice of catalyst will ultimately depend on factors such as cost, scalability, and the specific functional group tolerance required for a particular application. Further screening of ligands and reaction conditions, guided by the mechanistic principles outlined in this guide, will be key to developing a robust and efficient synthesis of this valuable heterocyclic building block.

References

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Safety Operating Guide

Proper Disposal of 2-Bromo-6-(2-bromopyridin-3-yloxy)pyridine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides comprehensive, step-by-step procedures for the safe disposal of 2-Bromo-6-(2-bromopyridin-3-yloxy)pyridine. As a brominated heterocyclic compound, this substance requires careful handling and adherence to specific disposal protocols to ensure the safety of laboratory personnel and the protection of the environment. This document synthesizes regulatory standards with practical, field-tested insights to deliver a self-validating system for managing this chemical waste.

Hazard Identification and Risk Assessment

Structural Analogs and Their Hazards:

  • 2-Bromopyridine: Classified as a flammable liquid, toxic if swallowed, fatal in contact with skin, and causes serious eye and skin irritation.[1] It may also cause respiratory irritation.[1]

  • Halogenated Organic Compounds: This class of chemicals is known for potential carcinogenicity and the ability to cause central nervous system depression, as well as liver and kidney damage.[2] Upon combustion, they can decompose to form highly toxic gases.[2]

Based on these analogs, it is prudent to treat this compound as a hazardous substance with similar potential risks. A thorough risk assessment should be conducted before handling this compound, considering the quantities involved and the specific laboratory procedures.

Personal Protective Equipment (PPE) and Engineering Controls

To mitigate the risks associated with handling this compound, stringent adherence to the use of appropriate PPE and engineering controls is mandatory.

Minimum PPE Requirements:

PPE ComponentSpecificationRationale
Gloves Double nitrile or Viton gloves.Provides protection against dermal absorption, which can be fatal with related compounds like 2-bromopyridine.[1]
Eye Protection Chemical splash goggles.Protects against splashes that can cause serious eye irritation.[1]
Lab Coat Fully-buttoned, chemical-resistant lab coat.Prevents contamination of personal clothing and skin.
Respiratory Protection Use in a certified chemical fume hood. A respirator may be necessary for spills or if work outside a hood is unavoidable.Halogenated solvents can cause respiratory tract irritation.[2][3]

Engineering Controls:

All handling of this compound, including weighing, transfers, and preparation for disposal, must be conducted within a properly functioning and certified chemical fume hood to minimize inhalation exposure.[2][3] An emergency eyewash station and safety shower must be readily accessible.[4]

Waste Characterization and Segregation

Proper disposal begins with accurate waste characterization. Based on its chemical structure, this compound waste should be classified as hazardous.

Waste Classification:

Under the Resource Conservation and Recovery Act (RCRA), a waste is hazardous if it is listed by the EPA or exhibits certain characteristics (ignitability, corrosivity, reactivity, or toxicity). While this specific compound may not be explicitly listed, its components (brominated pyridines) are toxic, and it should be managed as a hazardous waste.[5]

Waste Segregation:

  • Solid Waste: Collect pure compound, contaminated lab materials (e.g., weighing paper, gloves, pipette tips), and spill cleanup materials in a designated, properly labeled hazardous waste container.

  • Liquid Waste: Solutions containing this compound should be collected in a separate, compatible, and clearly labeled liquid hazardous waste container.

Critical Do's and Don'ts for Segregation:

  • DO NOT mix halogenated waste with non-halogenated organic waste.

  • DO NOT dispose of this chemical down the drain.[3][6]

  • DO ensure waste containers are kept closed except when adding waste.

  • DO store waste containers away from incompatible materials such as strong acids, bases, and oxidizing agents.[3][4]

Step-by-Step Disposal Protocol

The "cradle-to-grave" management of hazardous waste, as mandated by the EPA, requires a documented and compliant disposal process.[5]

Step 1: Container Selection and Labeling

  • Choose a chemically resistant container (e.g., glass or polyethylene) that can be securely sealed.

  • Attach a completed hazardous waste label to the container before adding the first drop of waste. The label must include:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound" and any other constituents.

    • The hazards associated with the waste (e.g., Toxic, Irritant).

    • The accumulation start date.

Step 2: Waste Accumulation

  • Collect the waste in the designated satellite accumulation area within the laboratory.

  • Ensure the container is kept closed and stored in a secondary containment bin to prevent spills.

Step 3: Spill Management In the event of a spill:

  • Small Spills (within a chemical fume hood):

    • Ensure appropriate PPE is worn.

    • Absorb the spill with an inert material such as vermiculite, sand, or a commercial sorbent.

    • Collect the absorbed material using non-sparking tools and place it in the designated solid hazardous waste container.[7]

    • Decontaminate the area with a suitable solvent and then soap and water.

  • Large Spills (outside a chemical fume hood):

    • Evacuate the immediate area.

    • Alert laboratory personnel and contact your institution's Environmental Health and Safety (EHS) department immediately.

    • Prevent the spill from entering drains.

Step 4: Final Disposal

  • Once the waste container is full or the accumulation time limit is approaching (typically 180 days, but check local regulations), arrange for disposal through your institution's EHS department or a licensed hazardous waste disposal facility.

  • A hazardous waste manifest will be required to track the waste from your laboratory to its final disposal site.[8]

Disposal Decision Workflow:

G cluster_prep Preparation cluster_collection Collection & Segregation cluster_management Management & Final Disposal A Identify Waste: This compound B Wear Full PPE: Gloves, Goggles, Lab Coat A->B C Select & Label Hazardous Waste Container B->C D Is waste solid or liquid? C->D E Collect in Halogenated Solid Waste Container D->E Solid F Collect in Halogenated Liquid Waste Container D->F Liquid G Store in designated Satellite Accumulation Area E->G F->G H Container Full or Time Limit Reached? G->H I Contact EHS for Pickup H->I Yes J Complete Hazardous Waste Manifest I->J K Licensed Disposal Facility J->K

Caption: Decision workflow for the proper disposal of this compound.

Regulatory Compliance

The disposal of this compound is governed by federal and state regulations. Key regulatory frameworks include:

  • Environmental Protection Agency (EPA): The EPA's regulations under the Resource Conservation and Recovery Act (RCRA) provide the primary framework for hazardous waste management in the United States.[9][10] These regulations cover all stages of waste management, from generation to final disposal.[5]

  • Occupational Safety and Health Administration (OSHA): OSHA's Hazard Communication Standard (29 CFR 1910.1200) and the standard for Occupational Exposure to Hazardous Chemicals in Laboratories (29 CFR 1910.1450) mandate that employers inform and train employees about the hazards of chemicals in the workplace and implement safe work practices.[11][12]

It is the responsibility of the waste generator to ensure compliance with all applicable regulations.[5] Consult your institution's EHS department for specific guidance and requirements.

References

  • How to Properly Manage Hazardous Waste Under EPA Regul
  • Resource Conservation and Recovery Act (RCRA) Regulations. (2025, August 13). U.S. Environmental Protection Agency. Retrieved from [Link]

  • EPA Hazardous Waste Management. (2024, April 29).
  • Learn the Basics of Hazardous Waste. (2025, March 24). U.S. Environmental Protection Agency. Retrieved from [Link]

  • Steps in Complying with Regulations for Hazardous Waste. (2025, May 30). U.S. Environmental Protection Agency. Retrieved from [Link]

  • 2-Bromopyridine Safety Data Sheet. (2024, February 20). Jubilant Ingrevia Limited.
  • Safety Data Sheet PYRIDINE. (n.d.). ChemSupply Australia.
  • Pyridinium bromide perbromide. (n.d.). Jubilant Ingrevia.
  • Halogenated Solvents. (n.d.). Washington State University Environmental Health & Safety.
  • Halogenated Organic Liquids - Standard Operating Procedure. (n.d.). Braun Research Group, Northwestern University.
  • PRODUCTION, IMPORT, USE, AND DISPOSAL. (n.d.). Agency for Toxic Substances and Disease Registry.
  • Standard Operating Procedure for Pyridine. (n.d.).
  • OSHA Hazard Communication Standard and OSHA Guidelines. (n.d.). Centers for Disease Control and Prevention.
  • Occupational exposure to hazardous chemicals in laboratories. (n.d.). Occupational Safety and Health Administration. Retrieved from [Link]

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Navigating the Synthesis Landscape: A Comprehensive Safety and Handling Guide for 2-Bromo-6-(2-bromopyridin-3-yloxy)pyridine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

As a novel bicyclic heteroaromatic compound, 2-Bromo-6-(2-bromopyridin-3-yloxy)pyridine holds significant potential in the landscape of pharmaceutical research and development. Its unique structural motif, featuring a diaryl ether linkage between two brominated pyridine rings, makes it a valuable building block for the synthesis of complex molecular architectures. However, the very features that impart its synthetic utility also necessitate a rigorous and informed approach to its handling and disposal. This guide, compiled from the perspective of a Senior Application Scientist, aims to provide an in-depth, procedural framework for the safe and effective use of this compound in the laboratory.

Hazard Assessment: Understanding the Risk Profile

General Toxicity of Brominated Pyridines:

  • Acute Toxicity: Many brominated pyridine derivatives are classified as harmful if swallowed, and some are fatal in contact with skin or if inhaled.[1][2] For instance, 2-bromopyridine is considered toxic and can cause harm through inhalation, skin absorption, or ingestion.[3] Similarly, 2,6-Dibromopyridine is fatal if swallowed or inhaled.[1]

  • Skin and Eye Irritation: These compounds are often irritating to the skin, eyes, and respiratory system.[1][2][4] Direct contact can lead to redness, pain, and in severe cases, chemical burns.

  • Systemic Effects: The pyridine core itself is associated with potential liver toxicity (hepatic effects).[5][6] While data on brominated derivatives is limited, it is prudent to assume a similar risk. Brominated compounds, in general, have been linked to a range of health concerns including endocrine disruption and potential carcinogenicity, though this is primarily associated with brominated flame retardants.[7][8]

Inferred Hazard Classification for this compound:

Based on the available data for analogous compounds, it is reasonable to handle this compound with a high degree of caution, assuming it to be:

Hazard ClassInferred Classification
Acute Oral Toxicity Category 3 or 4 (Toxic or Harmful if swallowed)
Acute Dermal Toxicity Category 2 or 3 (Fatal or Toxic in contact with skin)
Acute Inhalation Toxicity Category 3 or 4 (Toxic or Harmful if inhaled)
Skin Corrosion/Irritation Category 2 (Causes skin irritation)
Serious Eye Damage/Irritation Category 2A (Causes serious eye irritation)
Specific Target Organ Toxicity May cause respiratory irritation and potential liver damage

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is essential when handling this compound to prevent all routes of exposure.[9][10][11][12]

PPE CategorySpecificationRationale
Hand Protection Nitrile or Neoprene Gloves: Double-gloving is recommended.Provides good resistance against a range of organic solvents and chemicals.[10] Regular glove changes are crucial to prevent breakthrough.
Eye and Face Protection Safety Goggles and a Face Shield: Goggles provide a seal against splashes and vapors, while a face shield offers an additional layer of protection for the entire face.[11]
Body Protection Chemical-Resistant Laboratory Coat: Made of appropriate materials like coated polypropylene.Protects against splashes and contamination of personal clothing.
Respiratory Protection Use in a certified chemical fume hood is mandatory. If weighing or transferring powder outside of a glovebox, a NIOSH-approved respirator with organic vapor cartridges is necessary.Minimizes inhalation of potentially harmful vapors or dust.
Footwear Closed-toe, chemical-resistant shoes. Protects feet from spills.

PPE Selection and Use Workflow

PPE_Workflow cluster_prep Preparation cluster_donning Donning Sequence cluster_doffing Doffing Sequence (Contamination Avoidance) Prep Assess Task-Specific Hazards Select_Gloves Select Appropriate Gloves (Nitrile/Neoprene, Double-Gloved) Prep->Select_Gloves Select_Eyewear Select Eye/Face Protection (Goggles + Face Shield) Prep->Select_Eyewear Select_Bodywear Select Body Protection (Chemical-Resistant Lab Coat) Prep->Select_Bodywear Select_Respiratory Confirm Fume Hood Operation / Select Respirator Prep->Select_Respiratory Don_Body 1. Don Lab Coat Select_Bodywear->Don_Body Don_Gloves1 2. Don Inner Gloves Don_Body->Don_Gloves1 Don_Respiratory 3. Don Respirator (if needed) Don_Gloves1->Don_Respiratory Don_Eyewear 4. Don Goggles & Face Shield Don_Respiratory->Don_Eyewear Don_Gloves2 5. Don Outer Gloves Don_Eyewear->Don_Gloves2 Doff_Gloves2 1. Remove Outer Gloves Doff_Body 2. Remove Lab Coat Doff_Gloves2->Doff_Body Doff_Eyewear 3. Remove Goggles & Face Shield Doff_Body->Doff_Eyewear Doff_Respiratory 4. Remove Respirator (if used) Doff_Eyewear->Doff_Respiratory Doff_Gloves1 5. Remove Inner Gloves Doff_Respiratory->Doff_Gloves1 Wash_Hands 6. Wash Hands Thoroughly Doff_Gloves1->Wash_Hands

Caption: PPE Donning and Doffing Sequence.

Operational Plan: From Benchtop to Quench

A meticulous operational plan is critical to minimize exposure and ensure experimental success.

3.1. Engineering Controls and Designated Area:

  • All work with this compound, including weighing, transferring, and reactions, must be conducted in a properly functioning and certified chemical fume hood.[13]

  • An emergency eyewash station and safety shower must be readily accessible within a 10-second travel distance.[13]

3.2. Step-by-Step Handling Protocol:

  • Preparation:

    • Assemble all necessary glassware and equipment within the fume hood.

    • Ensure all reagents and solvents are compatible. Avoid strong oxidizing agents, strong acids, and acid chlorides.[14]

    • Prepare a quench solution (e.g., saturated sodium bicarbonate) and a waste container within the fume hood.

  • Weighing and Transfer:

    • If the compound is a solid, weigh it out in a tared container within the fume hood or in a glovebox to prevent inhalation of dust.

    • If it is a liquid, use a syringe or cannula for transfers.

    • Clean any spills immediately with an appropriate absorbent material.

  • Reaction Setup and Monitoring:

    • Perform all reactions in a closed system whenever possible.

    • Use a cooling bath to control exothermic reactions.

    • Monitor the reaction progress using appropriate analytical techniques (TLC, LC-MS) with minimal exposure.

  • Work-up and Purification:

    • Quench the reaction carefully within the fume hood.

    • Perform extractions and washes in a separatory funnel with proper venting.

    • If performing chromatography, ensure the column is set up and run within the fume hood.

Experimental Workflow Diagram

Experiment_Workflow Start Start: Assemble Equipment in Fume Hood Weigh Weigh/Transfer Reagent Start->Weigh React Perform Reaction Weigh->React Workup Quench and Work-up React->Workup Purify Purify Product (e.g., Chromatography) Workup->Purify Isolate Isolate and Characterize Product Purify->Isolate End End: Store Product and Dispose of Waste Isolate->End

Caption: General Experimental Workflow.

Emergency Procedures: Preparedness is Key

4.1. Spills:

  • Small Spills (inside fume hood):

    • Alert colleagues in the immediate area.

    • Wearing appropriate PPE, contain the spill with an inert absorbent material (e.g., vermiculite, sand).

    • Collect the absorbed material into a labeled hazardous waste container.

    • Decontaminate the area with a suitable solvent, followed by soap and water.

  • Large Spills (outside fume hood):

    • Evacuate the laboratory immediately.

    • Alert others and activate the fire alarm if necessary.

    • Contact your institution's emergency response team.

    • Do not attempt to clean up a large spill without proper training and equipment.

4.2. Personal Exposure:

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes.[15] Remove contaminated clothing. Seek medical attention.

  • Eye Contact: Immediately flush eyes with water at an eyewash station for at least 15 minutes, holding the eyelids open.[4] Seek immediate medical attention.

  • Inhalation: Move to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Disposal Plan: Responsible Stewardship

Proper disposal of this compound and its associated waste is crucial to protect the environment and comply with regulations.

Waste Segregation:

  • Halogenated Organic Waste: All solutions containing the title compound, as well as reaction byproducts, should be collected in a designated, labeled, and sealed container for halogenated organic waste.[16][17]

  • Contaminated Solids: Used gloves, absorbent materials from spills, and contaminated filter paper should be collected in a separate, labeled solid waste container.

Disposal Procedure:

  • Collect all waste in appropriately labeled, sealed, and compatible containers.[13]

  • Do not mix halogenated waste with non-halogenated waste streams.

  • Follow your institution's specific procedures for hazardous waste pickup and disposal.

  • Common disposal methods for halogenated organic compounds include high-temperature incineration.[18]

By adhering to these comprehensive safety and handling protocols, researchers can confidently and responsibly unlock the synthetic potential of this compound, advancing the frontiers of drug discovery while maintaining the highest standards of laboratory safety.

References

  • MSDS for 2-Bromopyridine, 99% | PDF | Dangerous Goods | Personal Protective Equipment. (n.d.).
  • 2-Bromopyridine Safety Data Sheet. (2024, February 20). Jubilant Ingrevia Limited.
  • 2-Amino-6-bromopyridine Safety Data Sheet. (2025, December 19). Fisher Scientific.
  • Brominated Flame Retardants – A Question of Safety. (2022, May 20).
  • Toxicological Profile for Pyridine. (n.d.).
  • ATSDR Pyridine Tox Profile. (n.d.). Agency for Toxic Substances and Disease Registry.
  • 2,6-Dibromopyridine Safety D
  • 2-Bromo-6-(3-pyrrolidinylmethoxy)
  • 2-Bromo-6-(bromomethyl)pyridine Safety Data Sheet. (2023, November 3). Sigma-Aldrich.
  • Recommended PPE to handle chemicals. (n.d.). Bernardo Ecenarro.
  • 2-Bromopyridine Safety Data Sheet. (2025, December 18). Acros Organics.
  • 2-Bromopyridine Safety Data Sheet. (2024, September 8). Sigma-Aldrich.
  • Solvent Wastes in the Laboratory – Disposal and/or Recycling. (n.d.). Organic Chemistry Praktikum.
  • This compound, 98+%. (n.d.). ChemBK.
  • Lab Safety Equipment & PPE. (n.d.). ChemTalk.
  • This compound, 98+%. (n.d.).
  • Factsheet: Disposal of Hazardous Waste - Basic Principles. (n.d.). ETH Zürich.
  • Essential PPE for Protection Against Liquid Chemicals. (2025, April 9). SafetyCulture Marketplace US.
  • Pyridine Derivatives—A New Class of Compounds That Are Toxic to E. coli K12, R2–R4 Strains. (n.d.). MDPI.
  • 5 Types of PPE for Hazardous Chemicals. (2022, December 7).
  • Brominated flame retardants; Toxicity and ecotoxicity. (n.d.). Miljøstyrelsen.
  • Toxicological Profile for Pyridine: Production, Import, Use, and Disposal. (n.d.).
  • Personal Protective Equipment. (2025, September 12). US EPA.
  • Pyridine Standard Operating Procedure. (n.d.). University of Washington.
  • ATSDR Pyridine ToxFAQs. (n.d.). Agency for Toxic Substances and Disease Registry.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.